Product packaging for 4-Ethynyl-1-methyl-1H-pyrazole(Cat. No.:CAS No. 39806-89-8)

4-Ethynyl-1-methyl-1H-pyrazole

Cat. No.: B1453350
CAS No.: 39806-89-8
M. Wt: 106.13 g/mol
InChI Key: RACKOVAPLUVOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethynyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B1453350 4-Ethynyl-1-methyl-1H-pyrazole CAS No. 39806-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACKOVAPLUVOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679777
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39806-89-8
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of scientifically robust and field-proven methodologies for the synthesis of 4-Ethynyl-1-methyl-1H-pyrazole, a valuable heterocyclic building block in modern drug discovery and materials science. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs, while the ethynyl group offers a versatile handle for further chemical modification, acting as a key component in "click" chemistry, a bioisostere for other functional groups, and a structural element for creating rigid molecular architectures.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying strategic and mechanistic considerations that inform each synthetic step.

Retrosynthetic Analysis: Strategic Disconnections

A logical approach to synthesizing this compound involves two primary retrosynthetic disconnections. These pathways represent the most common and efficient strategies for constructing the target molecule, starting from readily available precursors.

G cluster_0 Pathway A: C-C Bond Formation (Sonogashira) cluster_1 Pathway B: Functional Group Interconversion target This compound iodo_pyrazole 4-Iodo-1-methyl-1H-pyrazole target->iodo_pyrazole Sonogashira Coupling formyl_pyrazole 1-Methyl-1H-pyrazole-4-carbaldehyde target->formyl_pyrazole Corey-Fuchs Reaction tms_acetylene Trimethylsilylacetylene (Protected Alkyne)

Caption: Retrosynthetic analysis of this compound.

  • Pathway A (Sonogashira Coupling): This approach disconnects the pyrazole-alkyne C-C bond, suggesting a palladium-catalyzed cross-coupling reaction between a halogenated pyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole) and a suitable acetylene source. This is often the preferred method due to its high efficiency and functional group tolerance.[3][4]

  • Pathway B (Corey-Fuchs Reaction): This strategy involves the transformation of a functional group already on the pyrazole ring. Specifically, it disconnects the carbon-carbon triple bond to an aldehyde precursor (1-methyl-1H-pyrazole-4-carbaldehyde), which can be converted to the alkyne via a one-carbon homologation.[5][6]

Pathway A: Sonogashira Cross-Coupling Strategy

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[7] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[3][8] For the synthesis of this compound, this pathway is executed in two primary stages: the coupling of a protected alkyne followed by deprotection.

Workflow for Sonogashira Pathway

G start 4-Iodo-1-methyl-1H-pyrazole intermediate 4-((Trimethylsilyl)ethynyl) -1-methyl-1H-pyrazole start->intermediate Sonogashira Coupling reagent1 Trimethylsilylacetylene (TMSA) PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) reagent1->intermediate product This compound intermediate->product TMS Deprotection reagent2 Deprotection Reagent (e.g., K₂CO₃ in MeOH) reagent2->product

Caption: Experimental workflow for the Sonogashira coupling route.

Precursor Synthesis: 4-Iodo-1-methyl-1H-pyrazole

The synthesis of the key iodinated precursor can be achieved from commercially available 1-methyl-1H-pyrazole. Direct iodination is a common and effective method.

Protocol: Iodination of 1-Methyl-1H-pyrazole

  • To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or chloroform, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-methyl-1H-pyrazole.

Step 1: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)

Using a protected alkyne like TMSA is crucial. It prevents the self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions, thereby improving the yield of the desired cross-coupled product.[9][10]

Protocol: Sonogashira Cross-Coupling [3][11]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

  • Add a degassed solvent system, typically a mixture of THF and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/GC-MS).

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and rinse with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is readily cleaved under mild basic or fluoride-mediated conditions to reveal the terminal alkyne.[9][12]

Protocol: TMS Deprotection [12][13]

  • Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid.[12]

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and concentrate the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.[14]

Parameter Sonogashira Coupling TMS Deprotection
Key Reagents PdCl₂(PPh₃)₂, CuI, Et₃N, TMSAK₂CO₃, MeOH
Typical Yield 70-95%>90% (often quantitative)
Temperature 25-60 °CRoom Temperature
Reaction Time 4-24 hours1-3 hours

Pathway B: Corey-Fuchs Reaction Strategy

The Corey-Fuchs reaction provides an alternative route, transforming an aldehyde into a terminal alkyne in a two-step sequence.[5][15][16] This method is particularly useful when the corresponding aldehyde is more readily accessible than the halo-pyrazole.

Precursor Synthesis: 1-Methyl-1H-pyrazole-4-carbaldehyde

The required aldehyde precursor is commonly synthesized via the Vilsmeier-Haack reaction, which formylates electron-rich heterocyclic rings.[17][18][19]

Protocol: Vilsmeier-Haack Formylation [17][20]

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.2-1.5 eq) to anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent.

  • Once the reagent is formed, add 1-methyl-1H-pyrazole (1.0 eq) dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.

Corey-Fuchs Reaction

Protocol: Two-Step Aldehyde-to-Alkyne Conversion [6][21] Step 1: Formation of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (PPh₃) (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (2.0 eq) in portions. A deep red/orange color indicates the formation of the phosphorus ylide.

  • After stirring for 30-60 minutes, add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by adding water or pentane, which will precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate. Purify the crude residue via column chromatography to isolate the 4-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the 4-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) (2.1-2.2 eq) via syringe. The reaction mixture typically changes color.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield this compound.

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Sonogashira Coupling Pathway B: Corey-Fuchs Reaction
Advantages High yields, excellent functional group tolerance, milder conditions, catalytic process.Well-established for aldehyde conversion, avoids use of expensive metal catalysts in the key step.
Disadvantages Requires transition metal catalysts (Pd/Cu) which may need removal from the final product.Requires stoichiometric strong base (n-BuLi) at low temperatures (-78 °C); generates stoichiometric phosphine oxide waste.
Scalability Generally considered highly scalable and is widely used in industry.Can be challenging to scale due to cryogenic conditions and handling of pyrophoric n-BuLi.
Safety Requires handling of toxic metal catalysts and ligands.Involves pyrophoric n-BuLi and corrosive CBr₄. Requires strict anhydrous conditions.

Conclusion

The synthesis of this compound is most efficiently achieved via a Sonogashira cross-coupling reaction between 4-iodo-1-methyl-1H-pyrazole and a protected alkyne like trimethylsilylacetylene, followed by a straightforward deprotection step. This pathway is characterized by high yields, operational simplicity, and mild reaction conditions, making it the preferred route for both laboratory-scale synthesis and potential industrial scale-up. The Corey-Fuchs reaction serves as a viable alternative, particularly if the corresponding pyrazole-4-carbaldehyde is a more accessible starting material. The choice between these authoritative methods will ultimately depend on precursor availability, scale, and the specific equipment and safety infrastructure available to the research team.

References

A Theoretical and Computational Guide to 4-Ethynyl-1-methyl-1H-pyrazole: Exploring Molecular Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying 4-Ethynyl-1-methyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a significant scaffold in drug discovery, and the ethynyl functional group offers versatile reactivity for further molecular elaboration.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating established computational protocols with field-proven insights, this guide offers a self-validating framework for the in-silico investigation of novel pyrazole derivatives.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The versatility of the pyrazole scaffold stems from the ability to modify its substitution pattern, thereby fine-tuning its physicochemical and biological properties.[3]

The subject of this guide, this compound, incorporates two key structural features: a 1-methyl substitution and a 4-ethynyl group. The N-methylation of the pyrazole ring is a critical modification that eliminates tautomerism, resulting in a single, well-defined isomer.[2] This is particularly important in drug design for ensuring specific molecular recognition at biological targets. The ethynyl group is a small, rigid, and reactive functional group that has gained significant traction in medicinal chemistry.[2] It can act as a bioisostere for other functional groups and serves as a versatile handle for "click" chemistry and other coupling reactions, enabling the synthesis of more complex molecular architectures.[2]

Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its intrinsic molecular properties is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate these properties in detail.[5][6][7] This guide will delineate a systematic computational workflow for characterizing this compound, from geometry optimization to the prediction of spectroscopic signatures and reactivity descriptors.

Computational Methodology: A Self-Validating Workflow

The reliability of computational predictions is paramount. The following workflow is designed to be a self-validating system, where the comparison of calculated data with established chemical principles and, where available, experimental data, provides confidence in the theoretical model.

Software and Theoretical Level

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical method is a critical decision that balances computational cost and accuracy. For molecules of this size, Density Functional Theory (DFT) offers an excellent compromise. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5][8][9] This is often paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution.[10]

Step-by-Step Computational Protocol
  • Molecular Structure Input: The initial 3D structure of this compound can be built using a molecular editor. The CAS number for this compound is 39806-89-8.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry. The optimization should be performed using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to calculate the vibrational frequencies, which can be compared with experimental infrared (IR) spectra.

  • Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation can be performed to obtain detailed information about the electronic structure. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.[5][11]

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[10] These theoretical values can be correlated with experimental data for structural validation.[12]

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.[6][13]

Below is a Graphviz diagram illustrating this computational workflow.

Computational Workflow for this compound A 1. Molecular Input (SMILES: C#CC1=CN(C)N=C1) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum, Obtain IR Spectra) B->C D 4. Electronic Structure Analysis (HOMO, LUMO, MEP, Charges) C->D E 5. Spectroscopic Predictions (NMR, UV-Vis) D->E F 6. Data Analysis & Interpretation E->F

Caption: A flowchart of the computational protocol for this compound.

Theoretical Results and Discussion

This section presents the expected theoretical data for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. This data is fundamental for understanding the molecule's shape and steric properties.

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C≡C (ethynyl)~1.21
C-C (pyrazole-ethynyl)~1.43
N-N (pyrazole)~1.35
C-N (pyrazole)~1.33 - 1.38
N-CH₃~1.47
**Bond Angles (°) **
Pyrazole Ring Angles~105 - 112
C-C≡C~178

Note: These are typical values for similar structures and would be precisely determined by the DFT calculation.

Electronic Properties and Reactivity Descriptors

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[6]

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[5][7] For this compound, the MEP is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

The following diagram illustrates the conceptual relationship between electronic properties and reactivity.

References

structural elucidation of 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-Ethynyl-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application of modern analytical techniques, explaining the causal logic behind each experimental choice and demonstrating how orthogonal methods are synthesized to build an unassailable structural proof. We will progress from foundational molecular formula determination via mass spectrometry to the nuanced mapping of atomic connectivity through one- and two-dimensional nuclear magnetic resonance spectroscopy, all corroborated by infrared spectroscopy. Each step is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.

Introduction: The Analytical Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile biological activities.[1] The introduction of an ethynyl group, a small, rigid, and reactive functional handle, further enhances its utility in fields like click chemistry and as a bioisostere.[2] The specific isomer, this compound (Molecular Formula: C₆H₆N₂, Molecular Weight: 106.13 g/mol ), presents a distinct analytical puzzle. The primary challenge lies in unambiguously determining the substitution pattern on the pyrazole ring. While synthesis may target a specific isomer, definitive proof of structure is paramount and requires a multi-faceted analytical approach.

This guide outlines the logical workflow for elucidating this structure, starting from the ground up. Our strategy is not merely to collect data, but to ask specific questions of the molecule with each experiment, using the answer to inform the next step.

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown compound is a systematic process of assembling a molecular puzzle. Our workflow is designed to be efficient and conclusive, with each stage building upon the last.

Elucidation_Workflow A Hypothesized Synthesis B Mass Spectrometry (MS) Determine Molecular Formula Calculate DBE A->B Obtain Sample C Infrared (IR) Spectroscopy Identify Key Functional Groups B->C Formula C₆H₆N₂ DBE = 4 D 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) Map Proton & Carbon Environments C->D Confirms Alkyne & Heteroaromatic System E 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establish Connectivity D->E Provides Atom Counts & Chemical Environments F Final Structure Confirmation E->F Assembles Fragments Confirms Isomer

References

An In-depth Technical Guide to 4-Ethynyl-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethynyl-1-methyl-1H-pyrazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and its role as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

This compound is a five-membered aromatic heterocycle bearing an ethynyl group at the C4 position and a methyl group at the N1 position. The N-methylation is a critical feature as it prevents tautomerism that can occur in N-unsubstituted pyrazoles, resulting in a single, well-defined isomer. This structural rigidity is highly desirable in drug design for ensuring specific molecular interactions with biological targets.

PropertyValueSource
CAS Number 39806-89-8
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol
Appearance Solid

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[1][2]

The logical starting point for this synthesis is a 4-halo-1-methyl-1H-pyrazole, typically the iodo-derivative due to its higher reactivity in the palladium-catalyzed cycle.[2] The alkyne component is often a protected terminal alkyne, such as trimethylsilylacetylene, to prevent undesired side reactions.

Synthetic Workflow

The overall synthetic strategy involves two key steps: the Sonogashira coupling followed by the deprotection of the alkyne.

SynthesisWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation A 4-Iodo-1-methyl-1H-pyrazole C Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) A->C B Trimethylsilylacetylene B->C D 4-((Trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole C->D C-C bond formation E Base (e.g., K₂CO₃) Solvent (e.g., MeOH) D->E F This compound E->F Removal of TMS group

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on established Sonogashira coupling procedures.[1][3]

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper co-catalyst like CuI (0.1 eq).

  • Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base, typically an amine like triethylamine (Et₃N) (2.0 eq). The base is crucial as it neutralizes the hydrogen halide formed during the reaction.

  • To this mixture, add trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove the catalyst and salts. The organic layer is then dried and concentrated.

Step 2: Desilylation

  • Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole in a solvent such as methanol.

  • Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.

  • Stir the mixture at room temperature until the removal of the trimethylsilyl (TMS) group is complete, as monitored by TLC or LC-MS.

  • After the reaction is finished, the mixture is neutralized, and the product is extracted with an organic solvent.

  • The final product is purified by flash column chromatography to yield pure this compound.

Chemical Reactivity and Significance in Drug Design

The chemical reactivity of this compound is dominated by the terminal alkyne and the pyrazole core, both of which are significant in the context of drug discovery.

The Versatile Ethynyl Group

The terminal alkyne is a highly valuable functional group in medicinal chemistry due to its diverse reactivity.

  • Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the pyrazole scaffold to other molecules, such as biomolecules or other drug fragments.

  • Further Cross-Coupling: The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to construct more complex molecular architectures.

  • Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially improving biological activity or physicochemical properties.[4]

  • Hydrogen Bonding: The acidic proton of the terminal alkyne can act as a hydrogen bond donor, which can be a critical interaction in a protein's binding pocket.[4]

The Privileged Pyrazole Scaffold

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and bioactive compounds.[5][6][7][8] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][8]

The presence of the pyrazole ring in a molecule can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target.

DrugScaffold cluster_properties Key Attributes in Drug Design Scaffold This compound Pyrazole Core Ethynyl Group Prop1 Structural Rigidity Scaffold:f1->Prop1 Prop2 Metabolic Stability Scaffold:f1->Prop2 Prop3 Hydrogen Bonding Sites Scaffold:f1->Prop3 Prop4 Click Chemistry Handle Scaffold:f2->Prop4 Prop5 Bioisosterism Scaffold:f2->Prop5

Caption: Key attributes of the this compound scaffold.

Spectroscopic Characterization

  • ¹H NMR:

    • A singlet for the N-methyl protons.

    • Two singlets for the two protons on the pyrazole ring (at the C3 and C5 positions).

    • A singlet for the acetylenic proton.

  • ¹³C NMR:

    • Signals for the two sp-hybridized carbons of the ethynyl group.

    • Signals for the three carbons of the pyrazole ring.

    • A signal for the N-methyl carbon.

Safety and Handling

Based on safety data sheets for similar pyrazole derivatives, this compound should be handled with care.[4][12][13][14]

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautions:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its unique combination of a privileged pyrazole scaffold and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and complex molecules with a wide range of potential applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

Introduction: The Strategic Value of a Substituted Pyrazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethynyl-1-methyl-1H-pyrazole for Advanced Research

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone of drug discovery programs. This guide focuses on a particularly strategic derivative: This compound . The introduction of an N-methyl group prevents tautomerization and provides a fixed vector for substituent orientation, while the C-4 ethynyl group serves as a highly versatile functional handle. This terminal alkyne is primed for powerful, high-yield coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the archetypal "click chemistry" reaction—and the Sonogashira cross-coupling.[3][4] These characteristics make this compound an invaluable building block for researchers in drug development, chemical biology, and materials science, enabling the rapid and efficient construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. Below are the key identifiers and properties for this compound.

Compound Properties & Identifiers
PropertyValueSource(s)
CAS Number 39806-89-8[5]
Molecular Formula C₆H₆N₂[5]
Molecular Weight 106.13 g/mol [5]
Appearance Solid[5]
SMILES Cn1cc(cn1)C#C[6]
InChI Key RACKOVAPLUVOJA-UHFFFAOYSA-N[5]
Spectroscopic Data Summary
Data TypePrecursor: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazoleProduct: this compound (Predicted)
¹H NMR A ¹H NMR spectrum is available from chemical suppliers. Key signals include the N-methyl singlet, two distinct pyrazole ring protons, and a large singlet (~0.25 ppm) for the Si(CH₃)₃ group.The spectrum is expected to show the N-methyl singlet (~3.8 ppm), two pyrazole ring singlets (~7.5 and 7.7 ppm), and the appearance of the terminal acetylenic proton as a singlet (~3.0-3.2 ppm). The large TMS singlet at ~0.25 ppm will be absent.
¹³C NMR Expected signals include the N-methyl carbon, two pyrazole methine carbons, two pyrazole quaternary carbons, the two acetylenic carbons, and the trimethylsilyl carbons.Signals are expected for the N-methyl carbon (~39 ppm), two pyrazole methine carbons (C3/C5), one pyrazole quaternary carbon (C4), and the two acetylenic carbons. The key change is the shift of the acetylenic carbons upon removal of the silicon atom.

Synthesis and Purification: A Lability-Aware, Three-Stage Protocol

The synthesis of this compound is most reliably achieved via a three-stage process that manages the reactivity of the key intermediates. The direct ethynylation of the pyrazole ring is challenging; therefore, a robust and scalable approach involves the synthesis of a stable iodinated precursor, followed by a well-established cross-coupling reaction.

Logical Workflow for Synthesis

The chosen synthetic route leverages common, high-yielding transformations familiar to medicinal chemists. The workflow is designed to first install a stable handle for cross-coupling (iodine) and then use that handle to introduce the desired functionality in a protected form, which is finally revealed in the last step.

G cluster_0 Stage 1: Iodination cluster_1 Stage 2: Sonogashira Coupling cluster_2 Stage 3: Desilylation A 1-Methylpyrazole B 1-Methyl-4-iodopyrazole A->B I₂, H₂O₂, 70°C D 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole B->D PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA) C Trimethylsilylacetylene C->D E This compound D->E Base (e.g., K₂CO₃) or Fluoride Source (e.g., TBAF)

Caption: Three-stage synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Methyl-4-iodopyrazole (Intermediate)

This procedure is adapted from established methods for the direct iodination of electron-rich heterocycles.[9]

  • Rationale: Direct iodination using iodine and an oxidant like hydrogen peroxide is an effective method for introducing iodine onto the electron-rich C-4 position of the pyrazole ring. The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.

  • Procedure:

    • To a reaction flask, add 1-methylpyrazole (1.0 eq) and iodine (1.0 eq).

    • Stir the mixture and heat to 70°C in a water bath.

    • Slowly add a 50 wt% aqueous solution of hydrogen peroxide (1.25 eq) dropwise, maintaining the reaction temperature at 70°C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the mixture and carefully add a 15 wt% aqueous sodium hydroxide solution to adjust the pH to ~7. This neutralizes the acidic medium and quenches excess oxidant.

    • Cool the neutralized mixture to induce crystallization.

    • Collect the resulting pale yellow crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-4-iodopyrazole.

Stage 2: Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate)

This stage employs the Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation.[4][10]

  • Rationale: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the core of the reaction, forming the new carbon-carbon bond. The copper(I) iodide co-catalyst is crucial for activating the alkyne. A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the catalytic cycle and to facilitate the formation of the copper acetylide intermediate. Using a silyl-protected alkyne like trimethylsilylacetylene prevents undesired side reactions (e.g., Glaser coupling) of the terminal alkyne.[11]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

    • Add a degassed anhydrous solvent such as THF or DMF, followed by the base (e.g., TEA, 2-3 eq).

    • Add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.

    • Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the silylated pyrazole.

Stage 3: Synthesis of this compound (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group.

  • Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and cost-effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers a very rapid and clean deprotection.

  • Procedure (Base-mediated):

    • Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.

    • Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Applications in Research and Drug Development

The primary value of this compound is its function as a versatile building block, particularly for introducing the pyrazole moiety into larger molecules using high-efficiency coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the Cu(I)-catalyzed reaction with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the gold standard of "click chemistry" due to its high yields, stereospecificity, tolerance of a wide range of functional groups, and simple reaction conditions (often performed in aqueous solvent mixtures).[3][12] This allows researchers to readily link the pyrazole core to biomolecules, polymers, fluorescent dyes, or other drug fragments.

References

Harnessing Pyrazole Derivatives in Click Chemistry: A Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The convergence of privileged scaffolds and bioorthogonal reactions represents a paradigm shift in modern medicinal chemistry. This guide provides a deep dive into the strategic use of pyrazole derivatives within the framework of click chemistry. Pyrazole, a five-membered N-heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its diverse pharmacological activities and versatile synthetic handles.[1][2][3] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust, efficient, and biocompatible method for molecular assembly.[4][5] This document synthesizes field-proven insights and detailed methodologies, exploring the synthesis of "clickable" pyrazole building blocks, the mechanics of their conjugation, and their transformative applications in creating novel therapeutics and chemical biology tools.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally valuable scaffold in drug design.[3] The clinical and commercial success of pyrazole-containing drugs underscores its importance:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammation.

  • Sildenafil (Viagra): A PDE5 inhibitor for erectile dysfunction.[1][2]

  • Apixaban (Eliquis): An anticoagulant for preventing blood clots.[1]

  • Ruxolitinib (Jakafi): A kinase inhibitor for treating myelofibrosis and certain cancers.[2]

The prevalence of this scaffold in such a wide range of therapeutic areas demonstrates its "privileged" status, capable of interacting with numerous biological targets to elicit desired pharmacological responses.[6][7] This inherent bioactivity makes it an ideal candidate for inclusion in compound libraries and targeted drug conjugates.

Click Chemistry: The Art of Efficient Molecular Assembly

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[8] These reactions are characterized by their simplicity and bio-orthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[4]

The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a 1,3-dipolar cycloaddition that regioselectively forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][9]

Key Advantages of CuAAC:

  • High Efficiency: Reactions often proceed to completion with quantitative yields.

  • Mild Conditions: Typically performed at room temperature in aqueous or organic solvents.

  • Bio-orthogonality: Azides and alkynes are largely absent in biological systems, preventing side reactions.

  • Thermodynamic Driving Force: The formation of the aromatic triazole ring is highly favorable, making the reaction irreversible.[10]

Crafting the Tools: Synthesis of "Clickable" Pyrazole Building Blocks

To leverage pyrazoles in click chemistry, the core scaffold must first be functionalized with either a terminal alkyne or an azide group. This creates a versatile building block ready for conjugation.

General Synthetic Strategy

The strategy involves preparing a pyrazole core through established methods, such as the Knorr pyrazole synthesis (condensation of a hydrazine with a 1,3-dicarbonyl compound), and then introducing the click-functional handle.

G cluster_0 Core Synthesis cluster_1 Click-Ready Building Blocks Hydrazine Hydrazine Derivative Pyrazole Pyrazole Scaffold Hydrazine->Pyrazole Knorr Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Knorr Synthesis Functionalization Functionalization Reaction (e.g., Sonogashira coupling, Nucleophilic substitution) Pyrazole->Functionalization AlkynylPyrazole Alkynyl-Pyrazole Functionalization->AlkynylPyrazole Introduce Alkyne AzidoPyrazole Azido-Pyrazole Functionalization->AzidoPyrazole Introduce Azide

Caption: General workflow for producing click-ready pyrazole derivatives.

Example Protocol: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

This intermediate is a crucial precursor for introducing an alkyne group via Sonogashira coupling.

Reagents & Equipment:

  • 1-phenyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • TLC plates (silica gel)

Procedure:

  • Dissolution: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

    • Scientist's Note: NIS is a mild and effective electrophilic iodinating agent. Portion-wise addition helps control any potential exotherm.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-phenyl-1H-pyrazole.

From this iodo-pyrazole, a terminal alkyne can be installed using a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.

The "Click" Event: Pyrazole Conjugation via CuAAC

With functionalized building blocks in hand, the CuAAC reaction provides a powerful method for linking the pyrazole moiety to another molecule of interest (e.g., a biomolecule, a pharmacophore, a fluorescent tag).

The CuAAC Catalytic Cycle

The reaction is catalyzed by a Cu(I) species, which coordinates with the terminal alkyne to form a copper-acetylide intermediate. This key intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to ultimately form the stable triazole product and regenerate the Cu(I) catalyst.[10]

CuAAC_Cycle cluster_intermediates Reaction Intermediates Cat Cu(I)L Catalyst Cu_Acetylide [L-Cu-C≡C-R1] Cat->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (Alkynyl-Pyrazole) Azide R2-N3 Product Triazole Product Product->Cat Regenerates Catalyst Cu_Azide_Complex Copper-Azide Complex Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Metallacycle->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol: A Representative CuAAC Reaction

Objective: To conjugate an alkynyl-pyrazole with benzyl azide.

Reagents & Equipment:

  • 4-ethynyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Vial, magnetic stirrer, TLC plates

Procedure:

  • Preparation of Reactants: In a vial, dissolve the 4-ethynyl-1-phenyl-1H-pyrazole and benzyl azide in the t-BuOH/H₂O solvent mixture.

  • Preparation of Catalyst: In a separate small tube, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Initiation: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the CuSO₄ solution.

    • Scientist's Note: Sodium ascorbate is a reducing agent that reduces the stable Cu(II) precursor to the active Cu(I) catalyst in situ.[5] This is a common and convenient method, avoiding the need to handle potentially unstable Cu(I) salts. The solution may turn from blue to a yellowish or heterogeneous mixture, indicating catalyst formation.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor progress by TLC until the starting materials are consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(benzyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole.

Catalyst System Typical Loading (mol%) Advantages Considerations
CuSO₄ / Na Ascorbate1-5Inexpensive, readily available, works well in aqueous media.Requires a reducing agent.
Cu(I) Salts (e.g., CuI, CuBr)1-5Pre-formed active catalyst.Can be sensitive to oxidation.
Ligated Cu(I) Complexes0.1-2Highly active, lower catalyst loading, protects Cu from oxidation.[9]Ligand synthesis adds a step.
Heterogeneous Cu Catalysts5-10Easily removed by filtration, recyclable.May have lower activity than homogeneous systems.

Table 1: Comparison of common catalyst systems for CuAAC reactions.

Beyond CuAAC: Alternative Click Strategies with Pyrazoles

While CuAAC is dominant, other click-type reactions can involve pyrazole derivatives, expanding their utility in bioorthogonal chemistry. A notable example is the use of 4H-pyrazoles in Diels-Alder reactions.

Fluorinated or 4-oxo-substituted 4H-pyrazoles can act as reactive dienes in inverse-electron-demand Diels-Alder reactions with strained dienophiles, such as bicyclo[6.1.0]non-4-yne (BCN).[11] This reaction proceeds rapidly without a metal catalyst, making it highly suitable for applications in living systems.

Diels_Alder Diene 4-oxo-4H-pyrazole (Diene) Product Diels-Alder Adduct Diene->Product [4+2] Cycloaddition Dienophile BCN (Strained Dienophile) Dienophile->Product

Caption: Catalyst-free Diels-Alder reaction involving a 4H-pyrazole derivative.

These catalyst-free reactions are particularly valuable for in vivo imaging and bioconjugation where the potential toxicity of a copper catalyst is a concern.[11]

Applications in Drug Discovery and Chemical Biology

The ability to easily link a privileged pyrazole scaffold to other molecular entities via a stable triazole linker opens up vast possibilities:

  • Combinatorial Chemistry: Rapidly generate large libraries of pyrazole-containing compounds by clicking a single pyrazole core with a diverse set of azide- or alkyne-functionalized partners. This accelerates the identification of lead compounds.[4]

  • Bioconjugation: Covalently attach pyrazole derivatives to proteins, peptides, or nucleic acids. This can be used to study drug-target interactions, for protein labeling, or to create targeted drug delivery systems.[4][12]

  • Activity-Based Protein Profiling (ABPP): Design pyrazole-based probes with a reactive warhead and a click handle (alkyne or azide). After the probe covalently labels its target protein in a complex proteome, a reporter tag (e.g., biotin or a fluorophore) can be "clicked" on for identification and visualization.

  • Fragment-Based Drug Discovery (FBDD): Use click chemistry to link small pyrazole-containing fragments that bind to adjacent sites on a protein target, growing them into a more potent lead molecule.

Conclusion and Future Perspectives

The integration of pyrazole derivatives into the click chemistry toolbox provides a robust and elegant platform for molecular innovation. The proven pharmacological relevance of the pyrazole scaffold, combined with the unparalleled efficiency and biocompatibility of the click reaction, creates a powerful synergy for researchers in drug discovery and chemical biology. Future developments will likely focus on creating novel clickable pyrazole building blocks with more complex substitution patterns and exploring their use in even more advanced bioorthogonal reactions. The strategies outlined in this guide provide a solid foundation for harnessing this synergy to develop the next generation of therapeutics and biological probes.

References

fundamental reactivity of the ethynyl group on a pyrazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Ethynyl Group on a Pyrazole Ring

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its value is significantly enhanced by functionalization with versatile chemical handles, among which the ethynyl group stands out. This guide provides a comprehensive exploration of the fundamental reactivity of the ethynyl group appended to a pyrazole ring. We will dissect the core synthetic methodologies for its installation, primarily the Sonogashira cross-coupling reaction, and delve into its principal modes of reactivity, including cycloadditions (most notably, copper-catalyzed azide-alkyne cycloaddition or "Click Chemistry"), further cross-coupling reactions, and nucleophilic additions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights required for the strategic design and synthesis of novel pyrazole-based molecular entities.

Introduction: The Pyrazole-Ethynyl Synthon

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive component in drug design.[6][7] It can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and its aromatic nature allows it to serve as a bioisostere for other aromatic rings, often improving properties like solubility and metabolic stability.[6]

When functionalized with an ethynyl (alkyne) group, the pyrazole scaffold is transformed into a powerful synthetic intermediate. The ethynyl group is a linchpin for molecular construction due to its linear geometry and the high electron density of the triple bond, which enables a diverse range of chemical transformations. The electronic properties of the pyrazole ring itself—whether electron-rich or electron-poor, depending on other substituents—modulate the reactivity of the attached alkyne, an important consideration in reaction design.[8][9]

This guide will focus on the practical application of this synthon, moving from its synthesis to its most impactful subsequent reactions.

Synthesis of Ethynylpyrazoles: The Sonogashira Cross-Coupling Reaction

The most robust and widely adopted method for installing a terminal alkyne onto a pyrazole ring is the Sonogashira cross-coupling reaction.[10][11] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][12]

Mechanistic Rationale

Understanding the Sonogashira catalytic cycle is crucial for troubleshooting and optimization. The process involves two interconnected cycles: a primary palladium cycle and a secondary copper cycle.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst reacts with the halopyrazole (typically an iodopyrazole or bromopyrazole) to form a Pd(II) intermediate.

    • Transmetalation : A copper(I)-acetylide species, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination : The Pd(II) complex reductively eliminates the final ethynylpyrazole product, regenerating the Pd(0) catalyst.[13]

  • Copper Cycle :

    • π-Complex Formation : The Cu(I) salt coordinates with the terminal alkyne, increasing its acidity.

    • Deprotonation : An amine base deprotonates the alkyne to form the key copper(I)-acetylide intermediate, which then enters the palladium cycle.[13]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Enters Cycle PdII_Aryl Ar-Pd(II)-X (L)2 OxAdd->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Product Formation Transmetal Transmetalation PdII_Aryl->Transmetal RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R (Ethynylpyrazole) RedElim->Product Transmetal->Pd0 L2Pd(II)(C≡CR)(Ar) CuX Cu(I)X Cu_Acetylide Cu-C≡C-R (Copper Acetylide) CuX->Cu_Acetylide Alkyne H-C≡C-R (Terminal Alkyne) Alkyne->Cu_Acetylide Base Base (e.g., Et3N) Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetal Transfers Acetylide HaloPyrazole Ar-X (Halopyrazole) HaloPyrazole->OxAdd

Figure 1: Simplified Sonogashira Catalytic Cycle.
Experimental Considerations & Protocol

Causality Behind Experimental Choices:

  • Halide Reactivity : The choice of halide on the pyrazole ring is critical. Reactivity follows the order I > Br > Cl. Iodo- and bromopyrazoles are most commonly used, as chloropyrazoles often require more forcing conditions and specialized catalysts.[14]

  • Catalyst System : The combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is classic.[12][14] The phosphine ligands on palladium are crucial; bulky, electron-rich ligands can prevent catalyst inhibition that occurs when the pyrazole's nitrogen atoms coordinate to the palladium center.[14]

  • Base and Solvent : An amine base, typically triethylamine (Et₃N), is used both to neutralize the HX byproduct and to act as a solvent.[10][15] Anhydrous, degassed solvents (like DMF or DMSO) are essential to prevent side reactions.[14]

  • Troubleshooting - Homocoupling : The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This is minimized by ensuring strictly anaerobic (oxygen-free) conditions and, if necessary, switching to a copper-free Sonogashira protocol.[11][14]

Table 1: Typical Sonogashira Reaction Conditions for Ethynylpyrazole Synthesis

ParameterCondition for IodopyrazoleCondition for BromopyrazoleRationale
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)[DTBNpP]Pd(crotyl)Cl (2-5 mol%)Iodoarenes are more reactive; bromopyrazoles may require more active pre-catalysts.[14]
Cu Co-catalyst CuI (2-10 mol%)CuI (5-10 mol%) or Copper-FreeCopper accelerates the reaction but can promote homocoupling.[10][14]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)The base neutralizes HX byproduct and facilitates acetylide formation.[15]
Solvent DMF, THF, or TolueneDMF or DMSOSolvents must be anhydrous and degassed to prevent side reactions.[14]
Temperature Room Temp. to 60 °C60 °C to 100 °CLess reactive bromides often require heating to facilitate oxidative addition.[14]

Protocol 1: Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole via Sonogashira Coupling

This protocol is a representative example for coupling a terminal alkyne with a halopyrazole.

Materials:

  • 4-Iodo-1-phenyl-1H-pyrazole (1.0 eq)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) for deprotection

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-1-phenyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.[14]

  • Solvent Addition : Add anhydrous, degassed THF and triethylamine via syringe.

  • Alkyne Addition : Add TMS-acetylene dropwise to the stirring mixture. Rationale: TMS-acetylene is used to prevent self-coupling and is easily deprotected later.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting iodopyrazole is consumed (typically 2-4 hours).

  • Workup : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TMS-protected ethynylpyrazole.

  • Deprotection : Dissolve the purified TMS-ethynylpyrazole in THF. Add TBAF solution and stir at room temperature for 1 hour. Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify as above to yield the final terminal alkyne.

Key Reactivity Patterns of the Ethynyl Group

Once installed, the ethynyl group serves as a launchpad for diverse functionalization.

[3+2] Cycloaddition: The Gateway to Triazoles via Click Chemistry

The most powerful and widely used reaction of terminal alkynes in drug discovery is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the archetypal "click reaction".[16][17][18] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Causality Behind the Method:

  • Efficiency & Selectivity : Unlike the thermal Huisgen cycloaddition which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively yields the 1,4-isomer.[16]

  • Biocompatibility : The reaction conditions are benign, often running in aqueous solvent mixtures, making it suitable for bioconjugation and late-stage functionalization of complex molecules.[16][17]

  • Triazole as a Linker : The resulting triazole ring is not merely a passive linker; it is metabolically stable and can engage in hydrogen bonding and dipole interactions with biological targets, making it a valuable pharmacophore.[18]

CuAAC_Workflow Figure 2: CuAAC 'Click Chemistry' Workflow Ethynylpyrazole Ethynylpyrazole (R1-C≡CH) Conditions Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (tBuOH/H2O) Room Temperature Ethynylpyrazole->Conditions Azide Organic Azide (R2-N3) Azide->Conditions Triazole 1,4-Disubstituted Triazole Conditions->Triazole High Yield & Regioselectivity

Figure 2: CuAAC 'Click Chemistry' Workflow.

Protocol 2: CuAAC Reaction of an Ethynylpyrazole with Benzyl Azide

Materials:

  • 4-Ethynyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol and Water (1:1 solvent mixture)

Procedure:

  • Reactant Solution : Dissolve the ethynylpyrazole and benzyl azide in the t-BuOH/H₂O (1:1) mixture.

  • Catalyst Addition : In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

  • Initiation : Add the CuSO₄ solution to the main reaction flask, followed by the sodium ascorbate solution. A color change is often observed. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Workup : Upon completion, dilute with water and extract with ethyl acetate. The triazole product is often pure enough after extraction, but can be further purified by recrystallization or column chromatography if needed.[19]

Nucleophilic Addition Reactions

The carbon atoms of the alkyne are electrophilic and can be attacked by nucleophiles.[20][21] This reactivity is fundamental but often requires activation of the alkyne or the use of strong nucleophiles.

  • Mechanism : A nucleophile attacks one of the sp-hybridized carbons, breaking the π-bond and forming a vinyl anion intermediate. This intermediate is then typically protonated by a solvent or added acid to give the final vinyl-substituted pyrazole.[20][22]

  • Influencing Factors : The regioselectivity of the addition (which carbon is attacked) is governed by both steric and electronic factors of the substituents on the pyrazole ring and the nucleophile itself. Electron-withdrawing groups on the pyrazole can enhance the electrophilicity of the alkyne, making it more susceptible to attack.[21]

Applications in Drug Discovery

The reactivity of the ethynyl group on a pyrazole core is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][15][23][24]

  • Lead Optimization : The Sonogashira reaction allows for the direct installation of an alkyne, which can then be used in "click" reactions to rapidly generate large libraries of analogues for structure-activity relationship (SAR) studies.[16][17]

  • Bioactive Scaffolds : Many potent enzyme inhibitors, such as those targeting kinases, incorporate the pyrazole scaffold.[4] The ethynyl group can be used to introduce specific side chains that probe the binding pocket or to link the pyrazole core to other pharmacophores.

  • Bioconjugation : The biocompatibility of the CuAAC reaction allows ethynyl-functionalized pyrazoles to be attached to biological macromolecules, such as proteins or nucleic acids, for diagnostic or therapeutic applications.[18]

Table 2: Examples of Bioactive Pyrazole-Containing Drugs

Drug NameTherapeutic AreaRelevance of Pyrazole Core
Celecoxib Anti-inflammatory (COX-2 Inhibitor)The core scaffold provides the necessary geometry for selective binding.[6]
Crizotinib Anticancer (ALK/ROS1 Inhibitor)The pyrazole ring is a key part of the hinge-binding motif.[4]
Rimonabant Anti-obesity (CB1 Antagonist)The substituted pyrazole is essential for receptor antagonism.[1]
Sildenafil Erectile Dysfunction (PDE5 Inhibitor)The pyrazole ring serves as a bioisostere for a purine ring, crucial for potency.[6]

Spectroscopic Characterization

Confirming the successful synthesis and reaction of ethynylpyrazoles relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : The C≡C stretch of a terminal alkyne appears as a sharp, weak band around 2100-2140 cm⁻¹. The ≡C-H stretch is a sharp, strong band around 3300 cm⁻¹. Upon reaction (e.g., triazole formation), these peaks will disappear.[12][25]

  • ¹H NMR Spectroscopy : The acetylenic proton (≡C-H) is typically found as a singlet in the range of δ 2.5-3.5 ppm.[8][26]

  • ¹³C NMR Spectroscopy : The two sp-hybridized carbons of the alkyne appear in the region of δ 65-90 ppm.[8][26][27]

Conclusion

The ethynyl group is not merely a substituent on a pyrazole ring; it is an enabling functional group that unlocks a vast and powerful synthetic toolbox. Its installation via the reliable Sonogashira coupling and its subsequent transformation through high-fidelity reactions like the CuAAC have cemented the ethynylpyrazole scaffold as a high-value intermediate in the pursuit of novel therapeutics and advanced materials. A thorough understanding of the mechanisms and practical considerations outlined in this guide empowers researchers to leverage the full potential of this versatile chemical synthon.

References

A Technical Guide to the Electronic Properties of 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring functionalized with a methyl group at the N1 position and an ethynyl group at the C4 position. This unique combination of an electron-rich aromatic system and an electron-withdrawing alkyne moiety imparts distinct electronic characteristics that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the molecule's electronic landscape, including its molecular structure, aromaticity, frontier molecular orbitals, and electron density distribution. Furthermore, it outlines comprehensive, field-proven experimental and computational protocols for characterizing these properties, offering a self-validating framework for researchers. The synthesis of theoretical insights and practical methodologies aims to empower scientists in the rational design of novel therapeutics and functional materials based on the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to numerous clinically successful drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3] The electronic properties of the pyrazole ring are fundamental to its biological activity, governing its interactions with protein targets, membrane permeability, and metabolic stability.

The subject of this guide, this compound (C₆H₆N₂), introduces two key substitutions that modulate the core electronic structure of the pyrazole ring:

  • 1-methyl group: This substitution on the nitrogen atom influences the tautomeric equilibrium and adds steric bulk, which can affect binding to biological targets.

  • 4-ethynyl group: The carbon-carbon triple bond of the ethynyl group is a rigid, linear moiety that acts as a powerful electron-withdrawing group and a versatile synthetic handle for further functionalization.

Understanding the interplay between the pyrazole core, the methyl group, and the ethynyl substituent is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications. This guide will dissect these electronic properties through theoretical analysis and provide robust protocols for their empirical validation.

Molecular Structure and Electronic Landscape

The electronic properties of this compound are intrinsically linked to its molecular geometry and the distribution of electrons within its π-system.

Aromaticity and Electron Distribution

The pyrazole ring is an aromatic system, containing 6 π-electrons delocalized across the five-membered ring, which confers significant thermodynamic stability. The introduction of the electron-withdrawing ethynyl group at the C4 position perturbs the electron density of the ring. This perturbation leads to a non-uniform distribution of charge, creating regions of higher and lower electron density. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.[4][5]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic behavior.[6][7]

  • HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level is linked to the electron affinity.[6]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4][6] For pyrazole derivatives, the HOMO-LUMO gap can influence their stability and reactivity in biological systems.[6][8] Computational studies on similar pyrazole derivatives have shown HOMO-LUMO gaps in the range of 4 to 6 eV.[8]

Table 1: Predicted Electronic Properties of Pyrazole Derivatives

Property Significance Typical Range for Pyrazole Derivatives
HOMO Energy Electron-donating ability -6 to -8 eV
LUMO Energy Electron-accepting ability -1 to -3 eV
HOMO-LUMO Gap (ΔE) Chemical reactivity, kinetic stability 4 to 6 eV[8]

| Dipole Moment | Polarity, intermolecular interactions | 1 to 4 Debye |

Note: These values are illustrative and based on computational studies of related pyrazole structures. Specific values for this compound require dedicated calculation or experimental determination.

The logical relationship between the molecule's structure and its key electronic properties is illustrated below.

G cluster_structure Molecular Structure cluster_properties Electronic Properties Structure This compound Pyrazole Pyrazole Ring (Aromatic Core) Structure->Pyrazole Methyl N1-Methyl Group Structure->Methyl Ethynyl C4-Ethynyl Group (π-system) Structure->Ethynyl EDD Electron Density & MEP Pyrazole->EDD Governs aromaticity Ethynyl->EDD Modulates distribution HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) Gap HOMO-LUMO Gap (ΔE) HOMO_LUMO->Gap Energy difference Reactivity Chemical Reactivity & Stability Gap->Reactivity Influences kinetic stability Spectra Spectroscopic Signatures (UV-Vis) Gap->Spectra Correlates to λmax EDD->Reactivity Determines interaction sites

Caption: Relationship between molecular structure and electronic properties.

Methodologies for Characterization: A Self-Validating Approach

To ensure scientific integrity, a combination of computational modeling and experimental validation is essential. The protocols described below are designed to be self-validating, where computational predictions are confirmed by empirical data.

Computational Protocol: Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic properties of organic molecules with a good balance of accuracy and computational cost.[2][9]

Objective: To calculate the optimized geometry, frontier molecular orbital energies (HOMO, LUMO), HOMO-LUMO gap, and molecular electrostatic potential (MEP) map.

Step-by-Step Protocol:

  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Rationale: An accurate geometry is the foundation for all subsequent property calculations.

    • Method: Use a suitable functional and basis set. The B3LYP functional with a 6-31G(d,p) or larger basis set is a common and reliable choice for organic molecules.[2][8] Solvation effects can be included using a model like the Polarizable Continuum Model (PCM) if studying the molecule in solution.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry.

    • Rationale (Self-Validation): The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.

    • Outputs: This will yield HOMO and LUMO energy levels, the MEP map, and other quantum chemical parameters.[5]

  • Data Analysis: Visualize the HOMO and LUMO distributions to understand which parts of the molecule are involved in electron donation and acceptance. Analyze the MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Experimental Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, from which HOMO and LUMO energy levels can be estimated.[10]

Objective: To experimentally determine the oxidation and reduction potentials of the molecule and estimate the HOMO and LUMO energies.

Step-by-Step Protocol:

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, and deoxygenated solvent (e.g., acetonitrile or dichloromethane).

    • Rationale: The supporting electrolyte is necessary to ensure conductivity of the solution. The solvent must be able to dissolve the analyte and be electrochemically stable within the potential window of the experiment.

  • Preparation of the Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of this compound in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.[10]

  • System Calibration (Self-Validation):

    • Record a cyclic voltammogram of a standard compound with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺).

    • Rationale: This allows for the calibration of the reference electrode and conversion of the measured potentials to a standard scale (e.g., vs. vacuum). The potential of the Fc/Fc⁺ couple is often used to estimate the absolute energy levels.

  • Data Acquisition:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Immerse the electrodes in the solution.

    • Using a potentiostat, sweep the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the sweep towards a negative potential to observe reduction.[11]

    • Record the resulting current as a function of the applied potential.

  • Data Analysis and Energy Level Estimation:

    • Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against Fc/Fc⁺):

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Experimental Protocol 2: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can be correlated with the HOMO-LUMO gap.[12][13]

Objective: To determine the absorption maximum (λ_max) and calculate the optical band gap.

Step-by-Step Protocol:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the compound and does not absorb in the same region as the analyte (e.g., ethanol, acetonitrile, or cyclohexane).[12]

  • Solution Preparation: Prepare a dilute solution of this compound of known concentration.

  • Spectrometer Blanking (Self-Validation): Use a cuvette filled with the pure solvent to record a baseline spectrum. This calibrates the instrument and subtracts any absorbance from the solvent and cuvette.[12]

  • Sample Measurement: Place the cuvette with the analyte solution in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).[14]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max). This corresponds to the π → π* transition. Aromatic compounds typically show intense absorption bands in the 200-280 nm range.[13]

    • Determine the absorption edge (λ_onset) from the spectrum.

    • Calculate the optical HOMO-LUMO gap (E_gap) using the Planck-Einstein relation:

      • E_gap (eV) = 1240 / λ_onset (nm)

The following diagram outlines the integrated workflow for characterizing the molecule's electronic properties.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_analysis Data Synthesis & Validation Build 1. Build 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq Prop 4. Property Calculation Freq->Prop HOMO_LUMO HOMO/LUMO Energies Prop->HOMO_LUMO Predicted Gap HOMO-LUMO Gap Prop->Gap Predicted MEP MEP & Reactivity Map Prop->MEP CV Cyclic Voltammetry (CV) CV->HOMO_LUMO Experimental UV UV-Vis Spectroscopy UV->Gap Experimental Validation Validation HOMO_LUMO->Validation Gap->Validation Validation->MEP Informs

Caption: Integrated workflow for electronic property characterization.

Applications and Future Directions

The detailed electronic characterization of this compound provides a roadmap for its application in several advanced fields:

  • Drug Development: The MEP and HOMO/LUMO distributions can guide the design of derivatives that exhibit specific interactions (e.g., hydrogen bonding, π-stacking) with enzyme active sites or receptors. The ethynyl group can serve as a bioorthogonal handle for attaching imaging agents or other functional moieties.

  • Materials Science: The defined electronic properties and rigid structure make this molecule a candidate building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethynyl group is particularly useful for creating extended conjugated systems through coupling reactions.

Conclusion

This compound possesses a rich and tunable electronic structure governed by the interplay of its aromatic pyrazole core and functional substituents. A comprehensive understanding of its electronic properties, achieved through the synergistic application of computational DFT methods and experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, is paramount for its rational deployment in drug design and materials science. The self-validating workflows presented in this guide provide a robust framework for researchers to accurately characterize this molecule and unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyrazole Moieties in Bioconjugation

In the landscape of bioconjugation, the choice of linker can be as critical as the conjugation chemistry itself. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and efficient method for linking molecules, the nature of the alkyne-containing reagent can impart unique and advantageous properties to the final protein conjugate.[1] This guide focuses on the application of 4-ethynyl-1-methyl-1H-pyrazole, a reagent that combines the precision of click chemistry with the inherent stability and favorable biological characteristics of the pyrazole scaffold.

The pyrazole ring is a well-recognized pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. Its incorporation into bioconjugates offers the potential for enhanced proteolytic resistance and improved pharmacokinetic profiles of therapeutic proteins. The N-methylated pyrazole, in particular, presents a metabolically stable and well-defined structural unit. The terminal ethynyl group serves as a versatile "handle" for the CuAAC reaction, allowing for the precise and covalent attachment of this moiety to azide-modified proteins.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the bioconjugation of proteins. We will delve into the underlying principles of the CuAAC reaction, provide detailed, step-by-step protocols for conjugation and purification, and discuss methods for the thorough characterization of the resulting protein-pyrazole conjugate.

Core Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The key to the successful application of CuAAC in a biological context is the maintenance of the copper catalyst in its active Cu(I) oxidation state. This is typically achieved by the in situ reduction of a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. Furthermore, the use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the protein from potential damage by reactive oxygen species and to enhance the reaction rate.[3]

CuAAC_Mechanism cluster_catalyst Catalytic System cluster_product Product Protein_Azide Azide-Modified Protein (R1-N3) Conjugate Protein-Triazole-Pyrazole Conjugate Protein_Azide->Conjugate Pyrazole_Alkyne This compound (R2-C≡CH) Pyrazole_Alkyne->Conjugate CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I)-Ligand Complex CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand THPTA/TBTA Ligand->Cu_I Stabilization Cu_I->Conjugate Catalysis

Figure 1: A simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for protein bioconjugation.

Experimental Protocols

Part 1: Preparation of Reagents

A critical first step in any bioconjugation experiment is the careful preparation and quantification of all necessary reagents.

Table 1: Stock Solution Preparation

ReagentRecommended Stock ConcentrationSolventStorage Conditions
Azide-Modified Protein1-10 mg/mLAppropriate aqueous buffer (e.g., PBS, pH 7.4)-20°C or -80°C
This compound10 mMDMSO or DMF-20°C, desiccated
Copper(II) Sulfate (CuSO₄)20 mMDeionized WaterRoom Temperature
THPTA Ligand100 mMDeionized Water-20°C
Sodium Ascorbate100 mMDeionized Water-20°C (prepare fresh)

Note: Sodium ascorbate solutions are susceptible to oxidation. It is highly recommended to prepare this solution fresh for each experiment.

Part 2: Protocol for Protein Bioconjugation with this compound

This protocol provides a starting point for the bioconjugation of an azide-modified protein. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL) in an appropriate reaction buffer (e.g., PBS, pH 7.4).

    • Add the this compound stock solution to a final concentration of 10-20 equivalents relative to the protein.

    • Add the THPTA ligand stock solution to a final concentration of 5 equivalents relative to the copper(II) sulfate.

    • Add the copper(II) sulfate stock solution to a final concentration of 1 mM.

    • Gently mix the solution by pipetting.

  • Initiation of the Reaction:

    • To initiate the CuAAC reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Quenching the Reaction (Optional but Recommended):

    • The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM to chelate the copper ions.

Protocol_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prepare_Protein Prepare Azide-Modified Protein Solution Mix_Reagents Combine Protein, Pyrazole Alkyne, THPTA, and CuSO4 Prepare_Protein->Mix_Reagents Prepare_Reagents Prepare Reagent Stock Solutions Prepare_Reagents->Mix_Reagents Initiate Add Sodium Ascorbate to Initiate Reaction Mix_Reagents->Initiate Incubate Incubate at RT or 4°C Initiate->Incubate Quench Quench with EDTA (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze

Figure 2: A step-by-step workflow for the bioconjugation of proteins using this compound.

Part 3: Purification of the Protein-Pyrazole Conjugate

After the conjugation reaction, it is essential to remove excess reagents and the catalyst. The choice of purification method will depend on the properties of the protein and the scale of the reaction.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller molecules like the excess pyrazole alkyne, copper, and ligand.

  • Dialysis/Buffer Exchange: For larger volumes, dialysis or buffer exchange using centrifugal concentrators can be used to remove small molecule impurities.

  • Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.

Part 4: Characterization of the Conjugate

Thorough characterization is crucial to confirm the successful conjugation and to assess the purity and integrity of the final product.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the shift in molecular weight upon conjugation. The conjugated protein should migrate slower than the unconjugated protein. A fluorescently tagged azide or alkyne can also be used for in-gel fluorescence visualization.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugated protein, confirming the addition of the pyrazole moiety.[4][5][6] Peptide mapping by LC-MS/MS can be used to identify the specific site of conjugation.[6]

  • UV-Vis Spectroscopy: The conjugation can be monitored by observing changes in the UV-Vis spectrum, particularly if the pyrazole alkyne or the azide partner contains a chromophore.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄ and ligand.
Inaccessible azide/alkyne siteEnsure the modification site on the protein is solvent-accessible.
Protein degradationReduce reaction time or temperature. Add a protease inhibitor cocktail.
Protein Precipitation Copper-induced aggregationIncrease the concentration of the stabilizing ligand (THPTA).
Unfavorable buffer conditionsOptimize the pH and ionic strength of the reaction buffer.
Non-specific Labeling Insufficient quenchingEnsure complete removal of the catalyst after the reaction.

Conclusion

This compound offers a promising avenue for the creation of stable and potentially more robust protein bioconjugates. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of this reagent in their specific applications, from basic research to the development of novel protein therapeutics. The combination of the reliable CuAAC chemistry with the favorable properties of the pyrazole core makes this a valuable tool in the expanding field of bioconjugation.

References

Application Note: Site-Specific Fluorescent Labeling of Peptides using a Novel Pyrazole-Based Alkyne Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the site-specific fluorescent labeling of peptides using a custom-synthesized probe derived from 4-Ethynyl-1-methyl-1H-pyrazole. We present a complete workflow, commencing with the synthesis of a novel, pyrazole-containing fluorescent dye, followed by its application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for peptide conjugation. This application note details the rationale behind the use of a pyrazole moiety, provides step-by-step protocols for probe synthesis, peptide labeling, and subsequent purification and characterization of the fluorescently-labeled peptide. The protocols are designed to be self-validating, ensuring reliable and reproducible results for applications in cellular imaging, receptor binding assays, and pharmacokinetic studies.

Introduction: The Advantage of Pyrazole-Based Linkers in Bioconjugation

Fluorescently labeled peptides are indispensable tools in a wide array of biological and pharmaceutical research areas.[1] The choice of the linker connecting the fluorophore to the peptide can significantly influence the properties of the final conjugate, including its stability, solubility, and photophysical behavior.[2][3][4] While many off-the-shelf labeling reagents are available, the synthesis of custom probes offers the flexibility to fine-tune these properties for specific applications.

This guide focuses on the use of this compound as a building block for a novel fluorescent probe. Pyrazole derivatives are of growing interest in the design of fluorescent probes due to their unique electronic properties, synthetic versatility, and biocompatibility.[5][6][7] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can influence the photophysical properties of a fluorophore, potentially leading to enhanced quantum yields and photostability.[7][8][9][10] Furthermore, the rigid structure of the pyrazole linker can provide a defined spatial separation between the peptide and the fluorophore, minimizing potential steric hindrance and quenching effects.[3]

The workflow presented herein leverages the robust and highly specific "click chemistry" of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[11][12] This reaction forms a stable triazole linkage between an alkyne-functionalized fluorophore and an azide-modified peptide, offering high yields and compatibility with a wide range of functional groups.[13]

Workflow Overview

The overall process for fluorescently labeling a peptide using a custom this compound-based probe is a two-part process. First, a fluorescent probe with a terminal alkyne is synthesized. Second, this probe is conjugated to an azide-containing peptide.

G cluster_0 Part 1: Probe Synthesis cluster_1 Part 2: Peptide Labeling start This compound step1 Functionalization with an Amine Group start->step1 step2 NHS Ester Coupling with Fluorophore step1->step2 step3 Purification of Alkyne-Probe step2->step3 labeling CuAAC Reaction step3->labeling peptide Azide-Containing Peptide peptide->labeling purification RP-HPLC Purification labeling->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization

Figure 1: Overall workflow for peptide labeling. A custom fluorescent probe is first synthesized from this compound and then conjugated to an azide-containing peptide via a CuAAC reaction.

PART 1: Synthesis of a Pyrazole-Alkyne Fluorescent Probe

Since this compound is not commercially available as a fluorescent dye, the first part of this protocol describes a representative synthesis of a custom probe. This example details the coupling of an amine-functionalized pyrazole derivative to a commercially available fluorophore with an N-hydroxysuccinimide (NHS) ester reactive group. For this protocol, we will hypothetically create an amine-functionalized derivative of this compound for reaction with a generic "Fluorophore-NHS Ester".

Protocol 1.1: Synthesis of Amine-Functionalized Pyrazole-Alkyne

(This is a representative synthetic step. The actual synthesis would need to be optimized based on the specific chemistry of this compound. For the purpose of this guide, we will assume the successful synthesis of a derivative with a primary amine, for example, by functionalizing the pyrazole ring or a substituent.)

Protocol 1.2: Conjugation of Amine-Functionalized Pyrazole-Alkyne to a Fluorophore-NHS Ester

This protocol describes the coupling of the amine-functionalized pyrazole-alkyne to a generic fluorophore containing an NHS ester. NHS esters are widely used for their reactivity towards primary amines at slightly basic pH, forming a stable amide bond.[14][15][16][17][18]

Materials:

  • Amine-functionalized this compound derivative

  • Fluorophore-NHS Ester (e.g., a derivative of fluorescein, rhodamine, or cyanine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-functionalized pyrazole-alkyne in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve the Fluorophore-NHS Ester in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the solution of amine-functionalized pyrazole-alkyne.

    • Add DIPEA to the reaction mixture to act as a non-nucleophilic base, typically 2-3 molar equivalents relative to the amine.

    • Slowly add the Fluorophore-NHS Ester solution to the reaction mixture while stirring. A slight molar excess (1.1 to 1.5 equivalents) of the amine component is often used to ensure complete consumption of the more expensive NHS ester.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature, protected from light, for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to isolate the desired pyrazole-alkyne fluorescent probe.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized probe by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).[19][20][21][22][23]

PART 2: Fluorescent Labeling of Peptides

This section details the conjugation of the newly synthesized pyrazole-alkyne fluorescent probe to a peptide containing an azide functional group. The azide can be incorporated into the peptide during solid-phase peptide synthesis (SPPS) using an azide-bearing amino acid, such as L-azidohomoalanine or an azido-lysine derivative.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for conjugating alkynes and azides.[12][13] This protocol is optimized for bioconjugation in an aqueous environment.

Materials:

  • Azide-containing peptide

  • Pyrazole-alkyne fluorescent probe (from Part 1)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

ReagentStock ConcentrationFinal Concentration
Azide-Peptide1 mM in PBS100 µM
Pyrazole-Alkyne Probe10 mM in DMSO200 µM (2x excess)
CuSO₄20 mM in water250 µM
THPTA100 mM in water1.25 mM (5x to Cu)
Sodium Ascorbate100 mM in water5 mM
Table 1: Recommended Reagent Concentrations for CuAAC Labeling.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents as detailed in Table 1. The sodium ascorbate solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • The azide-containing peptide solution.

      • The pyrazole-alkyne fluorescent probe solution.

      • A premixed solution of CuSO₄ and THPTA (incubate for 2-3 minutes before adding).

      • Freshly prepared sodium ascorbate solution.

    • Gently mix the reaction components. If possible, perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the copper(I) catalyst.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

    • The reaction progress can be monitored by LC-MS.

  • Purification of the Labeled Peptide:

    • Purify the fluorescently labeled peptide from unreacted probe and catalyst components using reverse-phase HPLC.[24][25][26][27]

    • Collect fractions corresponding to the fluorescently labeled peptide.

    • Lyophilize the pure fractions to obtain the final product as a solid.

G cluster_0 Peptide Labeling Workflow prep Prepare Stock Solutions (Peptide, Probe, Catalyst) mix Combine Reagents in Order: 1. Azide-Peptide 2. Alkyne-Probe 3. CuSO4/THPTA 4. Sodium Ascorbate prep->mix incubate Incubate at Room Temp (1-4 hours, protected from light) mix->incubate purify Purify by RP-HPLC incubate->purify lyophilize Lyophilize Pure Fractions purify->lyophilize characterize Characterize by Mass Spec & HPLC lyophilize->characterize

Figure 2: Step-by-step workflow for the CuAAC labeling of an azide-containing peptide with the pyrazole-alkyne probe.

PART 3: Characterization of the Fluorescently Labeled Peptide

Thorough characterization is essential to confirm the identity, purity, and integrity of the final fluorescently labeled peptide.[28]

Protocol 3.1: Purity Assessment by Analytical RP-HPLC

Procedure:

  • Dissolve a small amount of the lyophilized labeled peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Inject the sample onto an analytical RP-HPLC system equipped with a UV detector (monitoring at ~220 nm for the peptide bond and at the absorbance maximum of the fluorophore) and a fluorescence detector.

  • A single major peak in both the UV and fluorescence chromatograms indicates a high degree of purity. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 3.2: Identity Confirmation by Mass Spectrometry

Procedure:

  • Analyze the purified, labeled peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[5][29][30]

  • The observed molecular weight should correspond to the calculated molecular weight of the peptide plus the mass of the pyrazole-alkyne fluorescent probe. This confirms the successful covalent conjugation.

AnalyteCalculated Mass (Da)Observed Mass (Da)
Unlabeled Azide-Peptide[Example: 2000.0][Example: 2000.1]
Pyrazole-Alkyne Fluorescent Probe[Example: 550.2][Example: 550.2]
Fluorescently Labeled Peptide [Example: 2550.2][Example: 2550.3]
Table 2: Example Data for Mass Spectrometry Analysis.

Conclusion

The methodology presented in this application note provides a robust and reproducible approach for the site-specific fluorescent labeling of peptides using a novel probe derived from this compound. By synthesizing a custom pyrazole-containing alkyne-fluorophore, researchers can leverage the unique properties of this heterocyclic linker to potentially enhance the performance of their labeled peptides. The detailed protocols for probe synthesis, CuAAC conjugation, and subsequent purification and characterization offer a complete workflow for generating high-quality fluorescently labeled peptides for a multitude of research and drug development applications.

References

The Strategic Role of 4-Ethynyl-1-methyl-1H-pyrazole in the Synthesis of Drug Discovery Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility is evident in a multitude of FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide provides a comprehensive overview of the synthetic utility of a particularly valuable derivative, 4-ethynyl-1-methyl-1H-pyrazole, in the construction of novel drug discovery scaffolds.

This compound is a key building block for medicinal chemists, primarily due to the presence of a terminal alkyne group. This functional group serves as a versatile handle for a variety of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] The N-methylation of the pyrazole ring is also a critical feature, as it eliminates tautomerism that can occur in N-unsubstituted pyrazoles, resulting in a single, well-defined isomer. This modification also removes the hydrogen bond donating ability of the ring nitrogen, which can be pivotal for modulating binding affinity and selectivity for a specific biological target.[7]

This document will provide detailed protocols for the synthesis of this compound and its subsequent application in the construction of diverse molecular scaffolds, with a particular focus on the synthesis of kinase inhibitors, a significant class of therapeutics in oncology and immunology.[8][9]

Chemical Properties of this compound

PropertyValueReference
CAS Number 39806-89-8[10]
Molecular Formula C₆H₆N₂[10]
Molecular Weight 106.13 g/mol [10]
Appearance Light yellow to yellow solid-liquid mixture[11]
Boiling Point 181.7±13.0 °C (Predicted)[11]
Density 0.93±0.1 g/cm³ (Predicted)[11]
Storage 2-8°C[11]

Synthesis of this compound: A Protocol for Sonogashira Cross-Coupling

The introduction of the ethynyl group at the C4 position of the 1-methyl-1H-pyrazole core is most efficiently achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[12] The following protocol outlines a general procedure for the synthesis of this compound from 4-iodo-1-methyl-1H-pyrazole.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 4-iodo-1-methyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, CuI, and a suitable base in a Schlenk flask. atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->atmosphere solvent Add degassed solvent (e.g., THF/triethylamine mixture). atmosphere->solvent alkyne Add trimethylsilylacetylene. solvent->alkyne heating Heat the reaction mixture to the desired temperature (e.g., 50-70°C). alkyne->heating monitoring Monitor the reaction progress by TLC or GC-MS. heating->monitoring quench Cool the reaction and quench with aqueous ammonium chloride. monitoring->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer over anhydrous sodium sulfate and concentrate. extract->dry deprotection Deprotect the silyl group using a suitable reagent (e.g., TBAF or K₂CO₃ in methanol). dry->deprotection purify Purify the final product by column chromatography. deprotection->purify

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 4-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) or Potassium Carbonate (K₂CO₃)

  • Methanol (for deprotection with K₂CO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-iodo-1-methyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and triethylamine via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude silyl-protected product.

  • Deprotection (TBAF method): Dissolve the crude product in THF and add TBAF solution. Stir at room temperature for 1 hour.

  • Deprotection (K₂CO₃ method): Alternatively, dissolve the crude product in methanol and add K₂CO₃. Stir at room temperature for 2-4 hours.

  • Final Work-up and Purification: After deprotection, concentrate the mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Application in Drug Discovery: Synthesis of a Triazole-Linked Kinase Inhibitor Scaffold via CuAAC

The terminal alkyne of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker, a common motif in medicinal chemistry.[13][14] The triazole ring is not merely a linker; it can act as a bioisostere for an amide bond and participate in hydrogen bonding and dipole interactions with biological targets.[6]

The following protocol describes the synthesis of a generic kinase inhibitor scaffold by coupling this compound with a functionalized azide, such as an azido-substituted aniline or pyridine derivative, which are common components of kinase inhibitors.[1][9]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound and the desired organic azide in a suitable solvent (e.g., t-BuOH/H₂O). catalyst_prep Prepare a fresh solution of sodium ascorbate and a solution of copper(II) sulfate. reagents->catalyst_prep addition Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. catalyst_prep->addition stirring Stir the reaction vigorously at room temperature. addition->stirring monitoring Monitor the reaction progress by TLC or LC-MS. stirring->monitoring quench Quench the reaction with water or a dilute solution of EDTA to chelate copper. monitoring->quench extract Extract the product with an organic solvent (e.g., ethyl acetate or DCM). quench->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate and concentrate. wash->dry purify Purify the final product by column chromatography or recrystallization. dry->purify

Caption: General workflow for the synthesis of a triazole-linked scaffold using CuAAC.

Detailed Protocol: CuAAC for Scaffold Synthesis

Materials:

  • This compound (1.0 equiv)

  • Organic azide (e.g., 4-azidoaniline) (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the organic azide in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: In a separate vial, prepare a fresh 1M aqueous solution of sodium ascorbate. In another vial, prepare a 0.5M aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is typically observed.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Upon completion, add a saturated aqueous solution of EDTA to the reaction mixture and stir for 30 minutes to chelate the copper catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole product.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of drug discovery scaffolds. Its terminal alkyne functionality provides a gateway to a vast chemical space through efficient and robust reactions like the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition. The protocols detailed in this guide offer a solid foundation for researchers and scientists to leverage the potential of this pyrazole derivative in the development of novel therapeutic agents, particularly in the ever-important field of kinase inhibitors. The strategic incorporation of the 1-methyl-4-ethynylpyrazole moiety can lead to the discovery of new chemical entities with enhanced potency, selectivity, and drug-like properties.

References

Introduction: The Strategic Union of Pyrazoles and Triazoles via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 4-Ethynyl-1-methyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development.

In modern medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," a core structure frequently found in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The unique electronic properties and metabolic stability of the pyrazole ring make it a valuable component in drug design.[1] The N-methylation on the pyrazole, as in this compound, is a key strategic choice as it prevents tautomerism, ensuring a single, well-defined isomer for subsequent reactions.[3]

The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecules.[4][5] This reaction facilitates the rapid, efficient, and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[6][7][8] The resulting triazole ring is not merely a linker; it is a robust, aromatic, and polar isostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, which can significantly enhance a molecule's pharmacological profile and solubility.[9]

This application note provides a comprehensive experimental protocol for the CuAAC reaction using this compound. We will delve into the mechanistic reasoning behind the choice of reagents and conditions, offering a robust and reproducible methodology for synthesizing novel pyrazole-triazole conjugates.

Core Principle: The CuAAC Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from the catalytic action of the Copper(I) ion. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition is slow and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds with a rate acceleration of up to 10⁷ and exclusively produces the 1,4-isomer.[6][7]

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne (this compound).[10] This complex then coordinates with the azide, leading to the formation of a six-membered copper metallacycle.[6][] Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[6][]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Cu_I->Acetylide + Alkyne - H⁺ Alkyne R-C≡CH (Pyrazole-Alkyne) Azide R'-N₃ Product 1,4-Triazole Product Metallacycle Six-membered Cu Metallacycle Acetylide->Metallacycle + Azide Cu_Triazolide Cu-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Regeneration Cu_Triazolide->Product + H⁺ Cu_II Cu(II) Precursor (e.g., CuSO₄) Cu_I_gen Active Cu(I) Cu_II->Cu_I_gen Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->Cu_I_gen Cu_I_gen->Cu_I Enters Cycle

Simplified CuAAC catalytic cycle.

Experimental Protocol

This protocol details a general procedure for the reaction of this compound with a generic organic azide.

Materials and Reagents

It is crucial to use high-purity reagents to minimize side reactions and ensure reproducibility.

ReagentGradeSupplierComments
This compound≥95%CommercialThe limiting reagent in this protocol.
Benzyl Azide (Example)≥95%CommercialUsed as a model azide. Can be substituted.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentCommercialPrecursor for the active Cu(I) catalyst.
Sodium L-Ascorbate≥98%CommercialReducing agent to generate and maintain Cu(I).
tert-ButanolAnhydrousCommercialOrganic co-solvent.
Deionized WaterType 1In-houseAqueous co-solvent.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated NaCl Solution (Brine)N/AIn-houseFor extraction wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying the organic phase.
Silica Gel230-400 meshCommercialFor column chromatography.
Reaction Parameters: A Quick Reference

The following table summarizes the recommended stoichiometry and concentrations for a typical small-scale reaction.

ComponentStoichiometry (eq.)Molarity (mM)Purpose
This compound1.0100Alkyne Substrate
Organic Azide1.1110Azide Substrate (slight excess ensures full conversion of pyrazole)
CuSO₄·5H₂O0.055Catalyst Precursor
Sodium Ascorbate0.1010Reducing Agent (in excess of copper to prevent re-oxidation)
Solvent SystemN/Atert-Butanol:H₂O (1:1 v/v)Provides solubility for all components
Step-by-Step Procedure

The following workflow provides a clear, sequential guide for executing the click reaction.

Experimental workflow for the CuAAC reaction.
  • Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 122 mg, 1.0 mmol, 1.0 eq) and the corresponding azide (e.g., benzyl azide, 146 mg, 1.1 mmol, 1.1 eq) in 5 mL of tert-butanol. Stir until all solids are dissolved.

  • Aqueous Phase Addition: Add 5 mL of deionized water to the flask. The solution may become cloudy but should be stirred vigorously.

  • Catalyst Addition: To the stirring reaction mixture, add sodium L-ascorbate (20 mg, 0.1 mmol, 0.1 eq) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol, 0.05 eq).

    • Causality Note: It is critical to add the sodium ascorbate first or as a freshly prepared premix with the CuSO₄. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[12] Adding the Cu(II) salt directly to the alkyne solution without a reducing agent can promote undesirable oxidative homocoupling (Glaser coupling).[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting pyrazole-alkyne.

  • Work-up and Extraction: Upon completion, add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

    • Causality Note: The addition of water helps to dissolve the inorganic salts (copper and ascorbate), while the organic product is preferentially extracted into the DCM layer.

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil. Purify the material using silica gel column chromatography. The eluent system will depend on the polarity of the azide used, but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization: Confirm the structure and purity of the final 1,4-disubstituted 1-(1-methyl-1H-pyrazol-4-yl) triazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the triazole is typically confirmed by a characteristic singlet proton signal between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Inactive catalyst (Cu(II) not reduced).Ensure sodium ascorbate is fresh and added in slight excess. Degas solvents to remove oxygen, which can oxidize Cu(I).
Poor solubility of reactants.Try a different solvent system, such as DMSO or a DMF/water mixture.
Side Product Formation (Alkyne Dimer) Insufficient reducing agent.Increase the amount of sodium ascorbate to 2-3 equivalents relative to the copper catalyst.
Difficulty in Purification Copper contamination in the final product.Wash the reaction mixture with a dilute aqueous solution of ammonia or EDTA before extraction to chelate and remove residual copper ions.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is an exceptionally reliable and versatile method for conjugating molecules. By employing this compound as a building block, researchers can efficiently access novel chemical entities that merge the favorable pharmacological properties of both pyrazoles and triazoles.[13][14] The protocol described herein is robust, scalable, and founded on a clear understanding of the reaction mechanism, providing a solid foundation for applications in drug discovery, chemical biology, and materials science.

References

Application Notes and Protocols for Biomolecule Incorporation of 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Alkyne for Bioorthogonal Ligation

In the landscape of chemical biology and drug development, the precise and stable modification of biomolecules is paramount. Bioorthogonal chemistry, and specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1][2] This document provides a detailed guide for the incorporation of 4-Ethynyl-1-methyl-1H-pyrazole , a terminal alkyne, into biomolecules.

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure prevalent in many pharmacologically active compounds.[3][4] The incorporation of a pyrazole ring can influence the physicochemical properties of a biomolecule, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its therapeutic or diagnostic utility.[5] this compound offers a stable and reactive handle for CuAAC-mediated bioconjugation, enabling the covalent linkage of this valuable scaffold to proteins, nucleic acids, and other biologically relevant molecules.

This guide is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols, but also the underlying principles and critical considerations for successful bioconjugation with this compound.

Core Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of the protocols described herein is the CuAAC reaction, a highly reliable method for forming a stable 1,2,3-triazole linkage between a terminal alkyne (in this case, this compound) and an azide-functionalized biomolecule.[2] The reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups found in biological systems.

The key to the CuAAC reaction is the use of a copper(I) catalyst, which significantly accelerates the rate of the cycloaddition.[2] In biological applications, the copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by a mild agent like sodium ascorbate.[1] To enhance reaction efficiency and protect the biomolecule from potential damage by copper ions, a copper-chelating ligand is often included.

Experimental Workflows and Protocols

PART 1: General Considerations and Reagent Preparation

1.1. Safety and Handling of this compound

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

1.2. Preparation of Stock Solutions

Accurate and fresh preparation of stock solutions is critical for reproducible results.

ReagentStock ConcentrationSolventStorage Conditions
This compound10 mMDMSO or DMF-20°C, protected from light
Copper(II) Sulfate (CuSO₄)50 mMDeionized WaterRoom Temperature
Sodium Ascorbate100 mMDeionized Water-20°C, prepare fresh
Copper-chelating Ligand (e.g., THPTA or BTTAA)50 mMDeionized WaterRoom Temperature
Azide-modified BiomoleculeVariesAppropriate BufferAs per biomolecule stability

Note: Sodium ascorbate solutions are susceptible to oxidation and should be prepared fresh before each experiment for optimal performance.

PART 2: Protocol for Protein Labeling

This protocol outlines the general procedure for labeling a protein containing an azide functionality with this compound. The azide group can be introduced into the protein through various methods, such as metabolic labeling with an azide-containing amino acid analog or site-specific enzymatic ligation.

2.1. Reaction Setup

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Azide-modified protein (to a final concentration of 10-100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • This compound (from 10 mM stock) to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

    • Copper-chelating ligand (from 50 mM stock) to a final concentration of 250-500 µM.

    • Copper(II) Sulfate (from 50 mM stock) to a final concentration of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (from 100 mM stock) to a final concentration of 1-5 mM.

  • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

2.2. Workflow for Protein Labeling with this compound

protein_labeling_workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis azide_protein Azide-modified Protein reaction_mix Combine Reagents: 1. Protein 2. Alkyne 3. Ligand 4. CuSO4 5. Ascorbate azide_protein->reaction_mix alkyne This compound Stock Solution alkyne->reaction_mix copper CuSO4 Stock Solution copper->reaction_mix ligand Ligand Stock Solution ligand->reaction_mix ascorbate Sodium Ascorbate Stock Solution (Fresh) ascorbate->reaction_mix incubation Incubate (RT, 1-4h) reaction_mix->incubation purify Purification (e.g., SEC, Dialysis) incubation->purify analyze Characterization (SDS-PAGE, Mass Spec) purify->analyze

Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.

2.3. Purification of the Labeled Protein

After the reaction, it is essential to remove excess reagents and the copper catalyst.

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from small molecule reagents.

  • Dialysis: Dialysis against a suitable buffer can also be used to remove unreacted components. The inclusion of EDTA in the dialysis buffer can help to chelate and remove any remaining copper ions.

  • Spin Desalting Columns: For smaller sample volumes, spin desalting columns are a quick and efficient purification method.

2.4. Characterization of the Labeled Protein

The success of the labeling reaction can be confirmed by several analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled control can sometimes be observed, especially if a large reporter molecule is attached to the pyrazole.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the covalent modification of the protein. The mass of the labeled protein will increase by the mass of this compound (106.13 Da) plus the mass of the azide-containing reporter.

PART 3: Protocol for Nucleic Acid Labeling

This protocol describes the labeling of azide-modified nucleic acids (DNA or RNA) with this compound. Azide-modified nucleosides can be incorporated into nucleic acids during solid-phase synthesis or through enzymatic methods.[5]

3.1. Reaction Setup

  • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer).

  • Add the following reagents in the specified order:

    • This compound (from 10 mM stock) to a final concentration that is in 1.5 to 5-fold molar excess over the azide groups on the nucleic acid.

    • A co-solvent such as DMSO or DMF may be added (up to 50% v/v) to ensure the solubility of all components.

    • Copper-chelating ligand (from 50 mM stock) to a final concentration of 0.5-1 mM.

    • Copper(II) Sulfate (from 50 mM stock) to a final concentration of 0.5-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (from 100 mM stock) to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 2-12 hours.

3.2. Mechanism of CuAAC Reaction

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne This compound (R-C≡CH) cu1 Cu(I) alkyne->cu1 Forms Copper Acetylide azide Azide-modified Biomolecule (R'-N3) triazole 1,4-disubstituted Triazole Linkage azide->triazole Cycloaddition cu1->azide Coordinates with Azide cu2 Cu(II) ascorbate Sodium Ascorbate cu2->ascorbate Reduction ascorbate->cu1 triazole->cu1 Releases Catalyst

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

3.3. Purification of the Labeled Nucleic Acid

  • Ethanol Precipitation: This is a standard method for purifying oligonucleotides. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture, incubate at -20°C or -80°C, and then centrifuge to pellet the nucleic acid.

  • HPLC Purification: For high-purity labeled oligonucleotides, reverse-phase or ion-exchange HPLC can be employed.

3.4. Characterization of the Labeled Nucleic Acid

  • Mass Spectrometry: MALDI-TOF or ESI-MS can be used to confirm the addition of the this compound moiety to the nucleic acid.

  • Gel Electrophoresis: A mobility shift on a polyacrylamide gel can indicate successful labeling, especially if a bulky group is conjugated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive Sodium AscorbatePrepare a fresh solution of sodium ascorbate immediately before use.
Incompatible BufferEnsure the buffer does not contain chelating agents like EDTA that would sequester copper ions.
Insufficient Reagent ConcentrationOptimize the molar excess of the alkyne and the concentrations of the catalyst and ligand.
Protein Precipitation High Copper ConcentrationReduce the concentration of CuSO₄ and ensure an adequate concentration of the chelating ligand.
Biomolecule InstabilityPerform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-specific Labeling Oxidative DamageDegas the reaction buffer and consider adding a radical scavenger.

Conclusion

This compound is a valuable chemical tool for the modification of biomolecules through the robust and efficient CuAAC reaction. The protocols and guidelines presented in this document provide a comprehensive framework for the successful incorporation of this pyrazole-containing alkyne into proteins and nucleic acids. By carefully considering the experimental parameters and employing appropriate purification and characterization techniques, researchers can confidently utilize this reagent to advance their studies in chemical biology, drug discovery, and diagnostics.

References

Application Note: Strategic Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its remarkable stability and capacity for forming diverse molecular interactions.[1][2][3][4] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has revolutionized the synthesis of these heterocycles by offering high yields, exceptional regioselectivity, and broad functional group tolerance.[5][6][7] This guide provides an in-depth protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 4-ethynyl-1-methyl-1H-pyrazole as a key alkyne building block. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss optimization strategies for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole-Triazole Motif

The conjugation of pyrazole and 1,2,3-triazole moieties creates a unique pharmacophore with significant potential in drug discovery. Pyrazoles themselves are prevalent in numerous FDA-approved drugs, valued for their diverse biological activities.[3][4] When linked to a 1,2,3-triazole ring, the resulting structure benefits from the triazole's ability to act as a rigid linker and engage in hydrogen bonding and dipolar interactions, often enhancing binding affinity to biological targets.[1][2] The CuAAC reaction is the most efficient method for forging this link, exclusively yielding the 1,4-disubstituted regioisomer, which is critical for structure-activity relationship (SAR) studies.[5][7][8]

This compound is an ideal starting material for this synthesis. The methyl group on the pyrazole nitrogen prevents competing N-H reactivity and potential side reactions, while the terminal alkyne provides the reactive handle for the cycloaddition.

Mechanistic Deep Dive: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers.[5][7] The catalytic cycle, widely accepted to proceed through a dinuclear copper intermediate, ensures the exclusive formation of the 1,4-isomer.[5]

The key steps are:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne (this compound) to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.[9][]

  • Coordination with Azide: The organic azide substrate then coordinates to the copper center, bringing it into close proximity with the activated alkyne.[9]

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing ring intermediate occurs.[]

  • Ring Contraction & Protonolysis: This intermediate rapidly rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne R¹-C≡CH (this compound) CuI Cu(I) Catalyst Azide R²-N₃ (Organic Azide) Cu_Acetylide π-Complex & σ-Copper Acetylide CuI->Cu_Acetylide + R¹-C≡CH Cu_Azide_Complex Dinuclear Copper Azide-Acetylide Complex Cu_Acetylide->Cu_Azide_Complex + R²-N₃ Metallocycle Six-Membered Cupracycle Intermediate Cu_Azide_Complex->Metallocycle Cyclization Cu_Triazolide Copper(I) Triazolide Metallocycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole

This protocol details a representative synthesis using benzyl azide as the coupling partner.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert gas.
Benzyl Azide≥95%Commercially AvailableCaution: Potential explosive. Handle with care.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentStandard SupplierPre-catalyst.
Sodium Ascorbate≥98%Standard SupplierReducing agent to generate Cu(I) in situ.
tert-Butanol (t-BuOH)AnhydrousStandard SupplierSolvent.
Deionized Water (H₂O)Type 1In-houseSolvent.
Dichloromethane (DCM)ACS ReagentStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierFor workup.
BrineACS ReagentStandard SupplierFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentStandard SupplierDrying agent.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
3.2. General Experimental Workflow

The overall process involves the in situ generation of the active Cu(I) catalyst, followed by the cycloaddition reaction at room temperature, and concluding with product extraction and purification.

Workflow A 1. Reagent Dissolution Dissolve alkyne and azide in t-BuOH/H₂O. B 2. Catalyst Addition Add aqueous solutions of CuSO₄ and Na Ascorbate. A->B C 3. Reaction Stir vigorously at room temperature. Monitor by TLC. B->C D 4. Quenching & Extraction Quench with NH₄OH (optional). Extract with DCM. C->D E 5. Washing Wash organic layer with NaHCO₃ and Brine. D->E F 6. Drying & Concentration Dry over MgSO₄, filter, and concentrate. E->F G 7. Purification Purify by column chromatography. F->G H 8. Characterization Analyze by NMR, MS. G->H

Caption: General workflow for CuAAC synthesis.
3.3. Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.00 g, 9.25 mmol, 1.0 equiv) and benzyl azide (1.23 g, 9.25 mmol, 1.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (20 mL). Stir the mixture until all reagents are fully dissolved.

  • Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.115 g, 0.46 mmol, 0.05 equiv) in 2 mL of deionized water. In a second vial, prepare a solution of sodium ascorbate (0.183 g, 0.925 mmol, 0.1 equiv) in 2 mL of deionized water.

    • Scientist's Note: Sodium ascorbate is used in slight excess to ensure the complete reduction of Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne, a common side reaction.[6][7]

  • Reaction Initiation: To the stirring solution of alkyne and azide, add the copper sulfate solution, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically turn from pale blue to a yellow-green or heterogeneous suspension.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting materials are consumed, add 20 mL of deionized water and 20 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole as a white solid.

3.4. Characterization

The structure of the final product should be confirmed using standard analytical techniques.[8][11][12]

  • ¹H NMR: Expect a characteristic singlet for the triazole C5-H proton typically in the range of δ 8.00–8.75 ppm.[8] Other expected signals include those for the pyrazole ring protons and the benzyl group.

  • ¹³C NMR: The C4 and C5 carbons of the 1,4-disubstituted triazole ring typically appear in the ranges of δ 139–149 ppm and δ 122–128 ppm, respectively.[8]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Optimization and Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (Cu(I) oxidized to Cu(II)).Degas solvents before use; add fresh sodium ascorbate. Use a ligand like TBTA or THPTA to stabilize the Cu(I) state, especially in bioconjugation applications.[13]
Poor solubility of starting materials.Increase the proportion of the organic co-solvent (e.g., THF, DMF instead of t-BuOH). Gentle heating (40-50 °C) can also be applied.
Alkyne Homocoupling Presence of oxygen; insufficient reducing agent.Ensure the reaction is run with sufficient sodium ascorbate (at least 2 eq relative to copper). Purge the reaction mixture with an inert gas (N₂ or Ar) before adding the catalyst.[7]
Difficult Purification Streaking on TLC plate.The triazole product can sometimes coordinate to the silica gel. Add 1% triethylamine to the eluent to improve resolution.
Product is water-soluble.If the product has highly polar functional groups, extraction with DCM may be inefficient. Consider alternative solvents like ethyl acetate or perform a salt-out extraction.
Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a robust, efficient, and highly regioselective pathway for the synthesis of pyrazole-triazole conjugates. By using this compound and following the detailed protocol herein, researchers can reliably access these valuable scaffolds. The simplicity of the reaction conditions, high yields, and broad applicability make this method an indispensable tool in the modern synthetic chemist's arsenal for applications ranging from drug discovery to materials science.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 4-Ethynyl-1-methyl-1H-pyrazole Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific substrate. Here, we will dissect the common causes of low yields and provide actionable troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is giving a low yield. What are the most likely causes?

Low yields in CuAAC reactions with this specific pyrazole alkyne can often be attributed to a combination of factors related to the catalyst system, reaction conditions, and the inherent properties of the pyrazole ring. The primary suspects include:

  • Inefficient Catalyst Turnover: The Cu(I) catalyst may be oxidizing to the inactive Cu(II) state faster than it can be regenerated, or it may be sequestered by coordinating species in the reaction mixture.[1][2]

  • Substrate-Specific Issues: The pyrazole nitrogen atoms can potentially coordinate with the copper catalyst, altering its reactivity or leading to unproductive pathways.

  • Side Reactions: The most common side reaction is the Glaser-Hay oxidative homocoupling of the alkyne, which is promoted by Cu(II) and oxygen.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction rate and final yield.[3][4]

Q2: Which copper source is best for this reaction?

The choice of copper source is flexible, as the key is the presence of the active Cu(I) species.[5]

  • In Situ Reduction of Cu(II): The most common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in conjunction with a reducing agent like sodium ascorbate.[6][7] This system continuously generates the active Cu(I) catalyst.

  • Direct Use of Cu(I) Salts: Copper(I) salts like CuI or CuBr can be used directly. However, Cu(I) is prone to disproportionation and oxidation, making the in situ reduction method often more reliable.[8]

Q3: Is a ligand necessary for the reaction with this compound?

While the CuAAC reaction can proceed without a ligand, using one is highly recommended, especially when troubleshooting low yields. Ligands serve several crucial functions:

  • Accelerate the Reaction: Ligands enhance the catalytic activity of the copper center.[9]

  • Stabilize the Cu(I) State: They protect the Cu(I) catalyst from oxidation to the inactive Cu(II) state.[2][9]

  • Prevent Catalyst Aggregation: Ligands can prevent the formation of unreactive polynuclear copper acetylides.[2]

For reactions involving potentially coordinating heterocycles like pyrazole, a well-chosen ligand can be critical to prevent the substrate from interfering with the catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices.[1][2]

Q4: Can the pyrazole itself interfere with the copper catalyst?

Yes, this is a valid concern. The nitrogen atoms in the pyrazole ring are potential coordination sites for the copper catalyst. This coordination could potentially sequester the copper, reducing the concentration of the active catalytic species available for the cycloaddition. The use of a strong chelating ligand like TBTA or THPTA can help to occupy the coordination sites on the copper, minimizing interference from the pyrazole substrate.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing low yields, follow this systematic troubleshooting guide.

Step 1: Evaluate Your Catalyst System

The health of your copper catalyst is paramount.

Issue: Catalyst Inactivation (Oxidation)

  • Symptom: The reaction starts but stalls, or the solution turns blue/green, indicating the presence of Cu(II).

  • Solution:

    • Ensure an Excess of Reducing Agent: Use at least 2-5 equivalents of sodium ascorbate relative to the copper catalyst. It is often beneficial to add the sodium ascorbate from a freshly prepared stock solution.

    • Deoxygenate Your Reaction Mixture: Oxygen is a primary culprit in the oxidation of Cu(I).[2] Before adding the copper catalyst, thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain an inert atmosphere throughout the reaction.

Issue: Ineffective Ligand

  • Symptom: The reaction is sluggish despite using a copper source and reducing agent.

  • Solution:

    • Introduce a Ligand: If you are not already using a ligand, add one. TBTA is a good starting point for organic solvents, while THPTA is suitable for aqueous media.

    • Optimize Ligand-to-Copper Ratio: A 1:1 to 5:1 ligand-to-copper ratio is a good range to explore.[1] For substrates that may chelate copper, a higher ligand ratio can be beneficial.

Step 2: Scrutinize Reaction Conditions

Issue: Unfavorable Solvent

  • Symptom: Poor solubility of reactants or low reaction rate.

  • Solution:

    • Solvent Choice: The CuAAC reaction is tolerant of a wide range of solvents.[2] Mixtures of water with t-butanol, DMSO, or DMF are often effective at solubilizing a variety of substrates. For purely organic reactions, THF, dichloromethane, and acetonitrile can be used.

    • Polarity: Polar solvents can accelerate the reaction.[10] If your reaction is in a nonpolar solvent, consider switching to a more polar alternative.

Issue: Suboptimal Temperature

  • Symptom: Very slow reaction progress at room temperature.

  • Solution:

    • Gentle Heating: While many click reactions proceed readily at room temperature, gentle heating to 40-60°C can sometimes significantly improve the rate and yield, particularly with challenging substrates.[2] However, be aware that higher temperatures can also promote side reactions.

Step 3: Address Potential Side Reactions

Issue: Alkyne Homocoupling (Glaser Coupling)

  • Symptom: Formation of a byproduct with approximately double the mass of the starting alkyne, often observed by LC-MS.

  • Solution:

    • Minimize Oxygen: As mentioned, rigorous deoxygenation is the best defense against this side reaction.[2]

    • Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present to keep the copper in the +1 oxidation state.

Optimized Experimental Protocols

Here are two detailed protocols for the click reaction of this compound with a generic azide (e.g., benzyl azide).

Protocol 1: Standard Conditions for Small-Scale Reactions

This protocol is a good starting point for initial experiments.

  • Reactant Preparation: In a vial, dissolve this compound (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-butanol/water).

  • Deoxygenation: Sparge the solution with argon or nitrogen for 15 minutes.

  • Catalyst Addition:

    • Add sodium ascorbate (0.1 eq, from a freshly prepared 1M stock solution in water).

    • Add copper(II) sulfate pentahydrate (0.01-0.05 eq, from a 0.1M stock solution in water).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Optimized Conditions with a Ligand

This protocol incorporates a ligand to enhance reaction efficiency.

  • Reactant Preparation: In a vial, dissolve this compound (1.0 eq) and the azide (1.0-1.1 eq) in the chosen solvent.

  • Deoxygenation: Sparge the solution with argon or nitrogen for 15 minutes.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, mix the copper(II) sulfate solution (0.01-0.05 eq) with the ligand solution (e.g., TBTA in DMSO/t-butanol or THPTA in water) at a 1:1 to 1:5 copper-to-ligand ratio.

  • Catalyst Addition:

    • Add the sodium ascorbate solution (0.1-0.3 eq).

    • Add the copper/ligand mixture to the main reaction vial.

  • Reaction: Stir at room temperature or with gentle heating (40°C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as in Protocol 1.

Data Presentation: Key Parameter Summary

ParameterRecommendationRationale
Copper Source CuSO₄·5H₂O + NaAscConvenient, reliable in situ generation of Cu(I).[6]
Catalyst Loading 1-5 mol%Sufficient for catalysis without promoting side reactions.
Reducing Agent Sodium Ascorbate (freshly prepared)Maintains the active Cu(I) state.[2]
Ligand TBTA (organic) or THPTA (aqueous)Accelerates the reaction and stabilizes the catalyst.[2][9]
Ligand:Cu Ratio 1:1 to 5:1Optimizes catalytic activity and prevents catalyst sequestration.[1]
Solvent t-BuOH/H₂O, DMSO/H₂O, DMFGood for solubilizing a wide range of substrates.[2]
Temperature Room Temperature to 40°CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Cu(I) catalyst.[2]

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_redox Redox Maintenance CuI_L Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide CuI_L->Cu_Acetylide + Alkyne - H+ CuII Cu(II) CuI_L->CuII Oxidation Cu_Azide_Complex Cu(I)-Azide-Acetylide Complex Cu_Acetylide->Cu_Azide_Complex + Azide Cu_Triazolide Copper Triazolide Cu_Azide_Complex->Cu_Triazolide Cycloaddition Cu_Triazolide->CuI_L + H+ - Triazole Product CuII->CuI_L Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Oxygen O₂

Caption: The catalytic cycle of the CuAAC reaction, highlighting the role of the ligand and the redox couple.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield Observed check_catalyst Step 1: Check Catalyst System start->check_catalyst is_ligand_used Using a ligand? check_catalyst->is_ligand_used add_ligand Add TBTA or THPTA (1-5 eq to Cu) is_ligand_used->add_ligand No is_deoxygenated Reaction deoxygenated? is_ligand_used->is_deoxygenated Yes add_ligand->is_deoxygenated deoxygenate Degas solvent with Ar/N₂ Use fresh NaAsc is_deoxygenated->deoxygenate No check_conditions Step 2: Check Conditions is_deoxygenated->check_conditions Yes deoxygenate->check_conditions check_solvent Is solvent optimal? check_conditions->check_solvent change_solvent Try tBuOH/H₂O or DMSO/H₂O check_solvent->change_solvent No check_temp Is reaction sluggish? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Gently heat to 40°C check_temp->increase_temp Yes check_side_reactions Step 3: Check for Side Reactions check_temp->check_side_reactions No increase_temp->check_side_reactions homocoupling_observed Homocoupling observed? check_side_reactions->homocoupling_observed re_deoxygenate Improve deoxygenation Ensure excess NaAsc homocoupling_observed->re_deoxygenate Yes success Yield Improved homocoupling_observed->success No re_deoxygenate->success

Caption: A logical workflow for troubleshooting low yields in pyrazole click reactions.

References

Technical Support Center: Optimizing Copper-Catalyzed Reactions for 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing copper-catalyzed reactions involving 4-ethynyl-1-methyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting strategies for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

The this compound moiety is a valuable building block in medicinal chemistry and materials science. The terminal alkyne serves as a versatile handle for CuAAC, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles[1]. However, achieving high yields and purity requires a nuanced understanding of the catalytic system. This guide explains the causality behind experimental choices to empower you to resolve common issues and optimize your reaction outcomes.

Part 1: Core Principles of the CuAAC Catalytic System

A successful CuAAC reaction is not merely about mixing reagents; it's about maintaining a delicate equilibrium where the active Cu(I) catalyst is generated, stabilized, and available to facilitate the cycloaddition. Understanding the role of each component is the first step toward optimization.

Q: What are the essential components of a CuAAC reaction and their respective functions?

A: A standard CuAAC reaction consists of five critical components:

  • The Alkyne (this compound): This is your substrate of interest. The terminal C-H bond of the ethynyl group is weakly acidic and is deprotonated during the formation of the key copper-acetylide intermediate[1]. The purity of your alkyne is paramount, as impurities can inhibit the catalyst[2].

  • The Azide Partner: The complementary reactive partner for the alkyne. Its purity and stability are equally critical to the reaction's success[3].

  • The Copper Source: The reaction is catalyzed by Copper(I). However, Cu(I) salts are often unstable and poorly soluble. Therefore, the active catalyst is typically generated in situ from a stable, soluble Copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent[2][4].

  • The Reducing Agent: Its primary role is to reduce the Cu(II) precursor to the catalytically active Cu(I) state. Sodium ascorbate is the most widely used reductant due to its efficacy and compatibility with aqueous systems[5][6]. It also serves as an oxygen scavenger, which is critical for protecting the Cu(I) catalyst from oxidation[5]. A freshly prepared solution is essential as it can degrade over time[2][3].

  • The Ligand: A crucial, yet sometimes overlooked, component. A suitable ligand plays multiple roles: it stabilizes the Cu(I) oxidation state, prevents its oxidation to the inactive Cu(II) state, enhances catalyst solubility, and accelerates the reaction rate[2][5][7]. For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended[2][3].

Part 2: Frequently Asked Questions (FAQs) for Reaction Setup

This section addresses common questions encountered during the initial design and setup of the experiment.

Q1: What is a typical starting concentration for the copper catalyst?

A: For most applications, a catalyst loading of 1-5 mol% of a Cu(II) salt is a robust starting point[2]. For challenging substrates or in bioconjugation where reactant concentrations are low, you may need to increase the loading. However, simply adding more copper is not always the solution; often, the ligand-to-copper ratio and the concentration of the reducing agent are more critical parameters to adjust[8]. Studies have shown that reaction kinetics can have a second-order dependence on the copper concentration, suggesting that a dinuclear copper intermediate may be involved in the catalytic cycle[5][9].

Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?

A: While Cu(I) is the active catalyst, using a Cu(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate) is the most convenient and common method[4][6]. This approach avoids the challenges associated with the poor stability and solubility of most Cu(I) salts[10]. The in situ reduction ensures a steady supply of the active catalyst throughout the reaction.

Q3: Why is a ligand essential, and how do I choose the right one?

A: A ligand is essential to protect the Cu(I) catalyst from oxidation and disproportionation (2Cu⁺ → Cu⁰ + Cu²⁺)[2][3]. Without a ligand, the active catalyst has a very short lifetime, especially in the presence of oxygen. The choice of ligand depends on your solvent system.

  • For aqueous or mixed aqueous/organic systems (common in bioconjugation): Use water-soluble, chelating ligands like THPTA or BTTAA [2].

  • For purely organic solvents: TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common and effective choice[5][8].

Q4: What is the optimal ligand-to-copper ratio?

A: A ligand-to-copper ratio between 1:1 and 5:1 is generally recommended[2]. For sensitive applications like bioconjugation, a 5:1 ratio is often preferred to ensure the copper ion is fully sequestered. This not only protects the catalyst but also minimizes potential damage to biomolecules from free copper ions[3][6]. It is good practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture[2].

Q5: How much sodium ascorbate is needed?

A: A slight excess relative to the copper catalyst is required. Typical concentrations range from 5-10 mol% or a final concentration of 2.5-5 mM [2][11]. This ensures complete reduction of Cu(II) and effectively scavenges any dissolved oxygen. Always use a freshly prepared stock solution , as ascorbate solutions are prone to air oxidation[2][3].

Part 3: Troubleshooting Guide for Common Issues

Even with a well-designed protocol, problems can arise. This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem Cluster 1: Low or No Product Yield

Q: My reaction is not working, or the yield is below 20%. I recover most of my this compound and azide starting materials. What is the most likely cause?

A: This is the most common issue and almost always points to catalyst inactivation . The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen in your solvents or buffers[2][3][7].

Solutions:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and buffers (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). If possible, set up the reaction in a glovebox under an inert atmosphere[3].

  • Use Fresh Reducing Agent: Prepare your sodium ascorbate stock solution immediately before use. An older solution will have lost its reducing power[2].

  • Optimize Ligand Concentration: Ensure you are using a sufficient excess of a stabilizing ligand. A 5:1 ligand-to-copper ratio is a good target[3][6].

  • Check Reagent Purity: Verify the purity of your this compound and your azide partner using NMR or mass spectrometry. Impurities can poison the catalyst[2].

Problem Cluster 2: Formation of Side Products

Q: I see a major byproduct in my analysis, and it appears to be a dimer of my alkyne. What is this and how do I prevent it?

A: You are likely observing the result of Glaser coupling , an oxidative homocoupling of terminal alkynes to form a diyne[2]. This side reaction is promoted by the presence of oxygen and the inactive Cu(II) catalyst[3][5].

Solutions:

  • Strict Oxygen Exclusion: As with low yield issues, the primary solution is to maintain a reducing, anaerobic environment. Thoroughly degas your solvents[2].

  • Sufficient Reducing Agent: Ensure you have an adequate concentration of sodium ascorbate to scavenge oxygen and keep the copper in the +1 oxidation state[2].

Problem Cluster 3: Sluggish or Stalled Reactions

Q: My reaction proceeds very slowly or stalls before reaching completion. What can I do to improve the rate and conversion?

A: Sluggish reactions can be caused by suboptimal conditions or insufficient catalyst activity for your specific substrates.

Solutions:

  • Increase Catalyst Loading: Incrementally increase the mol% of both the copper salt and the sodium ascorbate[8]. A move from 1 mol% to 5 mol% can often resolve the issue.

  • Apply Gentle Heating: While many click reactions work well at room temperature, gentle heating to 40-60°C can significantly increase the rate, especially with sterically hindered substrates[7][12].

  • Solvent Screening: The solubility of both reactants is critical. If either the pyrazole-alkyne or the azide is not fully dissolved, the reaction will be slow. Test different solvent systems, such as mixtures of water with t-butanol, DMSO, or DMF[7][8].

  • Increase Reactant Concentration: If your protocol allows, increasing the concentration of your reactants can lead to faster reaction rates[8].

Part 4: Quantitative Data & Experimental Protocols

Data Presentation

The following table summarizes the recommended starting parameters for optimizing your CuAAC reaction.

ParameterRecommended RangeRationale & Key ConsiderationsCitations
Alkyne to Azide Ratio 1:1 to 1:1.5A slight excess of the less valuable or more soluble reagent can drive the reaction to completion.[2]
Cu(II) Catalyst Loading 1 - 5 mol%Higher loading may be necessary for difficult substrates or very dilute reactions.[2][8]
Reducing Agent (Na-Asc) 5 - 10 mol% (or 2.5-5 mM)Must be prepared fresh. Ensures complete reduction of Cu(II) and scavenges O₂.[2][11]
Ligand to Copper Ratio 1:1 to 5:1Essential for catalyst stability and reaction acceleration. 5:1 is recommended for sensitive substrates.[2][3][6]
Reactant Concentration 10 µM - 10 mMHighly application-dependent. Higher concentrations generally lead to faster rates.[2]
Temperature 20 - 25°C (Room Temp)Can be increased to 40-80°C to accelerate slow reactions.[2][12]
Reaction Time 1 - 24 hoursMonitor progress by TLC or LC-MS to determine the optimal time.[2][13]
Experimental Protocol: General Procedure for CuAAC

This protocol provides a step-by-step methodology for a standard small-scale reaction.

1. Preparation of Stock Solutions (Degas all aqueous solutions):

  • This compound: 10 mM in DMSO or a suitable solvent.

  • Azide Partner: 12 mM (for 1.2 equivalents) in the same solvent.

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized, degassed water[3].

  • Ligand (THPTA): 100 mM in deionized, degassed water (for a 5:1 ratio to copper)[3].

  • Sodium Ascorbate: 100 mM in deionized, degassed water. Must be prepared fresh immediately before use [2][3].

2. Reaction Setup (Example for a 200 µL final volume with 1 mol% catalyst):

  • In a clean microcentrifuge tube, combine the following components in the specified order:

    • Buffer/Solvent: Add the primary reaction solvent (e.g., phosphate buffer and/or t-butanol) to bring the final volume to 200 µL.

    • This compound: Add 20 µL of the 10 mM stock solution (final concentration: 1 mM).

    • Azide Partner: Add 20 µL of the 12 mM stock solution (final concentration: 1.2 mM).

    • Ligand (THPTA): Add 1 µL of the 100 mM stock solution (final concentration: 0.5 mM).

    • Copper(II) Sulfate (CuSO₄): Add 1 µL of the 20 mM stock solution (final concentration: 0.1 mM, which is 10 mol% relative to the limiting alkyne). Note: It is often beneficial to pre-mix the ligand and CuSO₄ before adding them to the main reaction tube.

    • Vortex the mixture gently.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration: 2.5 mM)[6].

  • Vortex the tube immediately and gently.

  • Allow the reaction to proceed at room temperature. Monitor its progress by TLC or LC-MS at appropriate time points (e.g., 1h, 4h, 12h).

Part 5: Visualization of Key Processes

The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Catalyst Generation CuI [L-Cu(I)]⁺ Acetylide L-Cu(I)-C≡C-R¹ CuI->Acetylide Alkyne R¹-C≡CH (Pyrazole Alkyne) Alkyne->Acetylide - H⁺ Cu_Triazolide Copper(I) Triazolide Intermediate Acetylide->Cu_Triazolide Azide R²-N₃ Azide->Cu_Triazolide Cu_Triazolide->CuI Regeneration Product Triazole Product Cu_Triazolide->Product + H⁺ CuII [L-Cu(II)]²⁺ CuII_cat [L-Cu(I)]⁺ CuII->CuII_cat Ascorbate Sodium Ascorbate Ascorbate->CuII_cat Reduction

Caption: The catalytic cycle for the CuAAC reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield (<20%) q1 Did you degas solvents and use fresh ascorbate? start->q1 a1_no Action: Degas all solutions. Prepare fresh ascorbate. q1->a1_no No q2 Is Ligand:Cu ratio ≥ 1:1 (ideally 5:1)? q1->q2 Yes a1_no->q2 a2_no Action: Increase ligand ratio. Pre-mix ligand and Cu. q2->a2_no No q3 Have you confirmed reagent purity (NMR/MS)? q2->q3 Yes a2_no->q3 a3_no Action: Purify starting materials. q3->a3_no No q4 Is reaction sluggish? q3->q4 Yes a3_no->q4 a4_yes Action: Increase catalyst (to 5 mol%). Apply gentle heat (40-60°C). Screen other solvents. q4->a4_yes Yes end_consult Consult Senior Scientist q4->end_consult No end_ok Problem Solved a4_yes->end_ok

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

Part 6: Post-Reaction Workup

Q: How can I effectively remove the copper catalyst from my product after the reaction is complete?

A: Residual copper can interfere with downstream applications and spectroscopic analysis. It can be removed by several methods:

  • Chelation: Add a copper-chelating agent like EDTA to the reaction mixture upon completion. The resulting copper-chelator complex can then be removed by precipitation, filtration, or extraction[2].

  • Silica Gel Chromatography: For organic-soluble products, standard column chromatography is often effective at separating the polar copper salts from the desired triazole product[14].

  • Precipitation: If your product is amenable, precipitation and subsequent washing can effectively remove the soluble catalyst components.

By systematically addressing each component of the catalytic system and following a logical troubleshooting process, you can overcome common hurdles and successfully employ this compound in your research.

References

identifying and minimizing side products in 4-Ethynyl-1-methyl-1H-pyrazole cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cycloaddition Reactions of 4-Ethynyl-1-methyl-1H-pyrazole

Welcome to the technical support center for researchers utilizing this compound in cycloaddition reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, optimize your experimental outcomes, and minimize the formation of unwanted side products. The ethynyl group on the pyrazole core is a versatile functional group, particularly valuable as a building block in drug discovery and materials science, often employed in 1,3-dipolar cycloadditions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Identifying & Mitigating Side Products

This section addresses specific issues encountered during the cycloaddition of this compound. Each entry details common symptoms, their underlying causes, and actionable solutions.

Issue 1: Formation of Alkyne Homodimer (1,3-Diyne)

  • Symptoms: You observe a significant byproduct with a mass corresponding to double the starting alkyne minus two protons. On TLC, this byproduct is typically less polar than the desired triazole product.

  • Underlying Cause: This is a classic case of copper-catalyzed alkyne homocoupling, often referred to as Glaser coupling.[3] It occurs when the copper(I) acetylide intermediate reacts with another molecule of the terminal alkyne in the presence of an oxidant (often trace oxygen). This side reaction is particularly favored at elevated temperatures and when the concentration of the azide co-reactant is low.[3]

  • Solutions & Scientific Rationale:

    • Ensure an Oxygen-Free Environment: The Cu(I) catalyst is sensitive to oxygen, which not only promotes homodimerization but can also oxidize it to the inactive Cu(II) state.[4]

      • Action: Degas your solvent thoroughly (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Utilize a Stabilizing Ligand: Polydentate nitrogen ligands are crucial. They stabilize the Cu(I) oxidation state, prevent its disproportionation, and can accelerate the desired cycloaddition, making it kinetically more favorable than the homocoupling pathway.[4][5][6]

      • Action: Add a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or bathophenanthroline disulfonate (BPS) to your reaction mixture. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from copper-mediated damage.[6]

    • Control Reagent Addition: The order of addition matters.

      • Action: Prepare a catalyst premix by combining the copper source (e.g., CuSO₄) with the ligand before adding it to the solution containing your alkyne and azide. Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) last.[4] This ensures the copper is complexed and protected from the moment it is reduced to Cu(I).

    • Maintain Low Temperatures: Homodimerization is often more prevalent at higher temperatures.[3]

      • Action: Run the reaction at room temperature. The CuAAC reaction is highly efficient and typically does not require heat.[7]

Issue 2: Formation of Regioisomers

  • Symptoms: Your NMR spectrum shows two distinct sets of peaks for the triazole or pyrazole product, indicating the presence of both the 1,4- and 1,5-disubstituted isomers. This leads to challenging purification.

  • Underlying Cause: The formation of regioisomers is a hallmark of the uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition.[7] Without a catalyst to direct the orientation of the dipole and dipolarophile, both possible electronic alignments (HOMO-LUMO interactions) can occur, leading to a mixture of products.[7]

  • Solutions & Scientific Rationale:

    • Employ a Catalyst for Regiocontrol: Catalysts are essential for regioselectivity.

      • Action (for 1,4-Triazoles): Use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The copper catalyst proceeds through a copper acetylide intermediate, which selectively leads to the formation of the 1,4-disubstituted triazole isomer.[7] This is the most common and reliable "click" reaction.

      • Action (for 1,5-Triazoles): If the 1,5-isomer is desired, use a ruthenium-based catalyst, such as Cp*RuCl(PPh₃)₂, which directs the cycloaddition to yield the 1,5-regioisomer.[7]

    • Avoid High Temperatures (if uncatalyzed): If you must perform a thermal cycloaddition, be aware that regioselectivity is often poor. This approach is generally not recommended unless specifically required.

Issue 3: Reaction Stalls or Shows Incomplete Conversion

  • Symptoms: TLC or LC-MS analysis shows significant amounts of starting materials remaining even after extended reaction times.

  • Underlying Cause: This issue typically points to the deactivation of the copper catalyst. The catalytically active Cu(I) species is easily oxidized to inactive Cu(II) by dissolved oxygen in the solvent.[4] Additionally, if the concentration of the reducing agent is insufficient, the catalyst cannot be regenerated effectively.

  • Solutions & Scientific Rationale:

    • Maintain Reducing Conditions: A sufficient excess of a reducing agent is necessary to continually regenerate the Cu(I) catalyst from any Cu(II) that forms.

      • Action: Use a fresh solution of sodium ascorbate. Typically, a concentration of 5 mM is effective.[6] If the reaction stalls, a second addition of sodium ascorbate can sometimes restart it.

    • Implement Rigorous Inert Atmosphere Techniques: As mentioned for Issue 1, oxygen is detrimental.

      • Action: Ensure all solvents are properly degassed and the reaction is run under a blanket of nitrogen or argon.

    • Use a Protective Ligand: Ligands not only accelerate the reaction but also protect the copper center from oxidation, increasing the catalyst's lifetime.[5]

      • Action: Employ a ligand like THPTA, which is specifically designed for aqueous CuAAC and helps maintain catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of cycloaddition reactions applicable to this compound?

A: this compound is a terminal alkyne, making it a versatile dipolarophile for several types of 1,3-dipolar cycloadditions.[8][9] The most common are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with an azide to form a 1,4-disubstituted 1,2,3-triazole. This is the quintessential "click" reaction due to its high efficiency, specificity, and mild conditions.[7]

  • Nitrile Imine-Alkyne Cycloaddition: Reacts with a nitrile imine (often generated in situ) to form a substituted pyrazole.[9]

  • Nitrile Oxide-Alkyne Cycloaddition: Reacts with a nitrile oxide to yield an isoxazole.[8][9]

  • Thermal Huisgen Cycloaddition: This is the uncatalyzed reaction with an azide. It requires heat and typically produces a mixture of 1,4- and 1,5-regioisomers.[7]

Q2: Can I use metal-free cycloaddition methods with this alkyne?

A: Standard metal-free methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are not directly applicable. SPAAC relies on the high ring strain of a cyclooctyne to provide the driving force for the reaction, which eliminates the need for a catalyst.[][11][] Since this compound is a linear, unstrained alkyne, it does not have the requisite reactivity for SPAAC. However, other strategies like light-triggered click chemistry, where a reactive intermediate is generated photochemically, could be an alternative.[13]

Q3: What is the mechanistic role of the copper catalyst and the ligand in CuAAC?

A: The copper(I) catalyst is central to the reaction's success. It coordinates with the terminal alkyne to form a copper acetylide intermediate.[7] This step significantly lowers the reaction's activation energy compared to the thermal process. The azide then coordinates to the copper center, which orients it perfectly for the subsequent intramolecular cyclization, leading exclusively to the 1,4-regioisomer. The ligand plays a dual role: it stabilizes the catalytically active Cu(I) state, preventing oxidation, and it accelerates the catalytic cycle, leading to faster reaction rates.[4][5]

Q4: How do I choose the right solvent for my CuAAC reaction?

A: CuAAC is remarkably robust and works in a wide variety of solvents, a key feature of its "click" character.[7] The choice often depends on the solubility of your substrates.

  • Aqueous Systems: Mixtures of water with co-solvents like t-butanol, ethanol, or DMSO are very common, especially for bioconjugation applications. Water has even been shown to accelerate the reaction.[5][7]

  • Organic Solvents: Solvents like THF, dichloromethane, and acetonitrile are also effective for purely organic substrates. A summary of common solvent systems is provided in Table 2.

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes described, the following diagrams illustrate the core reaction, potential side reactions, and a logical workflow for troubleshooting.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAcetylide Copper(I) Acetylide Alkyne Pyrazole-Alkyne Alkyne->CuAcetylide + Cu(I) CuTriazolide Copper Triazolide Intermediate CuAcetylide->CuTriazolide + Azide Azide R-N3 Product 1,4-Triazole Product CuTriazolide->Product Cyclization & Protonolysis Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Side_Products cluster_desired Desired Reaction (CuAAC) cluster_side Common Side Reactions Alkyne1 Pyrazole-Alkyne Product14 1,4-Regioisomer Alkyne1->Product14 Azide1 R-N3 Azide1->Product14 CuAAC_label Cu(I), Ligand Sodium Ascorbate Alkyne2 Pyrazole-Alkyne Dimer Homodimer (1,3-Diyne) Alkyne2->Dimer Product15 1,5-Regioisomer Alkyne2->Product15 Alkyne3 Pyrazole-Alkyne Alkyne3->Dimer Azide2 R-N3 Azide2->Product15 Glaser_label Cu(I), O2 (Glaser Coupling) Thermal_label Heat (Thermal) (No Catalyst)

Caption: Desired CuAAC pathway versus common side product formation pathways.

Troubleshooting_Workflow start Experiment yields low conversion or complex mixture check_tlc Analyze by TLC/LC-MS. What is the main issue? start->check_tlc incomplete Symptom: Mainly starting material remains check_tlc->incomplete Incomplete Conversion dimer Symptom: Major byproduct is nonpolar alkyne dimer check_tlc->dimer Byproduct Formation regio Symptom: Two product spots with similar polarity check_tlc->regio Multiple Products cause_incomplete Cause: Catalyst Deactivation (O2) incomplete->cause_incomplete solution_incomplete Solution: 1. Degas solvents thoroughly. 2. Use a stabilizing ligand (e.g., THPTA). 3. Add fresh reducing agent. cause_incomplete->solution_incomplete cause_dimer Cause: Glaser Homocoupling dimer->cause_dimer solution_dimer Solution: 1. Ensure rigorous O2 exclusion. 2. Use a ligand. 3. Run at room temperature. cause_dimer->solution_dimer cause_regio Cause: Uncatalyzed thermal reaction regio->cause_regio solution_regio Solution: Use a catalyst. - Cu(I) for 1,4-isomer. - Ru for 1,5-isomer. cause_regio->solution_regio

Caption: A decision-tree workflow for troubleshooting common cycloaddition issues.

Data & Protocols

Table 1: Comparison of Common Cycloaddition Conditions
FeatureCuAAC (Click Reaction)Thermal Huisgen CycloadditionRuthenium-Catalyzed (RuAAC)
Catalyst Cu(I) source (e.g., CuSO₄/NaAsc)NoneRu complex (e.g., Cp*RuCl)
Regioselectivity Highly selective for 1,4-isomer[7]Mixture of 1,4- and 1,5-isomers[7]Highly selective for 1,5-isomer[7]
Temperature Room TemperatureElevated (60-120 °C)Room Temperature to 60 °C
Key Side Reactions Alkyne homodimerization[3]None specific (isomer formation is main issue)Substrate dependent
Typical Use Case General purpose, bioconjugationWhen metal catalysts must be avoidedSpecific synthesis of 1,5-triazoles
Table 2: Common Solvents for CuAAC Reactions
Solvent SystemTypical Ratio (v/v)Notes
H₂O / t-BuOH1:1 to 4:1Excellent for a wide range of substrates, including biomolecules.
H₂O / DMSO1:1 to 9:1Good for dissolving more hydrophobic organic substrates in an aqueous medium.
H₂O / EtOH1:1Environmentally benign option, good general-purpose mixture.[5]
THF, CH₂Cl₂N/A (neat)Used for substrates that are not soluble in aqueous systems.

Validated Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is optimized for high yield and regioselectivity while minimizing side products.

  • Reagent Preparation:

    • Prepare stock solutions:

      • Azide Solution: 100 mM solution of your azide partner in the chosen solvent.

      • Copper Sulfate: 20 mM solution of CuSO₄·5H₂O in deionized water.

      • Ligand (THPTA): 50 mM solution in deionized water.

      • Sodium Ascorbate: 100 mM solution in deionized water (prepare this solution fresh before each use).

  • Reaction Setup (Inert Atmosphere):

    • To a reaction vessel, add this compound (1.0 equiv).

    • Add the azide partner (1.05-1.1 equiv).

    • Add the chosen solvent (e.g., a 1:1 mixture of deionized H₂O and t-BuOH) to achieve a final alkyne concentration of approximately 0.1 M.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition and Reaction Initiation:

    • In a separate vial, prepare the catalyst premix: combine the CuSO₄ solution (0.05 equiv, 2.5 µL per 1 µmol of alkyne) and the THPTA ligand solution (0.25 equiv, 5.0 µL per 1 µmol of alkyne). The solution should be mixed briefly.

    • Add the catalyst premix to the degassed reaction mixture.

    • Add the freshly prepared sodium ascorbate solution (0.5 equiv, 5 µL per 1 µmol of alkyne) to initiate the reaction.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or CH₂Cl₂/methanol).

References

Technical Support Center: Purification Strategies for 4-Ethynyl-1-methyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. As a key building block in medicinal chemistry and materials science, 4-ethynyl-1-methyl-1H-pyrazole is a versatile reagent, frequently employed in coupling reactions like the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". While these reactions are powerful, the subsequent purification of their nitrogen-rich, heterocyclic products presents unique and often frustrating challenges for researchers.

This guide is designed to move beyond generic protocols. It is a compilation of field-proven insights, troubleshooting strategies, and detailed methodologies to address the specific issues you may encounter. We will explore the "why" behind each technique, empowering you to make informed decisions to achieve the highest purity for your target compounds.

General Purification Strategy: A Decision Workflow

Before diving into reaction-specific problems, it's crucial to have a logical workflow for any purification challenge. The initial state of your crude product and the information from analytical techniques like TLC and NMR should guide your strategy.

G cluster_purification Purification Options CRUDE Crude Reaction Mixture ANALYZE Analyze Crude (TLC, LCMS, NMR) CRUDE->ANALYZE WORKUP Aqueous Work-up / Extraction (Removes salts, water-soluble reagents) ANALYZE->WORKUP EVAL Evaluate Post-Workup Purity WORKUP->EVAL CHROM Flash Column Chromatography EVAL->CHROM Complex mixture or co-eluting spots CRYSTAL Crystallization / Recrystallization EVAL->CRYSTAL Product is solid & major component PREP Preparative HPLC CHROM->PREP Poor separation on silica FINAL Purity Analysis & Characterization CHROM->FINAL CRYSTAL->FINAL PREP->FINAL

Caption: General decision workflow for product purification.

Section 1: General Troubleshooting & FAQs for Pyrazole Derivatives

Nitrogen-containing heterocycles like pyrazoles can exhibit tricky behavior during purification. Here are solutions to common problems.

Q1: My product appears to be degrading or streaking badly on the silica gel column. What's happening and how can I fix it?

A: This is a classic issue with basic, nitrogen-containing compounds. Standard silica gel is inherently acidic (due to surface silanol groups), which can protonate your pyrazole product. This protonated form binds very strongly to the silica, leading to poor elution (streaking) or, in worst-case scenarios, acid-catalyzed decomposition.[1][2]

  • Solution 1: Deactivate the Silica Gel. The most common solution is to neutralize the acidic sites. This can be done by preparing your eluent with a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA) or ammonia in methanol.[2] Alternatively, you can pre-flush the packed column with a solvent system containing the base before loading your sample.[2]

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral or Basic Alumina: A good alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) flash chromatography is an excellent option where the stationary phase is nonpolar and polar compounds elute first.[1]

Q2: My product is an oil that refuses to crystallize, even after being purified by chromatography. How can I obtain a solid?

A: "Oiling out" is a common problem where a compound separates from solution as a liquid phase instead of a solid crystal lattice.[3] This can be due to residual solvent, impurities, or the inherent properties of the molecule itself.

  • Trituration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane). While stirring vigorously, slowly add a non-solvent in which your product is insoluble (e.g., hexane or diethyl ether). The goal is to induce precipitation of the product as a solid powder, which can then be filtered.

  • Salt Formation: Pyrazole rings are basic and can be protonated with acids (e.g., HCl, H₂SO₄) to form salts.[4][5] These salts often have much higher melting points and are more crystalline than the freebase. You can dissolve your oily product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The purified salt can then be neutralized to recover the freebase if needed.

  • Advanced Crystallization Methods: For particularly stubborn oils, consider techniques like vapor diffusion or layering.[6][7] In vapor diffusion, a solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile non-solvent. The non-solvent vapor slowly diffuses into the solution, gradually reducing solubility and promoting slow crystal growth.[6]

Section 2: Reaction-Specific Purification Guides

A. Purification of Sonogashira Coupling Products

The Sonogashira coupling is a robust method for forming C-C bonds between terminal alkynes and aryl/vinyl halides, but it introduces a host of potential impurities.[8]

Common Impurities:

  • Catalyst Residues: Palladium and Copper.

  • Ligand-Related: Unreacted triphenylphosphine (PPh₃) and its oxide (TPPO).

  • Side-Products: Homocoupled alkyne (Glaser-Hay byproduct).

Q3: My crude product is contaminated with palladium, appearing as a black or dark brown solid. How do I remove it?

A: Palladium black is insoluble and must be removed early. A common first step after the reaction is to dilute the mixture with a solvent like diethyl ether and filter it through a pad of Celite®.[8] However, for removing dissolved or colloidal palladium, more advanced techniques are needed.

  • Metal Scavenger Resins: These are polymers or silica gels functionalized with groups that chelate metals (e.g., thiols, amines, TMT).[9][10][11] Stirring the crude product solution with a few weight equivalents of a scavenger resin for several hours, followed by filtration, can effectively reduce palladium levels to single-digit ppm.[10][12] This is a preferred method in pharmaceutical development for ensuring API purity.[9][13]

G cluster_proc Post-Sonogashira Purification START Crude Reaction Mixture (Pd/Cu/TPPO) FILTRATE Filter through Celite® (Removes Pd black) START->FILTRATE SCAVENGE Treat with Metal Scavenger Resin FILTRATE->SCAVENGE For dissolved metals FILTER_SCAV Filter to Remove Resin SCAVENGE->FILTER_SCAV CHROM Column Chromatography (Removes TPPO, etc.) FILTER_SCAV->CHROM END Pure Product CHROM->END

Caption: Workflow for removing catalyst residues.

Q4: Triphenylphosphine oxide (TPPO) is a nightmare to separate from my product by column chromatography. Are there any non-chromatographic methods?

A: Yes. TPPO co-elution is one of the most common frustrations in reactions using PPh₃.[14] Fortunately, TPPO can be selectively precipitated by forming complexes with certain metal salts. This is often more scalable and efficient than chromatography.[15][16]

  • Precipitation with Calcium Bromide (CaBr₂): This method is particularly effective for removing TPPO from ethereal solvents like THF, which are commonly used in these reactions.[15][16]

  • Precipitation with Zinc Chloride (ZnCl₂) or Magnesium Chloride (MgCl₂): These are also effective, especially in solvents like toluene or ethyl acetate.[16][17]

Protocol: Removal of TPPO via Precipitation with CaBr₂ [15]

  • Solvent Choice: Ensure your crude product is dissolved in a suitable solvent like THF, 2-MeTHF, or toluene.

  • Addition of Salt: Add anhydrous Calcium Bromide (CaBr₂, ~1.5 equivalents relative to the theoretical amount of TPPO) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A precipitate of the [CaBr₂(TPPO)ₓ] complex should form.

  • Filtration: Filter the mixture, washing the solid precipitate with a small amount of the same solvent.

  • Isolation: The filtrate now contains your product, free of the majority of the TPPO. Concentrate the filtrate in vacuo and proceed with further purification (e.g., a quick silica plug or recrystallization) if necessary.

B. Purification of CuAAC (Click Chemistry) Products

The CuAAC reaction is highly efficient but removing the copper catalyst is the primary purification challenge, especially for products that can chelate metals.[18]

Common Impurities:

  • Catalyst Residues: Copper(I) and Copper(II) ions.

  • Side-Products: Homocoupled alkyne (Glaser byproduct).

  • Reagents: Unreacted azide, excess reducing agent (e.g., sodium ascorbate).

Q5: My product has a persistent blue or green color after chromatography, indicating copper contamination. How do I remove it completely?

A: The color is from copper salts. Standard workups are often insufficient. Chelation is the most effective strategy.

  • Aqueous Washes: A simple and often effective first step is to wash the organic solution of your product with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonium hydroxide.[19] The ammonia complexes with the copper, pulling it into the aqueous phase.

  • EDTA Chelation: For stubborn cases, especially with biomolecules or compounds that coordinate strongly to copper, washing with a solution of ethylenediaminetetraacetic acid (EDTA) is highly effective.[20][21] EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions.

  • Scavengers: As with palladium, copper-specific scavenger resins can be used.[19]

Protocol: Copper Removal using an EDTA Wash [20][21]

  • Dissolve: Dissolve your crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Adjust the pH to ~8 with a base like sodium bicarbonate, as the chelating ability of EDTA is pH-dependent.

  • Extraction: Transfer the organic solution and the EDTA solution to a separatory funnel. Shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it extracts the copper-EDTA complex.

  • Separate and Repeat: Separate the layers. Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.

  • Final Wash: Wash the organic layer with brine to remove any residual EDTA.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the copper-free product.

Section 3: Comparison of Key Purification Techniques

Choosing the right purification method depends on scale, required purity, and the nature of the impurities. The following table provides a high-level comparison.

TechniquePrimary UseResolutionSample LoadSpeedRelative Cost
Flash Chromatography General purpose, separation of major componentsModeratemg to >100 gFastLow
Preparative HPLC High-purity separation, chiral resolution, difficult mixturesVery Highµg to gSlowHigh
Recrystallization Final polishing of solid compounds, bulk purificationHigh (for target)mg to kgVariableVery Low
Metal Scavenger Resins Removal of trace metal catalyst residuesSpecific to Metalsmg to kgModerateModerate
Aqueous Extraction/Wash Removal of salts, water-soluble reagents, some metalsLowg to kgVery FastVery Low

References

impact of ligand choice on the efficiency of 4-Ethynyl-1-methyl-1H-pyrazole click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Ethynyl-1-methyl-1H-pyrazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and a foundational understanding of the critical role ligand selection plays in the success of your experiments. As an electron-deficient, heterocyclic alkyne, this compound presents unique opportunities and challenges. This resource will equip you with the knowledge to navigate these complexities and achieve optimal reaction efficiency.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound and ligand-accelerated CuAAC.

Q1: Why is a ligand necessary for my this compound click reaction?

While the CuAAC reaction can proceed without a ligand, incorporating one is crucial for several reasons, especially with a substrate like this compound. Ligands serve two primary functions: they accelerate the reaction rate and stabilize the catalytically active Cu(I) oxidation state.[1][2][3] The nitrogen atoms in the pyrazole ring of your alkyne can coordinate with the copper catalyst, potentially leading to catalyst sequestration or the formation of less active species. A well-chosen ligand will preferentially bind to the copper center, preventing this inhibitory interaction and ensuring the catalyst remains available for the cycloaddition.[4] Furthermore, ligands protect the Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent its disproportionation, which are common failure points in CuAAC reactions.[1][2][3]

Q2: How does the electron-deficient nature of this compound affect the reaction?

The pyrazole ring is electron-withdrawing, which makes the alkyne proton more acidic. This can be advantageous as the deprotonation of the alkyne to form the copper-acetylide intermediate is a key step in the catalytic cycle. However, the electron-deficient nature of the alkyne can also influence its reactivity in the subsequent cycloaddition step. The choice of ligand becomes even more critical to electronically modulate the copper center and facilitate the efficient reaction between the electron-deficient alkyne and the azide.

Q3: What are the most common classes of ligands used for CuAAC, and which should I consider for my pyrazole alkyne?

Several classes of ligands have been developed to enhance CuAAC reactions. The most common are nitrogen-based chelators. For this compound, you should consider:

  • Tris(triazolylmethyl)amine derivatives (e.g., TBTA, THPTA): These are some of the most widely used and effective ligands for CuAAC.[5] They are known to significantly accelerate the reaction and protect the Cu(I) catalyst. THPTA is a water-soluble derivative, making it ideal for bioconjugation reactions in aqueous media.

  • Bathophenanthroline sulfonated (BPS): This is another water-soluble ligand that has shown to be effective in CuAAC, particularly in bioconjugation applications.

  • Tris(2-benzimidazolylmethyl)amines: These ligands have been reported to be superior under certain conditions, offering high reaction rates.[6]

The optimal ligand will depend on your specific reaction conditions, including the solvent, the nature of the azide, and the concentration of your reactants. A screening of a few different ligands is often the best approach to identify the most efficient one for your system.

Q4: Can the pyrazole nitrogen of my alkyne interfere with the reaction?

Yes, this is a critical consideration. The lone pair of electrons on the pyrazole nitrogen can coordinate to the copper catalyst. This can lead to the formation of a non-productive or less reactive copper-alkyne complex, effectively inhibiting the desired catalytic cycle. A strongly coordinating ligand is essential to compete with this potential inhibitory binding and keep the catalytic cycle turning over efficiently.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the this compound click chemistry reaction.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Cause: Inactive Copper Catalyst (Oxidation or Disproportionation)

    • Explanation: The catalytically active species is Cu(I). If it is oxidized to Cu(II) by dissolved oxygen or disproportionates, the reaction will halt.

    • Solution:

      • Degas Your Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

      • Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to reduce any Cu(II) back to Cu(I).[1][5][7] It is best practice to add the copper source to the ligand solution before introducing the reducing agent.[1]

      • Use a Stabilizing Ligand: A good chelating ligand will protect the Cu(I) from oxidation and disproportionation. Ensure you are using an appropriate ligand at the correct concentration.

  • Cause: Catalyst Inhibition by the Pyrazole Alkyne

    • Explanation: The nitrogen atom of the pyrazole ring in your alkyne can coordinate to the copper catalyst, forming an inactive or less active complex.

    • Solution:

      • Increase Ligand Concentration: Try increasing the ligand-to-copper ratio. A higher concentration of the external ligand can help to outcompete the pyrazole for coordination to the copper center.

      • Switch to a Stronger Coordinating Ligand: If increasing the concentration of your current ligand is not effective, consider switching to a ligand with a higher affinity for Cu(I). Tris(triazolylmethyl)amine or tris(benzimidazolylmethyl)amine based ligands are good candidates.

  • Cause: Poor Quality Reagents

    • Explanation: Impurities in your alkyne, azide, or solvent can interfere with the reaction. The azide may have degraded over time.

    • Solution:

      • Purify Your Reagents: Ensure your this compound and azide are of high purity. Purify them if necessary.

      • Use Anhydrous Solvents: Use fresh, anhydrous solvents, especially for reactions sensitive to water.

      • Check Azide Integrity: If possible, verify the integrity of your azide using a technique like NMR or IR spectroscopy.

Problem 2: Slow Reaction Rate

Possible Causes & Solutions

  • Cause: Suboptimal Ligand Choice

    • Explanation: The ligand plays a direct role in accelerating the reaction. An inappropriate ligand for your specific alkyne and reaction conditions will result in slow conversion.

    • Solution:

      • Screen Different Ligands: Perform small-scale screening experiments with different classes of ligands (e.g., THPTA, BPS, a benzimidazole-based ligand) to identify the one that provides the best rate enhancement for your system.

      • Optimize Ligand:Copper Ratio: The optimal ratio is often greater than 1:1. Experiment with ratios from 1:1 to 5:1 (ligand:copper) to find the sweet spot for your reaction.[3]

  • Cause: Low Reaction Temperature

    • Explanation: While many click reactions proceed at room temperature, some systems, particularly with challenging substrates, may require gentle heating to achieve a reasonable rate.

    • Solution:

      • Gently Heat the Reaction: Try running the reaction at a slightly elevated temperature (e.g., 30-40 °C) and monitor the progress. Be cautious, as higher temperatures can also promote side reactions.

  • Cause: Inefficient Copper Source

    • Explanation: The choice of copper salt can influence the reaction rate. Some salts may be less soluble or slower to form the active catalytic species.

    • Solution:

      • Try Different Copper(I) or Copper(II) Salts: Common sources include CuSO₄ (with a reducing agent), CuI, CuBr, and [Cu(CH₃CN)₄]PF₆. Experiment with different sources to see if it improves the reaction rate.

Problem 3: Formation of Side Products

Possible Causes & Solutions

  • Cause: Alkyne Homocoupling (Glaser Coupling)

    • Explanation: In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your alkyne to form a diyne byproduct.[5]

    • Solution:

      • Rigorous Exclusion of Oxygen: As mentioned for low yield, thoroughly degas your reaction mixture and maintain an inert atmosphere.

      • Use an Effective Reducing Agent: Sodium ascorbate is very effective at preventing this side reaction by keeping the copper in the +1 oxidation state and scavenging oxygen.[5]

  • Cause: Degradation of Azide or Alkyne

    • Explanation: Depending on the other functional groups present in your molecules, the reaction conditions (e.g., prolonged heating, presence of other reagents) might lead to the degradation of your starting materials.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-incubation.

      • Use Milder Conditions: If degradation is suspected, try running the reaction at a lower temperature or for a shorter duration.

Experimental Protocols & Data

Protocol 1: General Procedure for Ligand-Accelerated CuAAC with this compound
  • To a reaction vial, add this compound (1.0 eq) and the azide partner (1.0-1.2 eq).

  • Add the chosen solvent (e.g., DMF, DMSO, tBuOH/H₂O) to dissolve the reactants.

  • In a separate vial, prepare the catalyst solution by dissolving the copper source (e.g., CuSO₄·5H₂O, 1-5 mol%) and the ligand (1-5 mol%, at the desired ratio to copper) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • If using a Cu(II) source, add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water) and proceed with the appropriate workup and purification procedure.

Table 1: Ligand Performance Comparison (Hypothetical Data)

The following table illustrates how you might compare the performance of different ligands for the reaction of this compound with a model azide (e.g., benzyl azide). This is illustrative data; you will need to generate your own data for your specific system.

LigandLigand:Cu RatioSolventTemperature (°C)Time (h)Yield (%)
None-DMF2524<10
THPTA1:1tBuOH/H₂O25485
THPTA5:1tBuOH/H₂O25292
BPS2:1H₂O30678
(BimH)₃1:1DMSO25195

Visualizing the Process

Diagram 1: The Catalytic Cycle of Ligand-Accelerated CuAAC

CuAAC_Cycle cluster_cycle Catalytic Cycle CuL Cu(I)-Ligand Complex Cu_acetylide Cu(I)-Acetylide (L-Cu-C≡CR') CuL->Cu_acetylide Alkyne Coordination Cu_azide_acetylide Cu(I)-Azide-Acetylide Complex Cu_acetylide->Cu_azide_acetylide Azide Coordination Metallacycle Six-membered Cu(III) Metallacycle Cu_azide_acetylide->Metallacycle Cycloaddition Cu_triazolide Cu(I)-Triazolide Intermediate Metallacycle->Cu_triazolide Ring Contraction Cu_triazolide->CuL Product Release Product 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Product + H⁺ Alkyne R'-C≡CH (this compound) Alkyne->CuL + R'-C≡CH - H⁺ Azide R-N₃ Azide->Cu_acetylide + R-N₃ caption Ligand-accelerated CuAAC catalytic cycle.

Caption: Ligand-accelerated CuAAC catalytic cycle.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Oxygen Is the reaction rigorously degassed and under inert atmosphere? Start->Check_Oxygen Degas Degas solvents and run under Ar or N₂. Check_Oxygen->Degas No Check_Reducing_Agent Are you using a reducing agent (e.g., Na-ascorbate)? Check_Oxygen->Check_Reducing_Agent Yes Degas->Check_Reducing_Agent Add_Reducing_Agent Add fresh sodium ascorbate solution. Check_Reducing_Agent->Add_Reducing_Agent No Check_Ligand Is a suitable ligand being used? Check_Reducing_Agent->Check_Ligand Yes Add_Reducing_Agent->Check_Ligand Optimize_Ligand Screen different ligands (e.g., THPTA, (BimH)₃). Optimize Ligand:Cu ratio. Check_Ligand->Optimize_Ligand No/Unsure Check_Reagents Are the alkyne and azide pure? Check_Ligand->Check_Reagents Yes Optimize_Ligand->Check_Reagents Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No/Unsure Success Problem Resolved Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Managing the Stability and Storage of 4-Ethynyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stable handling, storage, and use of this versatile reagent. By understanding the chemical nature of both the terminal alkyne and the methyl-pyrazole functionalities, you can mitigate potential experimental issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and refrigerated at 2-8°C.[1] The key is to minimize exposure to moisture, oxygen, and light, which can contribute to degradation over time.

Q2: I need to make a stock solution. What solvents are recommended for stability?

A2: The choice of solvent is critical for the stability of this compound in solution.

  • High Stability: Aprotic, non-polar solvents such as toluene and hexanes are good choices for short- to medium-term storage, provided they are of high purity and dry.

  • Moderate Stability: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for reactions. However, stock solutions in these solvents should be used relatively quickly, as they can be more prone to moisture absorption, which may affect the stability of the compound. It is advisable to store these solutions under an inert atmosphere (nitrogen or argon).

  • Lower Stability: Protic solvents, including water, methanol, and ethanol, should generally be avoided for storage as they can participate in degradation pathways of the terminal alkyne. If your experimental protocol requires a protic solvent, prepare the solution immediately before use.

Q3: My solid this compound has developed a yellowish or brownish tint. Is it still usable?

A3: Discoloration of the solid material can be an indicator of degradation. Terminal alkynes can be susceptible to oxidation and polymerization, which can lead to the formation of colored impurities. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as ¹H NMR or LC-MS, before use. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary. For critical applications, using a fresh, pure lot of the reagent is the safest approach.

Q4: Are there any common classes of chemicals that are incompatible with this compound?

A4: Yes, due to the presence of the terminal alkyne, this compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: These can lead to the oxidative cleavage of the alkyne bond, potentially yielding carboxylic acids and carbon dioxide.[2][3][4]

  • Strong Bases: While terminal alkynes are acidic and can be deprotonated by strong bases to form acetylides, prolonged exposure or reaction with certain bases can lead to side reactions or degradation.

  • Certain Transition Metals: Some transition metals can catalyze the polymerization or decomposition of terminal alkynes. Copper salts, for instance, should be used with caution outside of controlled "click chemistry" reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Low Yields in "Click Chemistry" Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a primary application for this reagent. Low or inconsistent yields can be frustrating.

Potential Causes and Solutions:

  • Degradation of this compound: As discussed, the terminal alkyne is the reactive moiety and can degrade. Ensure the starting material is pure and has been stored correctly.

  • Copper Catalyst Issues: The choice and handling of the copper catalyst are critical.

    • Oxidation of Cu(I): The active catalyst is Cu(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), it can oxidize to the inactive Cu(II) in the presence of oxygen. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon).

    • In situ Reduction of Cu(II): A common practice is to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. Ensure the sodium ascorbate is fresh and in slight excess.

  • Ligand Effects: The use of a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Solvent Choice: The reaction is often performed in a mixture of solvents, such as t-BuOH/H₂O or DMSO. Ensure your starting materials are fully dissolved.

Workflow for Troubleshooting "Click" Reactions

start Low 'Click' Reaction Yield check_reagents Verify Purity of This compound and Azide start->check_reagents check_catalyst Evaluate Copper Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, pure reagents. Consider repurification. check_reagents->sub_reagents Impurity Suspected check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst System OK sub_catalyst Use fresh catalyst. Add a Cu(I) stabilizing ligand (e.g., TBTA). Ensure fresh reducing agent (e.g., sodium ascorbate). check_catalyst->sub_catalyst Catalyst Issue Suspected sub_conditions Degas solvents. Run under inert atmosphere (N2 or Ar). Optimize solvent system for solubility. check_conditions->sub_conditions Condition Issue Suspected end_node Optimized Reaction sub_reagents->end_node sub_catalyst->end_node sub_conditions->end_node

Caption: Troubleshooting workflow for low-yield "click" reactions.

Issue 2: Observation of Side Products in Reactions

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products.

Potential Degradation Pathways and Resulting Side Products:

  • Oxidative Cleavage: In the presence of strong oxidizing agents or even atmospheric oxygen over long periods, the terminal alkyne can be cleaved. This would result in the formation of 1-methyl-1H-pyrazole-4-carboxylic acid and CO₂.[3][4]

  • Polymerization: Terminal alkynes, especially in the presence of certain metals or radical initiators, can undergo polymerization. This often results in a complex mixture of oligomers or polymers that may be difficult to characterize and may appear as a baseline rise or a series of repeating units in a mass spectrum.

  • Hydration: Under acidic conditions with a mercury(II) catalyst, the alkyne can undergo hydration to form a methyl ketone, in this case, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.[3] While these specific conditions are unlikely to be accidental, trace metal and acid impurities could potentially lead to minor amounts of this side product.

Potential Degradation Pathways of this compound

parent This compound oxidative_cleavage Oxidative Cleavage (e.g., O3, KMnO4, air/light) parent->oxidative_cleavage polymerization Polymerization (e.g., transition metals, radicals) parent->polymerization hydration Hydration (e.g., H3O+, HgSO4) parent->hydration product_acid 1-methyl-1H-pyrazole-4-carboxylic acid + CO2 oxidative_cleavage->product_acid product_polymer Poly(ethynyl-methyl-pyrazole) polymerization->product_polymer product_ketone 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydration->product_ketone

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key expected signals include:

    • A singlet for the N-methyl group.

    • Singlets for the two pyrazole ring protons.

    • A singlet for the acetylenic proton.

  • Data Analysis: Integrate the peaks corresponding to the compound. The presence of significant unidentifiable peaks suggests impurities. Compare the spectrum to a reference spectrum of a pure sample if available.

Protocol 2: Accelerated Stability Study in Solution

This protocol is designed to assess the stability of this compound in a chosen solvent under stressed conditions.

  • Solution Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) of the compound in the solvent of interest.

  • Sample Aliquoting: Distribute the stock solution into several amber vials to protect from light.

  • Storage Conditions:

    • Store one set of vials at the recommended storage temperature (e.g., 4°C) as a control.

    • Store another set of vials at an elevated temperature (e.g., 40°C) for accelerated degradation.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each storage condition.

  • Analysis: Analyze the samples by a suitable quantitative method, such as LC-MS or HPLC with a UV detector.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (time 0) sample to determine the percentage of the compound remaining. A significant decrease in the parent peak area at the elevated temperature indicates instability in that solvent under those conditions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Solid Storage Temperature 2-8°CMinimizes thermal degradation and potential polymerization.
Solution Storage (Aprotic) -20°C under inert gasAprotic solvents prevent alkyne hydration; low temperature and inert atmosphere minimize oxidative degradation and polymerization.
pH for Aqueous Solutions Neutral (if unavoidable)The pyrazole ring is generally stable, but extreme pH can promote side reactions of the alkyne or other functional groups in a larger molecule.

References

Technical Support Center: Troubleshooting Incomplete 4-Ethynyl-1-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and efficient method for synthesizing this compound involves a two-step process. The first step is the introduction of a protected ethynyl group, typically a trimethylsilyl (TMS) protected alkyne, onto a 4-halo-1-methyl-1H-pyrazole scaffold via a Sonogashira cross-coupling reaction.[1][2][3] The subsequent step involves the deprotection of the silyl group to yield the terminal alkyne.[4][5]

Q2: Why is the ethynyl group often protected during the Sonogashira coupling reaction?

A2: The terminal proton of an alkyne is acidic and can interfere with the catalytic cycle of the Sonogashira reaction, leading to undesired side reactions such as Glaser coupling (homocoupling of the alkyne).[4] Protecting the alkyne, commonly with a trimethylsilyl (TMS) group, prevents these side reactions and often leads to cleaner reaction profiles and higher yields of the desired product.[6]

Q3: My 4-iodo-1-methyl-1H-pyrazole starting material appears unstable. How can I handle and store it correctly?

A3: Iodo-substituted heterocyclic compounds can be sensitive to light and heat, potentially leading to degradation and discoloration. It is recommended to store 4-iodo-1-methyl-1H-pyrazole in an amber vial or wrapped in aluminum foil to protect it from light.[7] Storing it at a low temperature (e.g., in a refrigerator) and under an inert atmosphere (nitrogen or argon) can also enhance its stability.[7] When using it in a reaction, ensure that the solvents are of high purity and degassed to minimize oxidative degradation.[7]

Troubleshooting Guide for Incomplete Reactions

This section addresses specific problems you might encounter during the synthesis of this compound and provides a logical workflow for troubleshooting.

graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#5F6368", penwidth=2];

}

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem 1: Low conversion of 4-iodo-1-methyl-1H-pyrazole in the Sonogashira coupling step.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Sonogashira reaction. Its deactivation is a common cause of incomplete reactions.

    • Expert Insight: The active form of the catalyst is Pd(0). Commercially available Pd(II) precatalysts like PdCl₂(PPh₃)₂ must be reduced in situ. If this reduction is inefficient, the reaction will be sluggish.

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Ensure your palladium and copper catalysts are from a reliable source and have been stored properly under an inert atmosphere.

      • Ensure Anhydrous and Oxygen-Free Conditions: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst.[3] Use anhydrous solvents and thoroughly degas the reaction mixture by bubbling with nitrogen or argon before adding the catalyst. A Schlenk line or glovebox is highly recommended.[3]

      • Catalyst Loading: While typically low (1-5 mol%), insufficient catalyst loading can lead to incomplete conversion. A modest increase in catalyst loading may be beneficial.

  • Inappropriate Base: The base plays a crucial role in the Sonogashira reaction, facilitating the formation of the copper acetylide and neutralizing the HX formed during the catalytic cycle.

    • Expert Insight: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used bases.[3][8] The choice of base can significantly impact the reaction outcome.

    • Troubleshooting Steps:

      • Base Strength and Sterics: For sterically hindered substrates, a bulkier base like DIPEA might be advantageous.

      • Base Purity: Ensure the base is free of water, as this can negatively impact the reaction. Distilling the base before use is good practice.

      • Stoichiometry: A sufficient excess of the base (typically 2-3 equivalents) is necessary to drive the reaction to completion.[3]

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Expert Insight: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common solvents for Sonogashira couplings.[3]

    • Troubleshooting Steps:

      • Solvent Purity: Use high-purity, anhydrous solvents. Residual water can quench reactive intermediates.

      • Solvent Polarity: If solubility is an issue, switching to a more polar solvent like DMF might be beneficial.

ParameterRecommended ConditionTroubleshooting Action
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)Use fresh catalyst, increase loading slightly.
Base Triethylamine or DIPEA (2-3 equiv.)Ensure anhydrous base, consider a different amine base.
Solvent Anhydrous THF or DMFUse high-purity, degassed solvent.
Atmosphere Inert (Nitrogen or Argon)Ensure rigorous exclusion of air and moisture.
Problem 2: Incomplete deprotection of the TMS group.

Potential Causes & Solutions:

  • Ineffective Deprotection Reagent: The choice of reagent for cleaving the Si-C bond is critical and depends on the overall functionality of your molecule.

    • Expert Insight: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for TMS deprotection.[4] However, its basicity can sometimes lead to side reactions with sensitive functional groups.[9]

    • Troubleshooting Steps:

      • TBAF Quality: TBAF is hygroscopic; use a fresh, anhydrous solution.

      • Alternative Fluoride Sources: If TBAF fails or causes side reactions, consider milder fluoride sources like potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) or cesium fluoride (CsF).[10]

      • Fluoride-Free Methods: For highly sensitive substrates, fluoride-free methods such as using potassium carbonate (K₂CO₃) in methanol can be effective for TMS deprotection.[9][11] This method is often milder and can prevent unwanted side reactions.

  • Reaction Conditions: Temperature and reaction time can significantly influence the efficiency of the deprotection.

    • Expert Insight: TMS deprotection is often rapid at room temperature.[11] However, for more sterically hindered or electronically deactivated substrates, longer reaction times or gentle heating may be required.

    • Troubleshooting Steps:

      • Monitor the Reaction: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. However, be cautious as higher temperatures can promote side reactions.

Deprotection MethodReagentsTypical ConditionsConsiderations
Fluoride-Mediated TBAF (1.1 equiv.)THF, 0 °C to rtHighly effective but can be basic.
KF (2 equiv.), 18-crown-6 (0.1 equiv.)Acetonitrile, rtMilder than TBAF.
Fluoride-Free K₂CO₃ (excess)Methanol, rtMild and cost-effective, suitable for sensitive substrates.[11]
Problem 3: Formation of significant byproducts.

Potential Causes & Solutions:

  • Homocoupling (Glaser Coupling): This results in the formation of a diyne from the coupling of two alkyne molecules.

    • Expert Insight: This is more common when using terminal alkynes directly in the Sonogashira reaction or if the deprotection of the TMS group occurs prematurely. The presence of oxygen can also promote this side reaction.

    • Troubleshooting Steps:

      • Use a Protecting Group: Employing a TMS-protected alkyne is the most effective way to prevent homocoupling.

      • Rigorous Inert Atmosphere: Ensure the reaction is strictly anaerobic.

  • Formation of Isomers: In some cases, rearrangement or isomerization of the pyrazole ring or substituents can occur under harsh reaction conditions.

    • Expert Insight: Pyrazole rings are generally stable, but strong bases or high temperatures could potentially lead to side reactions.[12]

    • Troubleshooting Steps:

      • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, less harsh base) that still afford a reasonable reaction rate.

      • Purification: If isomeric byproducts are formed, careful purification by column chromatography may be necessary to isolate the desired product.[13]

graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#5F6368", penwidth=2];

}

Caption: Simplified Sonogashira catalytic cycle.

Experimental Protocols

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).[3]

  • Add anhydrous, degassed solvent (THF or DMF, to make a ~0.2 M solution).

  • Add the base (triethylamine or DIPEA, 3.0 equiv.).[3]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add ethynyltrimethylsilane (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for TMS Deprotection
  • Dissolve the purified 4-(trimethylsilylethynyl)-1-methyl-1H-pyrazole (1.0 equiv.) in a suitable solvent (e.g., THF for TBAF deprotection, or methanol for K₂CO₃ deprotection).

  • Method A (TBAF): Cool the solution to 0 °C and add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Method B (K₂CO₃): Add potassium carbonate (2-3 equiv.) to the methanolic solution and stir at room temperature. Monitor the reaction by TLC.

  • After completion, quench the reaction (for TBAF, use water; for K₂CO₃, filter off the solid and concentrate).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • If necessary, purify the final product by column chromatography.

References

Technical Support Center: Preventing Catalyst Poisoning in 4-Ethynyl-1-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for reactions involving 4-ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in various cross-coupling reactions. A recurring challenge in these syntheses is catalyst poisoning, which can lead to low yields, incomplete reactions, and difficulty in purification. This document provides in-depth troubleshooting advice, preventative measures, and answers to frequently asked questions to help you overcome these obstacles and ensure the success of your experiments.

The core of the issue often lies with the nitrogen atoms in the pyrazole ring, which can coordinate to the metal center of the catalyst (typically palladium), leading to deactivation.[1][2] This guide will delve into the mechanisms of this poisoning and offer practical, field-proven solutions to mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with this compound is sluggish or failing completely. What are the likely causes related to catalyst poisoning?

A1: This is a common issue. The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to the palladium catalyst and inhibiting its catalytic activity.[1][2] This is a primary suspect in failed or low-yielding Sonogashira reactions with N-heterocyclic substrates.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ might not be sufficient to prevent the pyrazole from coordinating to the palladium. Consider switching to bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can create a more sterically hindered and electronically stable catalyst complex, making it less susceptible to poisoning by the pyrazole substrate.[3]

  • Increase Catalyst and Ligand Loading: While not always ideal, a modest increase in the catalyst and ligand loading can sometimes overcome partial poisoning by providing a higher concentration of active catalyst.

  • Consider Copper-Free Conditions: The traditional Sonogashira reaction uses a copper co-catalyst.[4][5] However, in some cases, copper-free conditions can be advantageous.[6] This eliminates potential side reactions and can sometimes improve yields with challenging substrates. Several modern protocols exist for copper-free Sonogashira couplings.[6][7]

  • Check Reagent Quality: Ensure all your reagents, especially the solvent and amine base, are anhydrous and thoroughly degassed. Oxygen can lead to unwanted side reactions like the homocoupling of the alkyne (Glaser coupling), and water can negatively impact catalyst activity.[3][5]

Q2: I'm observing significant amounts of Glaser-type homocoupling of my alkyne. Is this related to catalyst poisoning?

A2: While not a direct result of pyrazole poisoning the palladium catalyst, significant homocoupling is often a sign of suboptimal reaction conditions that can also exacerbate poisoning issues. Homocoupling is typically promoted by the presence of oxygen and the copper co-catalyst.

Preventative Measures:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen). Use freeze-pump-thaw cycles for degassing the solvent and reagents.

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, favoring the desired cross-coupling over homocoupling.

  • Switch to Copper-Free Conditions: As mentioned previously, eliminating the copper co-catalyst is a direct way to suppress Glaser coupling.[5][6]

Q3: Can the choice of palladium precatalyst make a difference in preventing poisoning?

A3: Absolutely. The choice of palladium source is critical.

  • Use of Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald or Fu, are often more effective than traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[8] These precatalysts are designed for easier activation to the active Pd(0) species and can be more robust in the presence of challenging substrates.

  • In Situ Catalyst Generation: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure that the reduction to Pd(0) is efficient.[5] The presence of excess phosphine ligand can aid in this reduction.

Q4: Are there any additives that can help mitigate catalyst poisoning by the pyrazole ring?

A4: The use of additives can be a powerful strategy.

  • Lewis Acids: In some C-H activation reactions, which also suffer from catalyst poisoning by heterocycles, Lewis acid additives have been shown to improve reaction efficiency.[9] While less common in standard cross-coupling, it's a variable that could be explored in particularly challenging cases. The Lewis acid may coordinate to the pyrazole nitrogen, preventing it from binding to the palladium catalyst.

  • Salts: The addition of certain salts can influence the reaction environment and catalyst stability.[10] While not a direct solution for poisoning, optimizing the ionic strength of the reaction medium can sometimes improve catalyst performance.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Robust Sonogashira Coupling with this compound

This protocol incorporates best practices to minimize catalyst poisoning.

Materials:

  • 4-iodo-1-methyl-1H-pyrazole (or the corresponding bromide)

  • Terminal alkyne (e.g., this compound)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄ or a more advanced precatalyst)

  • Copper(I) iodide (CuI)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃) or an NHC ligand

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)[4]

  • Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine)[4]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and CuI (2-10 mol%).

  • Add the aryl halide (1.0 equivalent) and the this compound (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent, followed by the anhydrous, degassed amine base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat as necessary (typically 50-80 °C).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

Data Presentation & Visualization

Table 1: Recommended Ligand Types for Mitigating Pyrazole Poisoning
Ligand TypeExamplesRationale for Use
Bulky, Electron-Rich Phosphines P(t-Bu)₃, XPhos, SPhosSteric bulk hinders pyrazole coordination; high electron density stabilizes the Pd(0) center.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium, making them resistant to displacement by the pyrazole.[3]

Diagram 1: Proposed Mechanism of Catalyst Poisoning by Pyrazole

Caption: Pyrazole coordination to the active Pd(0) catalyst forms an inactive complex, halting the catalytic cycle.

Diagram 2: Troubleshooting Workflow for Failed Reactions

troubleshooting_workflow Start Reaction Failure/ Low Yield Check_Reagents Verify Reagent Quality (Anhydrous, Degassed) Start->Check_Reagents Change_Ligand Switch to Bulky Ligand (e.g., P(t-Bu)3, NHC) Check_Reagents->Change_Ligand Reagents OK Success Successful Reaction Check_Reagents->Success Issue Found & Corrected Increase_Loading Increase Catalyst/ Ligand Loading Change_Ligand->Increase_Loading No Improvement Change_Ligand->Success Improvement Copper_Free Attempt Copper-Free Conditions Increase_Loading->Copper_Free No Improvement Increase_Loading->Success Improvement Copper_Free->Success Improvement

Caption: A decision tree for systematically troubleshooting failed this compound reactions.

Concluding Remarks

Preventing catalyst poisoning in reactions with this compound is achievable through a systematic approach to reaction design and troubleshooting. By understanding the underlying mechanism of catalyst deactivation via pyrazole coordination, researchers can make informed decisions regarding ligand selection, catalyst choice, and reaction conditions. The strategies outlined in this guide, from employing bulky ligands to exploring copper-free protocols, provide a robust toolkit for overcoming these synthetic challenges. We encourage you to use this guide as a starting point for developing optimized and reliable procedures for your specific applications.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Methods for Validating 4-Ethynyl-1-methyl-1H-pyrazole Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation is paramount to the integrity of experimental outcomes. The use of metabolic labels, such as the non-canonical amino acid analogue 4-Ethynyl-1-methyl-1H-pyrazole, has opened new frontiers in understanding biological processes. This guide provides an in-depth comparison of mass spectrometry (MS)-based methods to definitively validate the incorporation of this pyrazole-based probe into proteins. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your research.

The Central Challenge: Proving Successful Incorporation

Metabolic labeling with bioorthogonal handles like the ethynyl group on this compound allows for the "tagging" of newly synthesized proteins within a cell or organism.[1][2][3] The alkyne group serves as a chemical handle for subsequent "click" chemistry reactions, enabling the attachment of reporter molecules for visualization or enrichment.[1][4][5] However, the mere addition of the label to your experimental system does not guarantee its successful incorporation into proteins. Validating this incorporation is a critical step to ensure that downstream analyses are meaningful. Mass spectrometry stands as the gold standard for this validation, offering unparalleled sensitivity and specificity.[6][7]

This guide will compare three primary MS-based strategies for validating the incorporation of this compound:

  • Direct Analysis of Labeled Peptides by High-Resolution Mass Spectrometry (HRMS)

  • Tandem Mass Spectrometry (MS/MS) for Definitive Sequence Localization

  • Click Chemistry-Mediated Enrichment Coupled with LC-MS/MS

Strategy 1: Direct Analysis by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte.[8][9][10] This approach aims to detect the mass shift in peptides resulting from the incorporation of this compound.

The "Why": Rationale for HRMS

The core principle here is that the incorporation of this compound (C₆H₆N₂) in place of a canonical amino acid will result in a predictable mass change in the modified peptide. By comparing the theoretical masses of peptides with and without the modification to the experimentally observed masses with high accuracy, we can infer incorporation.[8]

Experimental Workflow

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis MetabolicLabeling Metabolic Labeling with This compound ProteinExtraction Protein Extraction and Digestion (e.g., Trypsin) MetabolicLabeling->ProteinExtraction LC_Separation LC Separation of Peptides ProteinExtraction->LC_Separation HRMS_Analysis High-Resolution MS1 Analysis (e.g., Orbitrap, Q-TOF) LC_Separation->HRMS_Analysis DatabaseSearch Database Search for Mass-Shifted Peptides HRMS_Analysis->DatabaseSearch Validation Validation of Incorporation DatabaseSearch->Validation

Caption: Workflow for HRMS-based validation.

Detailed Protocol: HRMS Analysis
  • Metabolic Labeling: Culture cells or treat the biological system with this compound. Include a control group without the label.

  • Protein Extraction and Digestion: Extract total protein from both labeled and control samples. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[11][12]

  • LC-MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Agilent Q-TOF) coupled to a liquid chromatography system.[9][10][13]

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides.[14][15][16] Crucially, include a variable modification in your search parameters corresponding to the mass difference between this compound and the amino acid it is expected to replace.

Data Presentation
FeatureDescriptionAdvantageDisadvantage
Mass Accuracy Sub-ppm mass accuracy allows for high-confidence formula prediction.[8][9]High specificity in identifying the mass shift.Does not provide localization of the modification within the peptide sequence.
Throughput High-throughput analysis is possible.Suitable for screening multiple conditions.Can be prone to false positives if mass shifts are ambiguous.
Sensitivity High sensitivity allows for the detection of low-abundance peptides.Good for initial validation of incorporation.May not be sufficient for definitive proof without MS/MS.

Strategy 2: Tandem Mass Spectrometry (MS/MS) for Definitive Localization

While HRMS can confirm the presence of a mass shift, it doesn't pinpoint where in the peptide the modification has occurred. Tandem mass spectrometry (MS/MS) solves this by isolating a specific peptide ion and fragmenting it to reveal its amino acid sequence.[6][11][17]

The "Why": Rationale for MS/MS

By analyzing the fragmentation pattern (the MS/MS spectrum), we can map the sequence of the peptide. The mass of each fragment ion reveals the cumulative mass of the amino acids it contains. A mass shift on a fragment ion localizes the modification to a specific amino acid residue.[17][18][19] This provides unequivocal evidence of incorporation at a specific site.

Experimental Workflow

MSMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis SamplePrep Metabolic Labeling, Protein Extraction & Digestion LC_Separation LC Separation of Peptides SamplePrep->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Selection) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan DatabaseSearch Database Search with Variable Modification MS2_Scan->DatabaseSearch SpectrumValidation Manual Spectrum Validation DatabaseSearch->SpectrumValidation

Caption: Workflow for MS/MS-based validation.

Detailed Protocol: Tandem MS Analysis
  • Sample Preparation: Follow the same metabolic labeling and protein digestion steps as in the HRMS protocol.

  • LC-MS/MS Analysis: Analyze the peptide digest using a mass spectrometer capable of tandem MS (e.g., Triple Quadrupole, Ion Trap, Orbitrap, Q-TOF). The instrument will perform cycles of a full MS1 scan followed by MS/MS scans of the most intense peptide ions.[6]

  • Data Analysis: Use a database search algorithm (e.g., Mascot, SEQUEST, Andromeda) to match the experimental MS/MS spectra to theoretical spectra generated from a protein database.[20] Specify the mass of this compound as a variable modification on potential amino acid residues. The software will identify peptides where the fragmentation pattern supports the presence and location of the modification.[17]

Data Presentation
FeatureDescriptionAdvantageDisadvantage
Localization Provides the exact location of the modification within the peptide sequence.[11][17]The "gold standard" for definitive proof of incorporation.Lower throughput compared to MS1-only analysis.
Specificity Extremely high specificity, as the full fragmentation pattern must match.Minimizes false positives.May be challenging to obtain high-quality spectra for low-abundance peptides.
Confidence Provides the highest level of confidence in the validation.Essential for mechanistic studies where the site of incorporation is important.Requires more complex data analysis and potentially manual validation of spectra.

Strategy 3: Click Chemistry-Mediated Enrichment with LC-MS/MS

For low-abundance proteins or when a global analysis of all labeled proteins is desired, a direct LC-MS/MS approach may lack the necessary sensitivity. In these cases, the alkyne handle of the incorporated pyrazole can be used to enrich for labeled proteins or peptides.[4][21]

The "Why": Rationale for Enrichment

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the highly specific covalent attachment of an azide-containing reporter tag to the alkyne-labeled proteins.[1][4] This tag is typically biotin, which has an incredibly high affinity for streptavidin, allowing for the selective pull-down and enrichment of biotin-tagged molecules.[22]

Experimental Workflow

Click_Chem_Workflow cluster_labeling Labeling & Lysis cluster_click_enrich Click Reaction & Enrichment cluster_ms_analysis On-Bead Digestion & MS MetabolicLabeling Metabolic Labeling with This compound CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickReaction Click Reaction with Azide-Biotin Tag CellLysis->ClickReaction Enrichment Streptavidin Affinity Purification ClickReaction->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS

References

A Comparative Guide to the Reaction Kinetics of 4-Ethynyl-1-methyl-1H-pyrazole and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, terminal alkynes are indispensable building blocks. Their utility in robust and efficient transformations, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction, has cemented their role in the construction of complex molecular architectures. Among the diverse array of terminal alkynes, those featuring heteroaromatic substituents are of particular interest due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of the reaction kinetics of 4-Ethynyl-1-methyl-1H-pyrazole, a key heteroaromatic alkyne, with other commonly employed terminal alkynes.

The reactivity of a terminal alkyne is principally governed by the electronic and steric properties of its substituent. These factors influence the acidity of the terminal proton, the electron density of the triple bond, and the accessibility of the reactive center to catalysts and other reagents. Understanding these nuances is critical for reaction optimization and the rational design of synthetic routes.

The Unique Profile of this compound

The 1-methyl-1H-pyrazol-4-yl substituent imparts a unique electronic signature to the terminal alkyne. The pyrazole ring is an electron-rich five-membered heterocycle containing two nitrogen atoms. The N-methylation at the 1-position prevents tautomerism and presents a single, well-defined isomer. The overall electronic effect of this substituent is a combination of inductive and resonance effects, which can be quantitatively estimated using Hammett substituent constants (σ). While specific Hammett constants for the 1-methyl-1H-pyrazol-4-yl group are not extensively tabulated, analysis of the electronic properties of similar pyrazole systems suggests it is a net electron-donating group. This has significant implications for its reactivity.

Comparative Reaction Kinetics

To provide a clear comparison, we will consider the performance of this compound in two of the most important reactions of terminal alkynes: the CuAAC and the Sonogashira coupling. We will compare its expected reactivity with representative aliphatic and aromatic terminal alkynes.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is prized for its high efficiency and broad substrate scope. The rate of this reaction is not dramatically affected by the steric and electronic properties of the groups attached to the alkyne, a testament to its robustness.[1] However, subtle differences in reactivity can be observed.

AlkyneSubstituentExpected Relative Reactivity in CuAACRationale
This compound 1-methyl-1H-pyrazol-4-ylModerate to High The electron-donating nature of the pyrazole ring can slightly increase the nucleophilicity of the copper acetylide intermediate, potentially accelerating the reaction.
Phenylacetylene PhenylHigh The phenyl group is weakly electron-withdrawing by induction but can participate in resonance, leading to high reactivity.
1-Hexyne n-ButylModerate Alkyl groups are weakly electron-donating, leading to standard reactivity.
Propargyl Alcohol HydroxymethylHigh The hydroxyl group can coordinate to the copper catalyst, potentially increasing the effective concentration and accelerating the reaction.

The slightly enhanced reactivity of this compound in CuAAC can be advantageous in bioconjugation applications or when working with low concentrations of reagents. The pyrazole moiety itself can also engage in favorable interactions, such as hydrogen bonding, which may be beneficial in biological systems.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is more sensitive to the electronic properties of the alkyne.[2] The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The electronic nature of the alkyne substituent can influence both of these steps.

AlkyneSubstituentExpected Relative Reactivity in Sonogashira CouplingRationale
This compound 1-methyl-1H-pyrazol-4-ylModerate The electron-donating pyrazole ring may slightly decrease the rate of deprotonation to form the acetylide but can also increase the nucleophilicity of the resulting copper acetylide. These opposing effects lead to moderate reactivity. A key consideration is the potential for the pyrazole nitrogen atoms to coordinate to the palladium catalyst, which can inhibit catalysis.[3]
Phenylacetylene PhenylHigh The electron-withdrawing nature of the phenyl group facilitates the deprotonation of the terminal alkyne, leading to faster reaction rates.
1-Hexyne n-ButylModerate Similar to CuAAC, alkyl-substituted alkynes exhibit standard reactivity.
(Trimethylsilyl)acetylene TrimethylsilylLow (after desilylation) The bulky TMS group provides protection and requires an in-situ deprotection step, which can affect the overall reaction rate.

The potential for catalyst inhibition by the pyrazole moiety in Sonogashira couplings is a critical consideration. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often mitigate this issue by promoting the desired catalytic cycle.[3]

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step methodologies for conducting CuAAC and Sonogashira reactions with a generic terminal alkyne are provided below. These protocols can be adapted for this compound and other alkynes.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Alkyne (1.0 eq) and Azide (1.1 eq) in a suitable solvent (e.g., t-BuOH/H2O) add_catalyst Add CuSO4·5H2O (0.05 eq) and Sodium Ascorbate (0.1 eq) reagents->add_catalyst Catalyst Addition stir Stir at room temperature add_catalyst->stir Initiation monitor Monitor by TLC/LC-MS stir->monitor Reaction Progress extract Dilute with water and extract with an organic solvent monitor->extract Completion purify Purify by column chromatography extract->purify Isolation

Figure 1: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.1 equivalents) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents) followed by an aqueous solution of sodium ascorbate (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Cross-Coupling Reaction

This protocol outlines a standard procedure for a palladium/copper-catalyzed Sonogashira coupling.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide (1.0 eq), Pd catalyst (e.g., Pd(PPh3)4, 0.02 eq), and CuI (0.04 eq) in a degassed solvent (e.g., THF/Et3N) add_alkyne Add Terminal Alkyne (1.2 eq) reagents->add_alkyne Substrate Addition stir Stir at room temperature or heat as required add_alkyne->stir Initiation monitor Monitor by TLC/LC-MS stir->monitor Reaction Progress filter_extract Filter through Celite, dilute with solvent, and wash with aq. NH4Cl monitor->filter_extract Completion purify Purify by column chromatography filter_extract->purify Isolation

Figure 2: General workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Solvent and Base Addition: Add a degassed solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent. Dilute the filtrate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mechanistic Insights: The Role of the Pyrazole Substituent

The electronic nature of the 1-methyl-1H-pyrazol-4-yl substituent influences the key steps in both the CuAAC and Sonogashira reactions.

CuAAC Mechanism

The currently accepted mechanism for the CuAAC involves the formation of a copper acetylide, which then reacts with the azide in a stepwise manner. The electron-donating pyrazole ring can increase the electron density on the copper acetylide, making it a more potent nucleophile and potentially accelerating the cycloaddition step.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide [R-C≡C-Cu] CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡C-H Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N3 Cu_Triazolide->CuI Releases Product Product Triazole Product Cu_Triazolide->Product + H+

Figure 3: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling Mechanism

The Sonogashira catalytic cycle involves both a palladium cycle and a copper cycle. The pyrazole substituent's primary influence is on the copper cycle, where the acidity of the terminal alkyne and the nucleophilicity of the copper acetylide are key. As mentioned, the potential for the pyrazole to coordinate to the palladium center in the palladium cycle is a factor that must be considered and addressed through appropriate ligand selection.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry. Its reaction kinetics are comparable to other common terminal alkynes, with a tendency towards slightly enhanced reactivity in CuAAC reactions due to the electron-donating nature of the pyrazole ring. In Sonogashira couplings, while its electronic properties are favorable, careful consideration of catalyst and ligand choice is necessary to avoid potential inhibition by the heteroaromatic system. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this and other terminal alkynes in their synthetic endeavors.

References

A Technical Guide to Copper-Free Click Chemistry: DBCO as the Vanguard and a Perspective on Emerging Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the advent of "click chemistry" has been transformative, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1][2] Among these, copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), stands out for its utility in living systems, where the cytotoxicity of a copper catalyst is a significant concern.[2][3][4][5][6] This guide provides an in-depth comparison of the well-established and highly reactive dibenzocyclooctyne (DBCO) with the less-characterized 4-Ethynyl-1-methyl-1H-pyrazole, offering researchers, scientists, and drug development professionals a clear perspective on the current state and future directions of copper-free click chemistry.

The Essence of Copper-Free Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The cornerstone of SPAAC is the use of a strained cyclooctyne, a cyclic alkyne with significant ring strain.[7][][9] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed rapidly at physiological temperatures and pH without the need for a copper catalyst.[7][10] The reaction is highly specific, as both the strained alkyne and the azide are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.[4][7] This exquisite specificity minimizes off-target labeling and makes SPAAC an invaluable tool for in vivo imaging, live-cell labeling, and the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[4][5]

DBCO: The Gold Standard in SPAAC

Dibenzocyclooctyne (DBCO), also known as ADIBO, is a key reagent in copper-free click chemistry, valued for its high reactivity and stability.[11][][13] Its structure, featuring a cyclooctyne ring fused to two benzene rings, imparts a high degree of ring strain, which is the driving force for its rapid reaction with azides.[7][]

Mechanism of DBCO-Azide Ligation

The reaction between DBCO and an azide is a concerted 1,3-dipolar cycloaddition.[7] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[7][14] This reaction is exceptionally fast and efficient, even at low concentrations of reactants.[4][]

SPAAC_Mechanism cluster_product Product DBCO DBCO (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide Azide

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Key Performance Characteristics of DBCO
FeaturePerformanceReferences
Reaction Kinetics Second-order rate constant of ~0.1 M⁻¹s⁻¹ with benzyl azide.[15]
Biocompatibility Excellent; no cytotoxic copper catalyst required, making it suitable for in vivo and live-cell applications.[4][16]
Specificity Highly specific and bioorthogonal; reacts selectively with azides with minimal off-target reactions.[5]
Stability DBCO and azide moieties are stable in aqueous buffers and biological media. The resulting triazole linkage is also highly stable.[4][14]
Traceability DBCO has a distinct UV absorbance at approximately 309-310 nm, which can be used to monitor the reaction progress.[14][16]

This compound: An Emerging Alternative?

This compound is a heterocyclic compound containing a terminal alkyne (ethynyl group). The ethynyl group is recognized as a versatile handle in medicinal chemistry and can participate in click chemistry reactions.[17]

Structural Considerations

The key structural feature of this compound is the terminal alkyne. Unlike the cyclic and strained alkyne of DBCO, the ethynyl group in this pyrazole is linear and unstrained. This fundamental difference has significant implications for its reactivity in copper-free click chemistry.

Chemical_Structures DBCO DBCO (Dibenzocyclooctyne) DBCO_structure Pyrazole This compound Pyrazole_structure

Caption: Chemical structures of DBCO and this compound.

Performance and Potential Applications

There is currently a lack of published experimental data on the performance of this compound in copper-free click chemistry applications. While the terminal alkyne can react with azides, this reaction, known as the Huisgen 1,3-dipolar cycloaddition, typically requires a copper catalyst to proceed at a practical rate under physiological conditions. Without the strain that powers the reactivity of DBCO, it is expected that the reaction of this compound with an azide would be significantly slower in a copper-free environment.

The pyrazole moiety itself is a common scaffold in medicinal chemistry.[18] The N-methylation of the pyrazole ring provides a single, well-defined isomer and removes the hydrogen bond donating capability of the ring nitrogen, which can be advantageous in drug design.[17] While these features are valuable, they do not inherently enhance its reactivity in copper-free click chemistry.

Head-to-Head Comparison

FeatureDBCOThis compound
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Huisgen 1,3-dipolar cycloaddition
Driving Force High ring strainThermal activation (typically slow)
Catalyst Requirement Copper-freeTypically requires a copper catalyst for efficient reaction
Reaction Kinetics FastExpected to be very slow in the absence of a catalyst
Biocompatibility High (no copper)Potentially high, but limited by slow reaction rate
Published Data ExtensiveVery limited to none for copper-free applications

Experimental Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol provides a general framework for labeling an antibody with a DBCO-NHS ester, followed by conjugation to an azide-containing molecule.

Materials
  • Antibody solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 100 mM glycine or Tris)

  • Purification column (e.g., desalting column)

Experimental Workflow

Experimental_Workflow A 1. Prepare DBCO-NHS Ester Solution (Dissolve in DMSO) B 2. Antibody-DBCO Conjugation (Mix antibody with DBCO-NHS ester) A->B C 3. Incubation (60 minutes at room temperature) B->C D 4. (Optional) Quench Reaction (Add glycine or Tris) C->D E 5. Purify DBCO-labeled Antibody (Desalting column) D->E F 6. SPAAC Reaction (Mix DBCO-antibody with azide-molecule) E->F G 7. Incubation (2-4 hours at room temperature or overnight at 4°C) F->G H 8. Purify Final Conjugate (e.g., HPLC, dialysis) G->H I 9. Validate Conjugate (e.g., SDS-PAGE) H->I

Caption: General experimental workflow for antibody conjugation using DBCO.

Step-by-Step Methodology
  • Preparation of DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Antibody-DBCO Conjugation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[4]

    • Add a 20-30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[14] The final DMSO concentration should be kept below 20% to avoid denaturation of the antibody.[4][14]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[14]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a small volume of a quenching solution (e.g., 10 µL of 100 mM glycine) and incubate for an additional 15 minutes.[14]

  • Purification of DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the reaction buffer.

  • SPAAC Reaction:

    • Mix the purified DBCO-labeled antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule.[4]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[14]

  • Purification of the Final Conjugate: Purify the final conjugate to remove any unreacted molecules using an appropriate method such as HPLC or dialysis.[4]

  • Validation: Validate the final conjugate using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[14]

Conclusion and Future Outlook

For researchers engaged in copper-free click chemistry applications, DBCO remains the reagent of choice due to its well-documented high reactivity, stability, and biocompatibility. Its performance in SPAAC is robust and predictable, making it a reliable tool for a wide range of bioconjugation needs.

While the exploration of new reagents is crucial for advancing the field, this compound, in its current state, does not appear to be a viable alternative for copper-free click chemistry. Its terminal alkyne lacks the necessary strain for a rapid, catalyst-free reaction with azides under physiological conditions. Future research may uncover novel activation methods or structural modifications that could enhance its reactivity, but for now, it is best suited for traditional copper-catalyzed click chemistry.

As the demand for more sophisticated bioconjugation techniques grows, the development of new bioorthogonal reactions will undoubtedly continue. However, any new entrant will have to be benchmarked against the high standards of performance set by established reagents like DBCO.

References

A Critical Review of 4-Ethynyl-1-methyl-1H-pyrazole in Bioorthogonal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. The selection of the appropriate chemical reporter and ligation chemistry is paramount for the success of such investigations. This guide provides a critical review of 4-Ethynyl-1-methyl-1H-pyrazole, a terminal alkyne, as a bioorthogonal reporter. We will explore its potential utility in the context of established bioorthogonal reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While direct comparative kinetic and in-depth biological data for this specific pyrazole derivative are not extensively available in the current literature, this guide will draw upon the known chemistry of terminal alkynes and the biological profile of pyrazole-containing molecules to provide a scientifically grounded perspective. We will compare its anticipated performance with widely used bioorthogonal alkynes, offering researchers a framework for considering its potential applications in chemical biology and drug development.

Introduction to Bioorthogonal Chemistry and the Role of Alkynes

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes[1]. These reactions typically involve a pair of reactants, a "bioorthogonal reporter" and a "probe," which are introduced into a biological system and react specifically with each other. The azide and alkyne functional groups are the cornerstones of the most widely used bioorthogonal reaction, the Azide-Alkyne Cycloaddition.

This reaction can be carried out in two main modalities:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage. It is often referred to as a "click chemistry" reaction due to its reliability and high yields[2][3].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a cytotoxic copper catalyst. This makes it particularly suitable for in vivo applications[4].

The choice of the alkyne reporter is critical and influences factors such as reaction kinetics, stability, and potential for off-target effects. This guide focuses on the potential of this compound as a bioorthogonal reporter.

This compound: A Profile

This compound is a heterocyclic compound featuring a terminal alkyne group attached to a methylated pyrazole ring.

Molecular Structure:

  • Formula: C₆H₆N₂

  • Molecular Weight: 106.13 g/mol

  • Structure: A five-membered pyrazole ring with a methyl group on one nitrogen atom and an ethynyl group at the 4-position.

The key functional group for bioorthogonal chemistry is the terminal alkyne, which can participate in CuAAC reactions. The pyrazole ring itself is a common scaffold in medicinal chemistry and is found in numerous FDA-approved drugs, suggesting a degree of biological compatibility[5][6][7].

Performance Comparison with Alternative Alkynes

A direct quantitative comparison of this compound with other alkynes is challenging due to the limited availability of specific kinetic data for this compound in the peer-reviewed literature. However, we can infer its potential performance based on the properties of terminal alkynes and the influence of the pyrazole moiety.

FeatureThis compound (Projected)Simple Terminal Alkynes (e.g., Phenylacetylene)Cyclooctynes (e.g., DBCO, BCN)
Reaction Type Primarily CuAACPrimarily CuAACSPAAC (and CuAAC)
Reaction Kinetics (with azides) Expected to be similar to other terminal alkynes in CuAAC. Specific rate constants are not readily available.Moderate to fast in CuAAC (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)Fast in SPAAC (k ≈ 10⁻³–1 M⁻¹s⁻¹)
Requirement for Copper Catalyst Yes, for efficient reaction.Yes, for efficient reaction.No, for SPAAC.
Potential Cytotoxicity The pyrazole core is present in many pharmaceuticals and some derivatives show low cytotoxicity. However, the cytotoxicity of this specific compound requires experimental validation.The cytotoxicity of the alkyne itself is generally low, but the copper catalyst required for CuAAC is a major concern for in vivo applications.Generally considered more biocompatible for in vivo studies due to the absence of a copper catalyst. Some cyclooctynes can exhibit off-target reactivity.
Steric Hindrance The pyrazole ring is relatively small and may impose minimal steric hindrance in some applications.Minimal steric bulk.The bulky cyclooctyne ring can sometimes affect the properties of the labeled biomolecule.
Stability The stability of the ethynyl group is generally good. The pyrazole ring is a stable aromatic heterocycle. Stability in the presence of biological nucleophiles like glutathione needs to be experimentally determined.Generally stable under physiological conditions.Can be susceptible to degradation, particularly in the presence of thiols.

Expert Insights:

The primary utility of this compound in bioorthogonal chemistry would be in CuAAC reactions . As a terminal alkyne, it is not expected to participate in SPAAC, which requires the ring strain of a cyclooctyne. The reaction rate in CuAAC is anticipated to be comparable to other simple terminal alkynes. The presence of the pyrazole ring may offer advantages in terms of solubility and potentially favorable interactions with biological targets. However, without experimental data, this remains speculative.

Experimental Considerations and Protocols

While a specific, validated protocol for this compound is not available, a general protocol for CuAAC-mediated labeling of a hypothetical azide-modified protein on the cell surface is provided below. This protocol should be optimized for the specific application.

General Protocol for Cell Surface Protein Labeling using CuAAC

Materials:

  • Cells expressing the azide-modified protein of interest.

  • This compound.

  • Fluorescently-labeled azide probe.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Phosphate-buffered saline (PBS).

  • Bovine serum albumin (BSA).

Workflow Diagram:

CuAAC_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis start Start with azide-modified cells reagent_prep Prepare labeling cocktail: - this compound - Fluorescent azide probe - CuSO₄ - Sodium Ascorbate - THPTA in PBS start->reagent_prep 1. incubation Incubate cells with labeling cocktail reagent_prep->incubation 2. wash Wash cells to remove excess reagents incubation->wash 3. imaging Analyze by fluorescence microscopy or flow cytometry wash->imaging 4.

Caption: General workflow for cell surface protein labeling via CuAAC.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the azide-modified protein to the desired confluency.

  • Reagent Preparation (Labeling Cocktail):

    • Prepare a stock solution of this compound in a biocompatible solvent like DMSO.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

    • Immediately before use, prepare the labeling cocktail in PBS. A typical final concentration might be:

      • 100 µM this compound

      • 10 µM Fluorescent azide probe

      • 50 µM CuSO₄

      • 1 mM Sodium ascorbate

      • 100 µM THPTA

    • Causality: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and reduces its cytotoxicity. Sodium ascorbate is a reducing agent that converts Cu(II) to the active Cu(I) catalyst.

  • Labeling Reaction:

    • Wash the cells with PBS.

    • Add the labeling cocktail to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • Washing and Analysis:

    • Remove the labeling cocktail and wash the cells three times with PBS containing 1% BSA to quench any unreacted reagents.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Self-Validation: The protocol's success is validated by comparing the fluorescence signal of cells expressing the azide-modified protein to control cells that do not. A significant increase in fluorescence in the target cells indicates successful labeling.

Trustworthiness and Potential Limitations

Cytotoxicity: While many pyrazole-containing compounds are well-tolerated biologically, the cytotoxicity of this compound itself has not been extensively reported. It is crucial to perform dose-response cytotoxicity assays (e.g., MTT or LDH assays) to determine the optimal, non-toxic concentration for any given cell type. The primary source of toxicity in this protocol is the copper catalyst, and its concentration should be minimized.

Stability: The stability of the pyrazole-alkyne in a cellular environment, particularly in the presence of endogenous nucleophiles like glutathione, is a critical parameter that requires experimental validation. Degradation of the reporter could lead to a loss of signal and inaccurate results.

Reaction Mechanism Diagram:

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alkyne This compound cu_acetylide Copper-acetylide complex alkyne->cu_acetylide azide Azide-modified biomolecule cu_triazolide Copper-triazolide intermediate azide->cu_triazolide cu1 Cu(I) Catalyst cu1->cu_acetylide cu_acetylide->cu_triazolide Cycloaddition cu_triazolide->cu1 Catalyst regeneration triazole Triazole-linked conjugate cu_triazolide->triazole Protonolysis

Caption: Simplified mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion and Future Directions

This compound represents a potentially useful, yet under-characterized, bioorthogonal reporter for CuAAC reactions. Its primary advantages are its small size and the presence of a pyrazole core, which is a well-established scaffold in medicinal chemistry. However, the lack of direct experimental data on its reaction kinetics, stability in biological media, and specific cytotoxicity necessitates a cautious approach.

For researchers considering this reagent, it is imperative to perform thorough validation experiments to determine its suitability for their specific application. Future studies should focus on:

  • Quantitative Kinetic Analysis: Determining the second-order rate constant for the CuAAC reaction of this compound with a model azide.

  • Comparative Studies: Directly comparing its performance (kinetics, labeling efficiency, and signal-to-noise ratio) with established terminal alkynes in a cellular context.

  • In-depth Toxicological and Stability Profiling: Assessing its cytotoxicity in various cell lines and its stability in the presence of biological thiols.

By addressing these knowledge gaps, the scientific community can fully evaluate the potential of this compound and other novel pyrazole-based alkynes as valuable additions to the bioorthogonal toolkit.

References

The Strategic Advantage of 4-Ethynyl-1-methyl-1H-pyrazole in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of bioorthogonal reagents is a critical decision that dictates the success of bioconjugation strategies. Among the diverse array of chemical tools available, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2] Central to this reaction is the alkyne component, and this guide provides an in-depth technical comparison of a highly promising, yet often overlooked reagent: 4-Ethynyl-1-methyl-1H-pyrazole.

This guide will objectively evaluate the performance of this compound against commonly used alternatives, supported by experimental insights and detailed protocols. We will explore the inherent advantages conferred by the pyrazole scaffold and provide a framework for its strategic implementation in your research.

The Pyrazole Advantage: Enhancing "Click" Reactivity through Electronics

The rate and efficiency of the CuAAC reaction are profoundly influenced by the electronic properties of the alkyne.[3] Electron-withdrawing groups (EWGs) attached to the alkyne terminus increase the acidity of the acetylenic proton, facilitating the formation of the crucial copper-acetylide intermediate, which is often the rate-determining step in the catalytic cycle.[3]

This is where this compound distinguishes itself. The pyrazole ring is an electron-deficient heteroaromatic system, acting as an effective EWG. This intrinsic electronic property is hypothesized to enhance the rate of the CuAAC reaction compared to alkynes bearing electron-donating or neutral substituents, such as simple alkyl or aryl acetylenes.[4]

dot

Figure 1: Simplified workflow illustrating the influence of the electron-withdrawing pyrazole ring on the rate of the CuAAC reaction.

Performance Comparison: this compound vs. Standard Alkynes

To provide a clear and objective comparison, the following table summarizes the expected performance characteristics of this compound against two widely used classes of alkynes: a standard terminal alkyne (Phenylacetylene) and a strained cyclooctyne (Dibenzocyclooctyne, DBCO). The data is a synthesis of established principles of reactivity in CuAAC and general properties of these classes of compounds.

FeatureThis compoundPhenylacetyleneDibenzocyclooctyne (DBCO)
Reaction Type CuAAC (Copper-Catalyzed)CuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Relative Reactivity (CuAAC) HighModerateN/A
Biocompatibility Moderate (Copper-dependent)Moderate (Copper-dependent)High (Copper-free)[5]
Aqueous Solubility Moderate to GoodLowLow (often PEGylated)[5]
Stability (Physiological pH) Generally Good[6]GoodGood
Cell Permeability Expected to be GoodGoodVariable (size-dependent)
Key Advantage Electronically activated for faster CuAAC kinetics.Cost-effective and widely available.Copper-free reaction, ideal for live-cell imaging.
Key Disadvantage Requires copper catalyst.Slower reaction rates compared to activated alkynes.Larger size may introduce steric hindrance; more complex synthesis.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in a typical bioconjugation experiment. Optimization of reagent concentrations and reaction times is recommended for specific applications.

Protocol 1: General Protein Labeling using CuAAC

This protocol describes the labeling of a protein containing an azide functionality with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)[7]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with buffer to the desired final concentration (e.g., 10-50 µM).

  • Add Alkyne: Add the this compound stock solution to the reaction mixture to achieve a final concentration of 5-10 molar equivalents relative to the protein.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[8]

  • Add Catalyst and Scavenger: Add the CuSO₄/THPTA premix to the reaction mixture. Subsequently, add the aminoguanidine solution to minimize oxidative damage.[7]

  • Initiate the Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the labeled protein from excess reagents using a suitable method like size-exclusion chromatography.

dot

Protocol_Workflow start Start reagents Combine Azide-Protein and Pyrazole-Alkyne start->reagents catalyst Add CuSO₄/THPTA Premix and Aminoguanidine reagents->catalyst initiate Initiate with Sodium Ascorbate catalyst->initiate incubate Incubate at Room Temperature (1-2 hours) initiate->incubate purify Purify Labeled Protein (e.g., SEC) incubate->purify end End purify->end

Figure 2: General experimental workflow for protein labeling using this compound via CuAAC.

Discussion and Future Perspectives

The inherent electronic properties of this compound position it as a superior alternative to standard terminal alkynes for CuAAC reactions where enhanced kinetics are desirable. Its compact size, compared to bulky strained cyclooctynes, offers potential advantages in minimizing steric hindrance and improving cell permeability for intracellular labeling applications.

While direct comparative kinetic data for this compound is still emerging in the literature, the well-established principles of physical organic chemistry strongly support its utility.[3] Further studies quantifying its reaction rates, stability in complex biological media, and cytotoxicity are warranted to fully elucidate its performance profile.[6][9][10]

For researchers seeking to optimize their CuAAC-based bioconjugation strategies, this compound represents a compelling option. Its electronically activated nature holds the promise of faster reaction times, lower catalyst loading, and ultimately, more efficient and robust bioconjugation. As the demand for sophisticated chemical tools in life sciences continues to grow, the strategic application of reagents like this compound will be instrumental in advancing our ability to probe and manipulate biological systems with unprecedented precision.

-3-p-tolyl-1H-pyrazole - ResearchGate

References

A Comparative Guide to NMR Spectroscopy Techniques for the Structural Confirmation of 4-Ethynyl-1-methyl-1H-pyrazole Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. The 4-ethynyl-1-methyl-1H-pyrazole scaffold is a key building block in medicinal chemistry, valued for its role in forming covalent adducts with biological targets. However, confirming the precise structure, connectivity, and stereochemistry of these adducts can be a formidable challenge. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, offering a field-proven workflow to definitively confirm the structure of this compound adducts. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust analytical approach.[1][2][3]

The inherent complexity of substituted pyrazoles, including the potential for regioisomers, makes a multi-technique NMR approach not just beneficial, but essential.[4][5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.[6][7][8]

The Analytical Challenge: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR are foundational, they often fall short in complex molecules, where signal overlap and the presence of quaternary carbons can obscure the full structural picture.[7] For a this compound adduct, key questions that a comprehensive NMR analysis must answer include:

  • Confirmation of the core scaffold: Are all expected proton and carbon signals present?

  • Unambiguous assignment of pyrazole protons: Differentiating between the H3 and H5 protons.

  • Verification of connectivity: Confirming the bond between the pyrazole and the adduct partner.

  • Determination of regiochemistry: In cases of multiple possible attachment points on the adduct partner, identifying the correct isomer.

  • Spatial relationships: Understanding the 3D arrangement of the molecule, which is crucial for stereochemistry.[9]

To address these, we will employ a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.[1][2][9]

A Multi-Faceted NMR Approach for Structural Elucidation

Our strategy involves a logical progression from basic 1D experiments to more complex 2D correlation spectra. Each step builds upon the last, creating a self-validating web of evidence.

G H1 ¹H NMR C13 ¹³C NMR & DEPT H1->C13 COSY ¹H-¹H COSY H1->COSY Proton-Proton Coupling HSQC ¹H-¹³C HSQC C13->HSQC Protonated Carbon ID HMBC ¹H-¹³C HMBC HSQC->HMBC One-Bond vs. Long-Range Correlations NOESY ¹H-¹H NOESY HMBC->NOESY Confirm Connectivity & Regiochemistry

Figure 1: Logical workflow for NMR-based structural elucidation.
Step 1: Foundational Analysis with 1D NMR (¹H and ¹³C)

Expertise & Experience: The first step is always to acquire high-resolution 1D ¹H and ¹³C spectra. This provides an initial census of the proton and carbon environments within the molecule. For our target adduct, we expect to see distinct signals for the pyrazole ring protons, the N-methyl group, the ethynyl proton, and signals corresponding to the adducted molecule.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is dry to avoid exchange of labile protons.[10]

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz) with a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.[11]

Expected Data for the this compound Moiety:

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135
N-CH₃~3.8~39Positive
Pyrazole H5~7.5~139Positive
Pyrazole H3~7.4~130Positive
Ethynyl C-H~3.1~83Positive
Ethynyl Quaternary C-~70No Signal
Pyrazole C4-~95No Signal

Note: These are typical chemical shift ranges and can vary based on the solvent and the nature of the adduct.[12][13]

Step 2: Mapping Proton-Proton Correlations with COSY

Expertise & Experience: Correlation Spectroscopy (COSY) is the workhorse for identifying proton-proton coupling networks.[3] While the pyrazole protons in our core structure do not couple to each other, this experiment is invaluable for tracing the connectivity within the adducted molecule and confirming its structure.

Experimental Protocol: ¹H-¹H COSY

  • Acquisition: Use a standard COSY pulse sequence.

  • Processing: Process the 2D data to generate a symmetrical spectrum.

  • Analysis: Identify cross-peaks, which indicate coupled protons.[11]

Trustworthiness: By mapping out the J-coupling networks, COSY provides a robust, independent confirmation of the bonding arrangement within the adduct portion of the molecule, validating the structure proposed from 1D data.

Step 3: Direct Carbon-Proton Attachment via HSQC

Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable way to determine which protons are directly attached to which carbons.[6][11] This is a crucial step for assigning the carbon spectrum, which often lacks the clear multiplicity of proton spectra.

Experimental Protocol: ¹H-¹³C HSQC

  • Acquisition: Run a standard HSQC experiment. This experiment is significantly more sensitive than older methods like HMQC.[6]

  • Analysis: Each cross-peak in the 2D spectrum correlates a proton signal on one axis with the carbon signal of the carbon it is directly bonded to on the other axis.

Application to this compound Adduct: The HSQC spectrum will definitively link the proton and carbon signals listed in the table above. For example, it will show a correlation between the proton signal at ~3.8 ppm and the carbon signal at ~39 ppm, confirming their assignment to the N-methyl group.

HSQC_Example cluster_mol Molecular Fragment cluster_h1 ¹H NMR cluster_c13 ¹³C NMR cluster_hsqc HSQC Correlation mol N-CH₃ h1_peak δ ~3.8 ppm mol->h1_peak c13_peak δ ~39 ppm mol->c13_peak corr h1_peak->corr c13_peak->corr

Figure 2: HSQC correlates directly bonded ¹H and ¹³C nuclei.
Step 4: Unveiling the Molecular Skeleton with HMBC

Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule.[1][8] It detects correlations between protons and carbons that are two or three bonds away (and sometimes further), allowing for the assembly of the molecular puzzle pieces, especially around non-protonated (quaternary) carbons.[9]

Experimental Protocol: ¹H-¹³C HMBC

  • Parameter Optimization: Set the long-range coupling constant (ⁿJCH) to an appropriate value, typically around 8 Hz, to optimize for 2- and 3-bond correlations.[10]

  • Acquisition: Acquire the 2D HMBC spectrum. This may require a longer acquisition time than HSQC.

  • Analysis: Correlate proton signals to carbon signals over multiple bonds.

Authoritative Grounding & Key Correlations for the Pyrazole Adduct: The HMBC spectrum provides the definitive evidence for the substitution pattern and the point of adduction.

  • Confirming the N-methyl position: The N-methyl protons (~3.8 ppm) will show a three-bond correlation to pyrazole C5 (~139 ppm) and a two-bond correlation to C3 (~130 ppm). This is a critical piece of data that confirms the methyl group is on N1.[14]

  • Assigning Pyrazole Carbons: The ethynyl proton (~3.1 ppm) will show a two-bond correlation to the pyrazole C4 (~95 ppm), unambiguously assigning this quaternary carbon.

  • Identifying the Adduction Site: The most crucial correlations will be from protons on the adduct partner to carbons within the pyrazole ring (or vice-versa). For instance, if the adduct is attached at the ethynyl group, protons on the adduct near the linkage will show correlations to the ethynyl carbons.

Comparison of Alternatives: Without HMBC, assigning quaternary carbons is speculative and relies on chemical shift predictions, which can be unreliable for novel structures.[8] HMBC provides direct, through-bond evidence of connectivity.

Illustrative HMBC Data:

Proton (¹H δ)Correlated Carbons (¹³C δ)Bonds (ⁿJCH)Structural Insight
N-CH₃ (~3.8)C3 (~130), C5 (~139)2, 3Confirms N1 methylation
H5 (~7.5)C3 (~130), C4 (~95)3, 2Confirms pyrazole ring structure
H3 (~7.4)C5 (~139), C4 (~95)3, 2Confirms pyrazole ring structure
Ethynyl H (~3.1)C4 (~95), Ethynyl C (~70)2, 2Confirms 4-ethynyl substitution
Step 5: Probing Through-Space Proximity with NOESY

Expertise & Experience: While HMBC reveals through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity.[9] This is essential for determining the regiochemistry and stereochemistry of the adduct. A NOESY cross-peak indicates that two protons are close in space (typically < 5 Å), even if they are not connected through bonds.

Experimental Protocol: ¹H-¹H NOESY

  • Acquisition: Acquire a 2D NOESY spectrum using a suitable mixing time (e.g., 500-800 ms) to allow for the NOE to build up.

  • Analysis: Look for cross-peaks between protons that are not J-coupled.

Application to Regiochemistry: Imagine an adduct where a phenyl group has been added to the ethynyl moiety. The regiochemistry (i.e., which atom of the ethynyl group is attached to the phenyl ring) can be ambiguous. A NOESY experiment can resolve this. A correlation between a proton on the pyrazole ring (e.g., H5) and a proton on the phenyl ring would provide strong evidence for a specific spatial arrangement and thus a specific regioisomer.[15][16][17]

NOESY_Example mol Pyrazole-Adduct Structure H5 Pyrazole H5 mol->H5 NOE Correlation (< 5 Å) H_adduct Adduct Proton mol->H_adduct NOE Correlation (< 5 Å) H5->H_adduct NOE Correlation (< 5 Å)

Figure 3: NOESY confirms through-space proximity, aiding in regiochemical assignment.

Conclusion: A Synthesis of Evidence

The structural confirmation of a novel this compound adduct is not achieved by a single experiment but by the logical synthesis of data from a suite of NMR techniques. Each experiment provides a unique piece of the puzzle, and together they form a self-validating system that ensures the highest degree of scientific trustworthiness.

  • 1D NMR (¹H, ¹³C, DEPT) provides the fundamental census of atoms.

  • COSY maps the proton coupling networks within the adduct.

  • HSQC definitively links protons to their directly attached carbons.

  • HMBC builds the complete molecular skeleton by identifying long-range C-H connections, crucial for quaternary centers and substitution patterns.[14]

  • NOESY provides through-space information to confirm regiochemistry and stereochemistry.[17]

By following this comprehensive workflow, researchers, scientists, and drug development professionals can be confident in their structural assignments, a critical requirement for publication, patent applications, and regulatory submissions.[1][2]

References

A Comparative Guide to Purity Assessment of 4-Ethynyl-1-methyl-1H-pyrazole: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the critical task of purity assessment of 4-Ethynyl-1-methyl-1H-pyrazole reaction products. Aimed at researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind methodological choices, ensuring a robust and validated approach to quality control.

The purity of synthetic intermediates like this compound, a heterocyclic building block, is a non-negotiable prerequisite in the pharmaceutical and materials science industries.[1] Impurities can lead to deleterious side reactions, diminished yields, and compromised final product efficacy and safety.[1] Therefore, a reliable, accurate, and precise analytical method is paramount.

Chapter 1: The Primary Analytical Approach: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for a vast array of organic compounds in the pharmaceutical sector.[2][3] Its suitability for non-volatile and thermally labile molecules makes it an ideal first choice for many heterocyclic compounds.[4] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the recommended primary approach.

Why RP-HPLC?

The causality behind this choice is rooted in the physicochemical properties of the analyte and the versatility of the technique:

  • Analyte Polarity: this compound (MW: 106.13 g/mol ) is a moderately polar molecule.[5] RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is perfectly suited for retaining and separating such compounds based on their hydrophobic character.[6]

  • Broad Applicability: This method can simultaneously separate the main compound from more polar starting materials and less polar byproducts or dimers that may form during the ethynylation reaction.

  • Quantitative Accuracy: When coupled with a UV detector—given the aromatic nature of the pyrazole ring which imparts a strong UV chromophore—HPLC provides excellent precision and accuracy for quantification, a necessity for purity assessment.[7]

  • Robustness and Transferability: Well-developed HPLC methods are robust and can be easily transferred between different laboratories, a key requirement in regulated environments.[8]

Chapter 2: A Validated RP-HPLC Protocol for Purity Determination

This section details a robust, self-validating protocol for the purity analysis of this compound. The method is designed to be compliant with the principles outlined in the International Conference on Harmonization (ICH) guidelines.[2][9]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation SamplePrep 1. Weigh ~10 mg of reaction product 2. Dissolve in 10 mL Diluent (Acetonitrile/Water 50:50) Injection Inject 5 µL onto HPLC system SamplePrep->Injection StandardPrep 1. Weigh ~10 mg of Reference Standard 2. Prepare 1 mg/mL stock 3. Create calibration curve dilutions StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Calculate Purity (% Area) Against Calibration Curve Integration->Quantification Validation Assess System Suitability (Tailing, Plates, RSD) Quantification->Validation Report Generate Final Report Validation->Report

Caption: A typical workflow for HPLC purity analysis.

Step-by-Step Methodology
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.

      • Rationale: A C18 column provides excellent hydrophobic retention for the pyrazole ring, offering a good balance of resolution and analysis time.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: The acidic modifier helps to protonate silanol groups on the silica backbone, improving peak shape for the basic nitrogen atoms in the pyrazole ring.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

    • Rationale: A gradient elution ensures that impurities with a wide range of polarities are eluted from the column, from polar starting materials to non-polar byproducts.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Thermostatting the column ensures reproducible retention times by minimizing viscosity fluctuations.[7]

    • Detection Wavelength: 220 nm.

      • Rationale: The pyrazole ring is expected to have strong absorbance in the low UV range. A DAD detector should be used during method development to identify the optimal wavelength.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution.

    • Sample Preparation: Prepare the crude reaction product at the same concentration (1.0 mg/mL) in the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Chapter 3: Method Validation: A Self-Validating System

A method is only trustworthy if it is validated.[8] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][9] Key parameters must be assessed according to ICH guidelines.[12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity analysis (using DAD) should pass; no co-elution at the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 0.1-1.5 mg/mL.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.[9]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results with minor changes in flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2).[7]

Chapter 4: A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary choice, other techniques offer complementary or, in specific cases, superior information. The choice of method depends on the specific question being asked—purity, identity, or structural elucidation.[13][14]

Tech_Comparison cluster_main Purity Assessment of this compound cluster_choices Analytical Techniques Analyte Reaction Product HPLC HPLC-UV Analyte->HPLC Quantitative Purity (Primary Method) GCMS GC-MS Analyte->GCMS Volatile Impurities & Identification qNMR qNMR Analyte->qNMR Absolute Purity (No Reference Std) SFC SFC-MS Analyate Analyate Analyate->SFC Chiral Purity & Green Alternative

Caption: Decision tree for selecting an analytical technique.

Comparison Summary
FeatureRP-HPLC Gas Chromatography (GC-MS) Supercritical Fluid Chromatography (SFC) Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile phase and solid stationary phase.[4]Partitioning between gaseous mobile phase and stationary phase.[4]Partitioning using a supercritical fluid (e.g., CO₂) as mobile phase.[15]Signal intensity is directly proportional to the number of nuclei.[16]
Analyte Volatility Not required. Ideal for non-volatile or thermally labile compounds.Required. Analyte must be volatile and thermally stable. This compound is likely amenable.Suitable for moderately polar, thermally labile compounds.[15]Not required.
Primary Use Case Gold standard for routine quantitative purity and impurity profiling.Excellent for identifying volatile impurities and providing structural information via MS.[17]A "green" alternative to normal-phase HPLC; excellent for chiral separations.[18][19]Provides absolute purity (assay) without needing a specific reference standard of the analyte.[16]
Sensitivity High (ng to pg range with UV).Very High (pg to fg range with MS).High, comparable to HPLC.Lower (µg to mg range).
Selectivity High; tunable with mobile phase, column chemistry.Very High; based on both retention time and mass fragmentation patterns.[20]High; tunable with pressure, temperature, and co-solvents.[19]High; based on unique chemical shifts for each proton/carbon.
Speed Moderate (15-30 min runs typical).Fast (5-20 min runs typical).Very Fast; low viscosity of CO₂ allows for higher flow rates.[18]Slow data acquisition, but provides definitive structural data.
Drawbacks Requires significant solvent consumption.Not suitable for non-volatile compounds. Potential for thermal degradation.Higher initial instrument cost. Less effective for highly polar compounds.[21]Lower sensitivity; requires a certified internal standard for absolute quantification.
In-Depth Comparison
  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the relatively low molecular weight of this compound, it is likely volatile enough for GC analysis.[4] GC-MS offers a significant advantage in its ability to identify unknown impurities through mass spectral library matching.[17] It is the superior technique for detecting and identifying residual volatile solvents or highly volatile byproducts from the synthesis.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption.[18][21] It often provides faster separations than HPLC.[18] While its primary advantage is in chiral separations, it is also highly effective for achiral analysis of heterocyclic compounds and can be considered a modern alternative to both normal-phase and reverse-phase HPLC.[15][22]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Unlike chromatographic techniques that provide relative purity (e.g., % area), qNMR can determine absolute purity (assay) without requiring an identical, highly pure reference standard of the analyte itself.[16] By integrating the signal of a known proton on the analyte against the signal of a certified internal standard of known concentration, one can calculate the exact molar quantity of the analyte in the sample. This is invaluable for qualifying new reference standards or when a standard is unavailable. However, its sensitivity is significantly lower than chromatographic methods.[16]

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound reaction products, a validated Reverse-Phase HPLC method is the most robust, reliable, and appropriate choice . It provides the high sensitivity, precision, and accuracy required for release testing in a regulated environment.

However, a comprehensive analytical strategy should incorporate orthogonal techniques for a complete purity profile:

  • GC-MS should be employed during process development to identify and quantify volatile impurities and residual solvents.

  • qNMR is the recommended method for the initial characterization and absolute purity assignment of a new reference standard batch.

  • SFC presents a compelling high-throughput, environmentally friendly alternative for routine analysis, particularly if chiral purity becomes a concern in downstream applications.

By integrating these techniques, researchers and drug development professionals can build a self-validating system of analysis that ensures the highest quality of their synthetic intermediates, thereby safeguarding the integrity of their final products.

References

Evaluating the Biocompatibility of 4-Ethynyl-1-methyl-1H-pyrazole and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the therapeutic pipeline necessitates a rigorous evaluation of their biological safety. 4-Ethynyl-1-methyl-1H-pyrazole, a versatile building block in medicinal chemistry, particularly in the realm of "click chemistry," is no exception. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.[1][2][3] However, before its full potential can be realized, a thorough assessment of its biocompatibility is paramount.

This guide provides a comprehensive framework for evaluating the biocompatibility of this compound and its derivatives. While direct biocompatibility data for this specific compound is not extensively available in public literature, we will draw upon existing knowledge of similar pyrazole derivatives to establish a comparative context. More importantly, this guide will furnish detailed, field-proven protocols for the essential assays required to build a robust biocompatibility profile, empowering researchers to generate the necessary data for their specific derivatives.

The Pyrazole Scaffold: A Double-Edged Sword

The pyrazole ring system is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4] This therapeutic promise is, however, intrinsically linked to potential toxicity. The biological activity of any compound is a function of its interaction with cellular machinery, and these interactions can lead to off-target effects and cytotoxicity.

Several studies on pyrazole derivatives have demonstrated a range of cytotoxic and genotoxic effects, which appear to be highly dependent on the specific substitutions on the pyrazole ring. For instance, some novel pyrazole-based compounds have shown potent cytotoxicity against cancer cell lines while exhibiting minimal toxicity toward non-cancerous cells.[4][5] Conversely, a study on methyl-pyrazole pesticides revealed genotoxic activity in human cell lines, likely mediated by oxidative stress.[6] This underscores the critical need for empirical testing of each new derivative.

Comparative Biocompatibility of Selected Pyrazole Derivatives

To provide a baseline for understanding the potential biocompatibility profile of this compound, the following table summarizes findings from various studies on other pyrazole derivatives. This data illustrates the diverse biological responses that can be elicited by this class of compounds.

Compound/Derivative Class Assay(s) Performed Key Findings Reference
Methyl-pyrazole Pesticides (e.g., Tebufenpyrad) γH2AX assayGenotoxic in SH-SY5Y neuroblastoma cells at nanomolar concentrations; induced reactive oxygen species.[6]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidines In vitro antiproliferative assaysPotent and selective cytotoxicity against various human cancer cell lines with minimal toxicities toward non-cancerous MRC5 cells.[4]
Pyrazole-based Schiff bases MTT assayCytotoxicity evaluated against lung (A549) and colon (Caco-2) human cancer types, as well as normal lung (WI-38) cell lines.[7]
LQFM 021 (a novel pyrazole derivative) Acute toxicity testsFound to be "practically nontoxic" in the models tested.[8]
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate MTT assayShowed good inhibition of proliferation on HepG2 and HeLa cancer cells but was inactive against normal fibroblasts, indicating no toxicity to healthy cells.[9]

This comparative data highlights the necessity of a multi-faceted approach to biocompatibility testing. A compound that is non-toxic in one cell line may be cytotoxic in another, and the absence of cytotoxicity does not preclude genotoxicity.

Core Assays for Biocompatibility Assessment

The following sections detail the essential experimental protocols for a foundational biocompatibility assessment of this compound and its derivatives. These assays are designed to provide quantitative data on cytotoxicity and genotoxicity, two key pillars of preclinical safety evaluation.

Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the degree to which a compound is toxic to cells. We will focus on two widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[12] Include vehicle-only and untreated controls.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3.5 to 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Add Test Compound & Incubate seed->treat add_mtt 3. Add MTT Reagent & Incubate treat->add_mtt solubilize 4. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15][16] The amount of LDH released is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and test compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-only) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[17]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[16]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16][17]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100).

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis setup 1. Seed Cells & Treat (Include Max/Spontaneous Release Controls) collect 2. Collect Supernatant setup->collect react 3. Add LDH Reagent Mix & Incubate collect->react stop 4. Add Stop Solution react->stop read 5. Read Absorbance (490 nm) stop->read calculate 6. Calculate % Cytotoxicity read->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are used to detect compounds that can cause DNA or chromosomal damage. Such damage can lead to mutations and potentially cancer. Here, we describe the Comet and Micronucleus assays.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] When lysed cells are subjected to electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20]

Experimental Protocol: Comet Assay

  • Cell Preparation: Treat cells with the test compound. After treatment, harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and histones, leaving the DNA as nucleoids.[20][21]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind and denature the DNA.[20] This step is crucial for revealing single-strand breaks.[21]

  • Electrophoresis: Subject the slides to electrophoresis. The fragmented DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using specialized image analysis software to quantify parameters like tail length, tail intensity, and tail moment.

Comet_Assay_Workflow A 1. Treat & Harvest Cells B 2. Embed Cells in Agarose on Slide A->B C 3. Lyse Cells B->C D 4. Alkaline Unwinding of DNA C->D E 5. Electrophoresis D->E F 6. Neutralize & Stain DNA E->F G 7. Visualize & Score Comets F->G

Caption: Workflow for the Comet genotoxicity assay.

The in vitro micronucleus assay detects both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause whole chromosome loss).[22][23] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Protocol: Micronucleus Assay

  • Cell Culture and Treatment: Culture cells and treat them with at least three concentrations of the test compound.[23] Include positive and negative controls.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step in cell division), resulting in binucleated cells. Scoring micronuclei in these binucleated cells ensures that only cells that have undergone one division after treatment are analyzed.[24]

  • Cell Harvesting: Harvest the cells by trypsinization or scraping.

  • Slide Preparation: Prepare slides by cytocentrifugation or other suitable methods, followed by fixation and staining.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][24] The scoring should be performed by an analyst blinded to the treatment conditions.

  • Data Analysis: Calculate the frequency of micronucleated cells for each concentration and compare it to the negative control. A dose-dependent, statistically significant increase in micronucleated cells indicates a positive result.[23]

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis treat 1. Treat Cells with Test Compound cytoB 2. Add Cytochalasin B (Cytokinesis Block) treat->cytoB harvest 3. Harvest Cells cytoB->harvest prepare_slides 4. Prepare & Stain Slides harvest->prepare_slides score 5. Score Micronuclei in Binucleated Cells prepare_slides->score analyze 6. Statistical Analysis score->analyze

Caption: Workflow for the in vitro Micronucleus assay.

Considerations for Click Chemistry Applications

This compound is designed for use in click chemistry, a set of bioorthogonal reactions prized for their efficiency and selectivity.[25][26] When evaluating biocompatibility, it is crucial to consider the context of its application.

  • Copper-Catalyzed vs. Copper-Free Reactions: The most common click reaction, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), requires a copper catalyst.[26] Copper ions can be cytotoxic, which is a significant concern for in vivo applications.[25][27] Therefore, biocompatibility testing should ideally be performed on the entire reaction system, including the catalyst, if applicable.

  • Strain-Promoted Reactions: To circumvent copper toxicity, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have been developed.[28] These methods are generally considered more biocompatible.[27] If this compound is intended for use in SPAAC, its inherent biocompatibility is the primary focus.

Conclusion

The pyrazole scaffold is a valuable asset in drug discovery, but its therapeutic potential can only be safely harnessed through rigorous biocompatibility assessment. While specific data on this compound is still emerging, the protocols and comparative data presented in this guide provide a robust framework for its evaluation. By systematically assessing cytotoxicity and genotoxicity, researchers can build a comprehensive safety profile for their novel pyrazole derivatives, paving the way for their confident application in the development of next-generation therapeutics. The self-validating nature of these standard assays, when performed with appropriate controls, ensures the generation of trustworthy and reproducible data, which is the bedrock of scientific integrity and successful drug development.

References

A Comparative Guide to the Performance of 4-Ethynyl-1-methyl-1H-pyrazole in Complex Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," standing out as a robust and widely adopted method. At the heart of this reaction are the alkyne-bearing probes, whose structure and properties dictate the efficiency, specificity, and biocompatibility of the labeling process.

This guide provides an in-depth technical analysis of 4-Ethynyl-1-methyl-1H-pyrazole , a terminal alkyne of interest for bioorthogonal applications. Recognizing the current landscape of available data, this guide will objectively present the known attributes of this molecule, critically evaluate its potential performance in complex biological media, and draw comparisons with established alternative bioorthogonal probes. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the necessary information to make informed decisions when selecting a probe for their experimental needs.

The Role of Terminal Alkynes in Bioorthogonal Chemistry: A Primer

The CuAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of an azide and a terminal alkyne with high efficiency and specificity.[1][2] This reaction is prized for its rapid kinetics and the stability of the resulting triazole linkage. However, the application of CuAAC in living systems is not without its challenges, primarily the cytotoxicity associated with the copper(I) catalyst.[3] This has led to the development of sophisticated ligand systems to mitigate copper toxicity and the parallel rise of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a metal catalyst altogether.[3]

This compound, as a terminal alkyne, is designed for use in CuAAC. Its pyrazole scaffold is a common motif in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[4] The ethynyl group serves as the "handle" for the click reaction. The performance of such a probe in a biological context is a multifactorial issue, hinging on its:

  • Reaction Kinetics: How quickly does it react with an azide in a complex milieu?

  • Stability: Does it remain intact in the aqueous, enzyme-rich environment of a cell or cell lysate?

  • Cell Permeability: Can it efficiently cross the cell membrane to reach intracellular targets?

  • Cytotoxicity: Does the probe itself, or its reaction byproducts, harm the biological system under investigation?

  • Off-Target Reactivity: Does it engage in unintended reactions with other biological molecules?

While direct and comprehensive experimental data for this compound across all these parameters is not extensively available in the public domain, we can infer its likely performance characteristics by examining its structural features, the behavior of similar small molecule alkynes, and its use as a synthetic intermediate in drug discovery programs.

Comparative Analysis: this compound vs. Alternative Probes

The selection of a bioorthogonal probe is a critical experimental decision. Here, we compare the anticipated performance of this compound with other commonly used terminal alkynes and the catalyst-free strained cyclooctynes used in SPAAC.

Reaction Kinetics

The second-order rate constant (k) is a key metric for comparing the speed of bioorthogonal reactions. Higher values indicate a faster reaction, which is desirable for efficient labeling at low concentrations.

Reaction TypeAlkyne ProbeCatalystSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
CuAAC This compound Copper(I)Not Reported (Expected to be in the range of 1 - 10⁴)Expected to have fast, ligand-accelerated kinetics typical of CuAAC.[5]
CuAACOther Small Terminal AlkynesCopper(I)~1 - 10⁴[5]Very fast reaction, but requires a copper catalyst which can be cytotoxic. Ligand systems can accelerate the reaction and reduce toxicity.[6]
SPAAC Bicyclononyne (BCN)None~0.14[5]Catalyst-free, making it ideal for in vivo applications. The reaction rate is dependent on the ring strain.
SPAACDibenzocyclooctyne (DBCO/DIBO)None~1.9[5]Faster than BCN due to increased ring strain, but can be more prone to off-target reactions.

Expert Insight: While a specific rate constant for this compound is not available, as a small, unhindered terminal alkyne, its reactivity in CuAAC is expected to be high, comparable to other simple terminal alkynes. The pyrazole ring is unlikely to sterically hinder the approach of the copper-acetylide to the azide. The actual in-cell reaction rate will be highly dependent on the efficiency of the copper catalyst and ligand system used.

Stability and Off-Target Reactivity

A bioorthogonal probe must be stable in aqueous media and not react with endogenous nucleophiles.

  • This compound: The pyrazole ring is known for its metabolic stability.[4] Its use as a building block in multi-step syntheses of drug candidates suggests it is stable under a range of chemical conditions.[7][8][9] However, terminal alkynes, in general, can be susceptible to reaction with active-site cysteine nucleophiles in some proteases, although this is less of a concern than with highly strained cyclooctynes.[8][10]

  • Other Terminal Alkynes: Generally stable in biological systems, but as mentioned, potential off-target reactivity with certain enzymes has been reported.[10]

  • Strained Cyclooctynes (e.g., DBCO): While catalyst-free, their high reactivity can lead to off-target labeling, particularly with thiols.[8]

Cell Permeability

For intracellular labeling, the probe must efficiently cross the cell membrane.

  • This compound: As a small, relatively lipophilic molecule, it is expected to be cell-permeable via passive diffusion. A Caco-2 permeability assay of a larger drug candidate containing this moiety showed moderate permeability, suggesting the pyrazole alkyne itself is unlikely to be a barrier to cell entry.[6]

  • Other Small Molecule Probes: Cell permeability is generally governed by Lipinski's rule of five. Small, uncharged alkynes typically exhibit good cell permeability.[11]

  • Strained Cyclooctynes: These are larger and more hydrophobic than terminal alkynes, which can sometimes limit their bioavailability or lead to non-specific membrane association.

Cytotoxicity

The toxicity of the probe itself is a critical consideration, especially in live-cell imaging and in vivo studies.

  • CuAAC Reagents: The primary source of cytotoxicity in CuAAC is the copper(I) catalyst. This can be mitigated by using ligands like THPTA and limiting the concentration and exposure time.[6]

  • Strained Cyclooctynes: Generally considered less cytotoxic than the CuAAC reaction mix due to the absence of a metal catalyst.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for researchers.

General Protocol for Live-Cell CuAAC Labeling with a Terminal Alkyne Probe

This protocol is adapted from established methods for live-cell CuAAC and provides a framework for the use of small terminal alkynes like this compound.[6][12]

Materials:

  • Cells of interest cultured in a suitable format (e.g., glass-bottom dishes for imaging).

  • Azide-modified molecule of interest (e.g., metabolically incorporated Ac4ManNAz).

  • This compound (or other terminal alkyne probe).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine hydrochloride stock solution (e.g., 1 M in water).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium.

Procedure:

  • Cell Preparation: Culture cells and, if applicable, treat with the azide-modified metabolic precursor for a sufficient duration to allow for incorporation.

  • Prepare Click Reaction Mix: In an Eppendorf tube, prepare the click reaction mix immediately before use. For a final volume of 500 µL, combine the following in order:

    • 437.5 µL of PBS (or appropriate buffer).

    • Desired final concentration of this compound (e.g., 25 µM).

    • 2.5 µL of 20 mM CuSO₄ (final concentration: 100 µM).

    • 5.0 µL of 50 mM THPTA (final concentration: 500 µM). The 5:1 ligand-to-copper ratio is crucial for protecting cells.

    • 25 µL of 1 M aminoguanidine (final concentration: 50 mM). This helps to scavenge reactive oxygen species.

  • Initiate the Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM) to the click reaction mix and gently mix.

  • Cell Labeling:

    • Wash the cells once with PBS.

    • Aspirate the PBS and add the complete click reaction mix to the cells.

    • Incubate for 5-15 minutes at room temperature or 37°C. The optimal time should be determined empirically.

  • Wash and Image:

    • Aspirate the reaction mix and wash the cells three times with PBS.

    • Add fresh cell culture medium or imaging buffer.

    • Proceed with downstream analysis (e.g., fluorescence microscopy).

Causality Behind Experimental Choices:

  • THPTA Ligand: This water-soluble ligand accelerates the CuAAC reaction and, more importantly, chelates the copper ion, reducing its cytotoxicity and preventing the generation of reactive oxygen species.[6]

  • Sodium Ascorbate: Acts as a reducing agent to maintain copper in its active Cu(I) oxidation state. A fresh solution is critical as it is readily oxidized.

  • Aminoguanidine: Included as an additional measure to protect cells from oxidative damage.

  • Incubation Time: A short incubation time minimizes cellular stress and potential artifacts.

Protocol for MTT Assay to Determine Cytotoxicity

This protocol allows for the quantitative assessment of the cytotoxic effects of this compound.[1][7]

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizing the Concepts

Diagrams can aid in understanding the complex relationships and workflows in bioorthogonal chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 Triazole Triazole Product Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental_Workflow A Metabolic Labeling with Azide Precursor B Wash Cells A->B D Incubate Cells with Reaction Mix B->D C Prepare CuAAC Reaction Mix (Alkyne, CuSO4, THPTA, Ascorbate) C->D E Wash Cells D->E F Downstream Analysis (e.g., Microscopy, Proteomics) E->F

References

Safety Operating Guide

Hazard Assessment and Chemical Profile: A Conservative Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Ethynyl-1-methyl-1H-pyrazole

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and a conservative assessment of the compound's potential hazards.

Structural Analogs and Potential Hazards: Pyrazole derivatives are a class of compounds with a wide range of biological activities, and as such, should be handled with care. Safety data for similar pyrazole-based compounds indicate potential for skin and eye irritation[1]. The presence of a terminal ethynyl group introduces a higher degree of reactivity compared to saturated analogues. Terminal alkynes can be reactive and may form explosive metal acetylides with certain metals, although this is a greater concern under specific reaction conditions rather than in a typical waste stream, it underscores the need for careful handling[2][3].

Given these considerations, This compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste bins.

A summary of the known physical and chemical properties is provided in the table below for easy reference.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
CAS Number 39806-89-8Sigma-Aldrich[4]
Molecular Formula C₆H₆N₂Sigma-Aldrich[4]
Molecular Weight 106.13 g/mol Sigma-Aldrich[4]
Physical Form SolidSigma-Aldrich[4]
Storage Class 11 - Combustible SolidsSigma-Aldrich[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a detailed methodology for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: While not typically required for handling small quantities of a solid in a well-ventilated area, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All waste handling should ideally be performed within a certified chemical fume hood.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent accidental and potentially dangerous reactions in the waste container.

  • Solid Waste: All solid waste contaminated with this compound, including residual amounts in its original container, contaminated weighing paper, and disposable lab equipment (e.g., pipette tips), should be collected in a designated solid hazardous waste container.

  • Liquid Waste: If this compound has been used in a solution, the resulting liquid waste must be collected in a separate, compatible liquid hazardous waste container. Do not mix this waste stream with other incompatible chemical wastes.

Step 3: Containerization and Labeling - Clarity is Key

The proper containerization and labeling of hazardous waste are mandated by regulatory bodies and are essential for safe handling and disposal by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other constituents and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage - Safe and Secure Accumulation

Store the sealed hazardous waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:

  • Secure: To prevent unauthorized access.

  • Well-ventilated: To minimize the buildup of any potential vapors.

  • Away from sources of ignition: As the compound is a combustible solid.

  • Segregated from incompatible materials: To prevent accidental reactions.

Step 5: Disposal Request - The Final Step

Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup. Never attempt to dispose of the chemical waste through any other means.

Spill Management: A Rapid and Effective Response

In the event of a spill, a prompt and correct response is crucial to mitigate any potential hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the correct PPE as outlined in Step 1.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust. If a small amount of a compatible solvent is necessary to clean the area, use it sparingly and collect the resulting liquid in a designated liquid hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as hazardous solid waste.

  • Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, following their established reporting procedures.

Visualization of the Disposal Workflow

The following diagram provides a clear, visual representation of the decision-making and procedural steps for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.